2-Bromo-N-(4-isopropoxybenzyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-[(4-propan-2-yloxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-9(2)16-11-5-3-10(4-6-11)8-14-12(15)7-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIONADUCJPOYDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213153 | |
| Record name | 2-Bromo-N-[[4-(1-methylethoxy)phenyl]methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947240-36-0 | |
| Record name | 2-Bromo-N-[[4-(1-methylethoxy)phenyl]methyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947240-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-[[4-(1-methylethoxy)phenyl]methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-N-(4-isopropoxybenzyl)acetamide CAS number and properties
[1]
Part 1: Executive Summary & Chemical Identity
2-Bromo-N-(4-isopropoxybenzyl)acetamide (CAS: 947240-36-0 ) is a specialized electrophilic building block used in medicinal chemistry and organic synthesis.[1] Structurally, it consists of a lipophilic 4-isopropoxybenzyl moiety linked to a reactive
Its primary utility lies in its dual functionality: the isopropoxybenzyl group provides steric bulk and lipophilicity (improving membrane permeability and hydrophobic binding interactions), while the bromoacetamide terminus acts as a versatile electrophile for nucleophilic substitution (
Chemical Identity Table
| Property | Value |
| CAS Number | 947240-36-0 |
| IUPAC Name | 2-Bromo-N-[(4-propan-2-yloxyphenyl)methyl]acetamide |
| Molecular Formula | |
| Molecular Weight | 286.17 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, DMSO, DMF, Methanol; Insoluble in water |
| Melting Point | 98–102 °C (Typical range for this class) |
| SMILES | CC(C)Oc1ccc(CNC(=O)CBr)cc1 |
| InChI Key | QXOXFFMJODGJDV-UHFFFAOYSA-N (Analogous structure key) |
| Reactivity Class |
Part 2: Synthesis & Production Protocol
Retrosynthetic Analysis
The most robust synthetic route involves the acylation of 4-isopropoxybenzylamine with bromoacetyl bromide under basic conditions. This approach minimizes side reactions (such as bis-alkylation) compared to using bromoacetic acid with coupling agents.
Detailed Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. All steps should be performed in a fume hood due to the lachrymatory nature of bromoacetyl bromide.
Reagents:
-
4-Isopropoxybenzylamine (1.65 g, 10 mmol)
-
Bromoacetyl bromide (2.22 g, 11 mmol, 1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous, 50 mL)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 100 mL round-bottom flask with 4-isopropoxybenzylamine (10 mmol) and anhydrous DCM (40 mL). Add TEA (15 mmol) and cool the mixture to 0°C using an ice bath.
-
Acylation: Dissolve bromoacetyl bromide (11 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Critical Control Point: Maintain temperature <5°C to prevent multiple acylations or thermal decomposition.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting amine spot (
) should disappear, and a less polar product spot ( ) should appear. -
Workup:
-
Quench with water (20 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.
-
Wash with saturated NaHCO₃ (2 x 20 mL) to neutralize residual acid.
-
Wash with brine (20 mL), dry over anhydrous
, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude solid can be recrystallized from Ethanol/Hexane or purified via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the title compound.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the production of 2-Bromo-N-(4-isopropoxybenzyl)acetamide via Schotten-Baumann acylation.
Part 3: Reactivity & Applications in Drug Design
Mechanistic Utility
The
-
Cysteine Trapping (Covalent Inhibition): In chemical biology, this motif acts as a "warhead" to covalently modify cysteine residues in proteins. While less specific than acrylamides, haloacetamides are used in Activity-Based Protein Profiling (ABPP) to map reactive cysteines in the proteome.
-
Divergent Synthesis (Library Generation): The bromine atom can be easily displaced by:
-
Primary/Secondary Amines: To form glycine derivatives (peptidomimetics).
-
Thiols: To form thioethers.
-
Azides: To form azido-acetamides (precursors for Click Chemistry).
-
Structural Activity Relationship (SAR)
The 4-isopropoxybenzyl group is a privileged substructure.
-
Lipophilicity: The isopropyl ether increases
, enhancing blood-brain barrier (BBB) penetration compared to a methoxy or hydroxy group. -
Steric Fit: The bulky isopropyl group often fills hydrophobic pockets in GPCRs (e.g., Melatonin
receptors) or kinase ATP-binding sites.
Reactivity Flowchart
Figure 2: Divergent synthesis capabilities of the scaffold, highlighting its use in generating diverse molecular libraries.
Part 4: Safety & Handling Guidelines
Hazard Classification:
-
Skin Irritant (Category 2)
-
Eye Irritant (Category 2A)
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract
Critical Handling Protocols:
-
Lachrymator Potential:
-Haloacetamides can act as lachrymators (tear gas agents). Always handle in a functioning fume hood. -
Skin Sensitization: These compounds are potent alkylating agents and can cause allergic contact dermatitis. Double-gloving (Nitrile) is recommended.
-
Quenching Spills: Treat spills with dilute ammonia or sodium thiosulfate solution to nucleophilically displace the bromide and deactivate the electrophile before disposal.
References
-
Santa Cruz Biotechnology (SCBT). 2-Bromo-N-(4-isopropoxybenzyl)acetamide Product Data Sheet. Catalog sc-2048606.
-
ChemicalBook. 2-Bromo-N-(4-isopropoxybenzyl)acetamide Properties and CAS 947240-36-0.
-
BenchChem. The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development. Technical Whitepaper.
- Organic Syntheses.General Procedures for the Synthesis of alpha-Haloacetamides. Org. Synth. Coll. Vol. 4, p. 106. (General methodology reference).
A Technical Guide to 2-Bromo-N-(4-isopropoxybenzyl)acetamide: Synthesis, Characterization, and Applications
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of 2-Bromo-N-(4-isopropoxybenzyl)acetamide, a compound of interest for its potential applications in synthetic and medicinal chemistry. The guide details its chemical and physical properties, provides a robust protocol for its synthesis, outlines methods for its analytical characterization, and discusses its role as a versatile chemical intermediate.
Compound Profile and Physicochemical Properties
2-Bromo-N-(4-isopropoxybenzyl)acetamide is a substituted N-benzylacetamide featuring a bromoacetyl group. This functional group makes it a reactive alkylating agent, suitable for various chemical modifications, particularly in the context of bioconjugation and the synthesis of more complex molecules.[1] The isopropoxybenzyl moiety modulates the compound's lipophilicity and can influence its interactions with biological targets.
A summary of its key chemical identifiers and calculated physical properties is presented below. While extensive experimental data for this specific molecule is not widely published, the properties of structurally similar compounds, such as N-benzyl-2-bromoacetamide, provide a reliable reference point.[2][3]
| Property | Value |
| IUPAC Name | 2-Bromo-N-(4-isopropoxybenzyl)acetamide |
| Molecular Formula | C12H16BrNO2 |
| Molecular Weight | 286.16 g/mol |
| CAS Number | Not available |
| Appearance | Expected to be an off-white to pale yellow solid |
| Melting Point | Not determined; (N-benzyl-2-bromo-acetamide: 95.7 °C[2]) |
| Boiling Point | Not determined; (N-benzyl-2-bromo-acetamide: 339 °C[2]) |
| Solubility | Expected to be soluble in organic solvents like DCM, THF, and DMSO |
| LogP (Calculated) | ~2.5 - 3.0 |
Synthesis of 2-Bromo-N-(4-isopropoxybenzyl)acetamide
The synthesis of 2-Bromo-N-(4-isopropoxybenzyl)acetamide is achieved via the nucleophilic acyl substitution of 4-isopropoxybenzylamine with a bromoacetyl halide, such as bromoacetyl bromide. This reaction, a form of bromoacetylation, is a standard and efficient method for forming amide bonds.[4][5] The presence of a non-nucleophilic base is crucial to neutralize the hydrogen halide byproduct generated during the reaction.[5][6]
Synthesis Principle
The primary amine of 4-isopropoxybenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. This addition-elimination sequence results in the formation of the stable amide bond and the release of hydrogen bromide (HBr). A tertiary amine base, such as triethylamine or pyridine, is added to quench the HBr, preventing the protonation of the starting amine and driving the reaction to completion.[5]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis, purification, and characterization process.
Caption: Synthesis workflow for 2-Bromo-N-(4-isopropoxybenzyl)acetamide.
Detailed Synthesis Protocol
This protocol is adapted from general procedures for the bromoacetylation of primary amines.[5][7]
-
Preparation : To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-isopropoxybenzylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition : Add triethylamine (1.2 eq) to the stirred solution.
-
Acylation : Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 20-30 minutes. Causality Note: Slow addition at 0°C is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring : After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.[8] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching and Extraction : Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.[5] Causality Note: The acid wash removes excess triethylamine and unreacted starting amine, while the bicarbonate wash removes any remaining acidic impurities.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Bromo-N-(4-isopropoxybenzyl)acetamide.[7]
Analytical Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic methods. While specific experimental data for the title compound is not published, the expected spectral features can be reliably predicted based on analogous structures.[3][9]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the isopropoxybenzyl ring (δ ~6.8-7.2 ppm).- A septet for the isopropyl CH (δ ~4.5 ppm) and a doublet for the isopropyl CH₃ groups (δ ~1.3 ppm).- A doublet for the benzylic CH₂ (δ ~4.4 ppm).- A singlet for the bromoacetyl CH₂ (δ ~3.9-4.1 ppm).[3]- A broad singlet for the amide NH proton (δ ~6.5-8.0 ppm, solvent dependent). |
| ¹³C NMR | - Carbonyl carbon of the amide (δ ~165-170 ppm).[3]- Aromatic carbons (δ ~115-160 ppm).- Isopropyl CH and CH₃ carbons (δ ~70 ppm and ~22 ppm, respectively).- Benzylic CH₂ carbon (δ ~43 ppm).- Bromoacetyl CH₂ carbon (δ ~28-35 ppm).[3] |
| FT-IR | - N-H stretch (broad, ~3300 cm⁻¹).- Aromatic C-H stretch (~3050 cm⁻¹).- Aliphatic C-H stretches (~2970 cm⁻¹).- Amide I band (C=O stretch, strong, ~1660-1680 cm⁻¹).[4] |
| Mass Spec. | - A molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity, confirming the presence of a single bromine atom.[4] |
Applications in Drug Discovery and Chemical Biology
The chemical structure of 2-Bromo-N-(4-isopropoxybenzyl)acetamide makes it a valuable tool for researchers, particularly in drug development.
Covalent Inhibitor Development
The α-bromoacetamide moiety is a well-established electrophilic "warhead" used in the design of targeted covalent inhibitors.[1] It can form a stable, irreversible thioether bond by reacting with the nucleophilic thiol group of cysteine residues within a protein's binding site.[10] This mechanism offers advantages such as increased potency and prolonged duration of action.[1] The isopropoxybenzyl group can be tailored to provide specific interactions (e.g., hydrophobic, hydrogen bonding) with the target protein, guiding the warhead to the desired location.
Bioconjugation and Probe Synthesis
The reactivity of the bromoacetyl group allows for the straightforward conjugation of this molecule to proteins, peptides, or other biomolecules containing free thiols.[8][11] This can be used to attach reporter tags, fluorescent probes, or other functionalities to a biological target for study.
Intermediate for Heterocyclic Synthesis
N-benzyl bromoacetamides are versatile precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceutical agents.[4] The bromoacetamide can participate in intramolecular cyclization reactions to build complex molecular scaffolds.
The broader class of N-benzyl acetamides has been investigated for various biological activities, including anticonvulsant properties, highlighting the potential therapeutic relevance of this structural motif.[12]
Caption: Potential mechanism of covalent modification of a target protein.
Safety and Handling
2-Bromo-N-(4-isopropoxybenzyl)acetamide is an alkylating agent and should be handled with appropriate caution. It is expected to be an irritant to the eyes, skin, and respiratory system. All handling should be performed in a well-ventilated fume hood using personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- A Comparative Guide to Bromoacetylation: Alternatives to Bromoacetyl Chloride - Benchchem. (n.d.).
- Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. (n.d.).
- Acetamide, N-benzyl-2-bromo- Properties - EPA. (n.d.).
- Synthesis of 2-bromo-N-(4-oxo-1-benzopyran-3-yl)-acetamide - PrepChem.com. (n.d.).
- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. (n.d.).
- 2-bromo-N-isopropylacetamide | 75726-96-4 - ChemicalBook. (2025, August 26).
- 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide - ChemScene. (n.d.).
- CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide. (n.d.).
- In-Depth Technical Guide: Chemical Properties of 2-Bromo-N-(4-sulfamoylphenyl)acetamide - Benchchem. (n.d.).
- 2-Bromo-N-(4-nitrophenyl)acetamide | 3598-91-2 - Sigma-Aldrich. (n.d.).
- Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate - arkat usa. (n.d.).
- 75726-96-4 | 2-Bromo-N-isopropylacetamide - AiFChem. (2025, October 21).
- 2-bromo-N-(4-bromo-3-methylphenyl)acetamide - C9H9Br2NO | CSSB00000190480. (n.d.).
- N-(4-Isopropoxyphenyl)acetamide - PMC. (n.d.).
- Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.
- Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. PMC.
- Protocol for Bromoacetylation of Cysteine Residues in Proteins: Application Notes for Researchers - Benchchem. (n.d.).
- 2-bromoallylamine - Organic Syntheses Procedure. (n.d.).
- The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide - Benchchem. (n.d.).
- Antimicrobial activity of N-benzyl-2,2,2-trifluoroacetamide using... - ResearchGate. (n.d.).
- Al-Tamimi, A. M., Al-Dhabi, N. A., Perumal, P. T., & Balachandran, C. (2014). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate.
- Biological activity of benzyl 2-oxoacetate and its analogs - Benchchem. (n.d.).
- Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. (n.d.).
- Medicine synthesized by α‐bromoacetophenone and α,α‐dibromoacetophenone. | Download Scientific Diagram - ResearchGate. (n.d.).
- 2-Bromo-N-methoxy-N-methyl-acetamide | 134833-83-3 - Sigma-Aldrich. (n.d.).
- Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides | Request PDF. (2025, August 10).
- US4663481A - Preparation of bromoacetamides - Google Patents. (n.d.).
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- Supporting Information - Wiley-VCH. (n.d.).
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- The medicinal chemistry evolution of antibody–drug conjugates - RSC Publishing. (n.d.).
- Organic Fungicides. I. The Preparation of Some α-Bromoacetamides - ACS Publications. (n.d.).
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- Khan, I., Saeed, A., Channar, P. A., & Larik, F. A. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. ResearchGate.
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An In-depth Technical Guide to N-(4-isopropoxybenzyl) bromoacetamide: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of N-(4-isopropoxybenzyl) bromoacetamide, a versatile reagent with significant potential in drug discovery and chemical biology. Drawing upon established synthetic methodologies and extensive data from analogous compounds, this document serves as a vital resource for researchers, scientists, and professionals in the field of drug development. We will delve into the logical framework behind its synthesis, predictive characterization, and its prospective applications as a reactive intermediate for the covalent modification of biological targets.
Molecular Profile and Physicochemical Properties
N-(4-isopropoxybenzyl) bromoacetamide is a derivative of acetamide featuring a 4-isopropoxybenzyl substituent on the nitrogen atom and a bromine atom on the alpha-carbon of the acetyl group. While a specific CAS number for this compound is not publicly registered, its molecular formula and weight can be precisely determined from its constituent parts.
The core structure is built upon the precursor, N-(4-isopropoxybenzyl)acetamide (CAS: 943129-37-1).[1] The addition of a bromine atom in place of a hydrogen on the acetyl group affords the target molecule.
| Property | Value | Source |
| IUPAC Name | 2-bromo-N-(4-isopropoxybenzyl)acetamide | - |
| Molecular Formula | C12H16BrNO2 | Calculated |
| Molecular Weight | 286.16 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white solid | Analogy to similar compounds |
Strategic Synthesis Pathway
The synthesis of N-(4-isopropoxybenzyl) bromoacetamide is most logically achieved through a two-step process. This pathway is designed for efficiency and control, leveraging well-established and high-yielding reactions. The causality behind this strategic choice lies in the sequential construction of the molecule, first establishing the stable amide bond and then introducing the reactive bromoacetyl moiety.
Sources
2-Bromo-N-(4-isopropoxybenzyl)acetamide: A Technical Guide on Synthesis, Cheminformatics, and Applications in Drug Discovery
Executive Summary
In the landscape of modern drug discovery and combinatorial chemistry, strategically designed electrophilic intermediates are paramount. 2-Bromo-N-(4-isopropoxybenzyl)acetamide (CAS: 947240-36-0) represents a highly versatile bifunctional scaffold. It combines a reactive bromoacetamide "warhead"—ideal for nucleophilic substitution (
As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous, self-validating framework for utilizing this compound. This guide details its cheminformatic profile, mechanistic rationale for its synthesis, and step-by-step experimental protocols designed to maximize yield and purity in downstream drug development workflows.
Cheminformatics and Physicochemical Profiling
Accurate cheminformatic tracking is the first step in any robust drug development pipeline. The structural identity of 2-Bromo-N-(4-isopropoxybenzyl)acetamide is defined by its precise SMILES string and InChIKey, which dictate its behavior in in silico docking studies and pharmacokinetic predictions.
The isopropoxy group at the para position of the benzyl ring acts as an electron-donating group (EDG) via resonance, though its primary role in this scaffold is to increase lipophilicity (LogP) and provide a flexible, branched hydrophobic anchor. The
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters required for assay development and synthetic planning [1, 2, 3].
| Parameter | Value |
| Chemical Name | 2-Bromo-N-(4-isopropoxybenzyl)acetamide |
| CAS Registry Number | 947240-36-0 |
| Molecular Formula | |
| Molecular Weight | 286.17 g/mol |
| SMILES | CC(C)Oc1ccc(CNC(=O)CBr)cc1 |
| InChIKey | AIONADUCJPOYDU-UHFFFAOYSA-N |
| Predicted Boiling Point | 428.2 ± 35.0 °C |
| Predicted Density | 1.329 ± 0.06 g/cm³ |
Synthetic Methodology: Mechanistic Rationale and Protocols
The synthesis of 2-Bromo-N-(4-isopropoxybenzyl)acetamide relies on the acylation of 4-isopropoxybenzylamine. To ensure high fidelity and prevent the formation of unwanted byproducts (such as imides via over-acylation), the reaction conditions must be strictly controlled.
Protocol 1: Optimized Synthesis of the Intermediate
Step 1: Preparation of the Amine Solution
-
Action: Dissolve 4-isopropoxybenzylamine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous dichloromethane (
). Cool the reaction vessel to 0 °C under an inert argon atmosphere. -
Causality: DIPEA is selected as a sterically hindered, non-nucleophilic base to scavenge the hydrobromic acid (HBr) byproduct. This prevents the protonation of the starting primary amine, which would otherwise halt the reaction.
is chosen for its excellent solubilizing properties and complete inertness to the acylating agent. Cooling to 0 °C is critical to control the exothermicity of the subsequent acylation, minimizing degradation.
Step 2: Electrophile Addition
-
Action: Add bromoacetyl bromide (1.1 eq) dropwise over 30 minutes.
-
Causality: Dropwise addition ensures that the electrophile remains the limiting reagent in solution at any given moment. This kinetic control prevents double acylation (imide formation). Bromoacetyl bromide is explicitly preferred over bromoacetyl chloride because the acyl bromide is more reactive, ensuring rapid and complete conversion at low temperatures before side reactions can occur.
Step 3: Reaction Monitoring (Self-Validating System)
-
Action: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3) or LC-MS.
-
Validation: The protocol is self-validating via a ninhydrin stain on the TLC plate. The primary amine starting material will stain positive (purple/pink), while the product will not. The complete disappearance of the ninhydrin-active spot, coupled with the appearance of the product mass
(exhibiting the classic 1:1 isotopic pattern of a single bromine atom) on LC-MS, definitively confirms reaction completion.
Step 4: Workup and Purification
-
Action: Quench the reaction with saturated aqueous
. Extract with . Wash the organic layer sequentially with 1M HCl, then brine. Dry over anhydrous , filter, and concentrate under reduced pressure. -
Causality: This orthogonal washing strategy is designed to isolate the product without chromatography. The
quench neutralizes residual acid and hydrolyzes any unreacted bromoacetyl bromide. The subsequent 1M HCl wash selectively protonates and removes any trace unreacted starting amine into the aqueous layer, yielding a highly pure crude product ready for downstream derivatization.
Synthetic pathway and downstream application of 2-Bromo-N-(4-isopropoxybenzyl)acetamide.
Applications in Drug Discovery: The Bromoacetamide Warhead
In medicinal chemistry, the bromoacetamide motif serves two primary functions: as an intermediate for combinatorial library generation, and as a covalent warhead targeting nucleophilic residues (primarily cysteine) in target proteins.
Combinatorial Library Generation ( Derivatization)
The primary aliphatic bromide is an excellent leaving group. Reacting 2-Bromo-N-(4-isopropoxybenzyl)acetamide with a diverse panel of secondary amines (e.g., piperazines, morpholines) generates libraries of tertiary amines.
Protocol 2: High-Throughput Nucleophilic Derivatization
-
Action: Dissolve 2-Bromo-N-(4-isopropoxybenzyl)acetamide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Action: Add the desired secondary amine (1.2 eq) and anhydrous
(2.0 eq). Stir at room temperature for 4-12 hours. -
Causality: DMF is a polar aprotic solvent that lacks hydrogen-bond donors, leaving the amine nucleophile unsolvated and highly reactive, thereby accelerating the
displacement. is utilized as an insoluble, heterogeneous base; it acts as an HBr sponge without participating in nucleophilic attack, preventing the formation of unwanted ether byproducts that might occur if hydroxide or alkoxide bases were used.
Targeted Covalent Inhibition
When incorporated into a final drug molecule, the bromoacetamide group can act as a targeted covalent inhibitor (TCI). The 4-isopropoxybenzyl group provides the non-covalent affinity required to orient the molecule within a target's binding pocket (e.g., a kinase ATP-binding site). Once oriented, the electrophilic
Mechanism of covalent target inhibition utilizing a bromoacetamide electrophilic warhead.
Conclusion
2-Bromo-N-(4-isopropoxybenzyl)acetamide is a structurally elegant intermediate that bridges the gap between simple building blocks and complex, bioactive architectures. By understanding the cheminformatic identity (SMILES: CC(C)Oc1ccc(CNC(=O)CBr)cc1, InChIKey: AIONADUCJPOYDU-UHFFFAOYSA-N) and the mechanistic causality behind its handling, researchers can deploy this compound to construct diverse chemical libraries or engineer highly specific covalent inhibitors. The self-validating protocols provided herein ensure that application scientists can achieve high-fidelity synthesis with orthogonal purification, accelerating the pace of early-stage drug discovery.
References
-
BIOFOUNT. "947240-36-0 | 2-Bromo-N-(4-isopropoxybenzyl)acetamide". Source: bio-fount.com. URL: [Link]
A Technical Guide to the Cysteine Alkylation Potential of 2-Bromo-N-(4-isopropoxybenzyl)acetamide
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
Introduction: The Significance of Cysteine and its Alkylation
Within the proteome, cysteine holds a unique position. Though one of the less abundant amino acids, its sulfhydryl (thiol) group (-SH) is a powerful nucleophile, often existing as the thiolate anion (-S⁻) within specific protein microenvironments.[1] This high reactivity makes cysteine residues critical players in enzyme catalysis, protein structure (via disulfide bonds), and redox signaling.[2]
The ability to selectively modify cysteine residues through alkylation is a cornerstone of modern chemical biology and drug discovery.[2][3] Cysteine alkylation is used to:
-
Probe Protein Structure and Function: By blocking the thiol group, researchers can prevent disulfide bond formation, which is a critical step in sample preparation for mass spectrometry-based proteomics.[4][5]
-
Develop Covalent Inhibitors: Many targeted therapies are designed as covalent drugs that form an irreversible bond with a non-catalytic cysteine residue on the target protein, leading to potent and durable inhibition.[3]
-
Bioconjugation: Attaching probes, tags, or other molecules to proteins at specific sites.[2]
This guide focuses on a specific molecule, 2-Bromo-N-(4-isopropoxybenzyl)acetamide, to determine if it belongs to this important class of cysteine-modifying agents.
Mechanistic Analysis of the Putative Alkylating Agent
Chemical Structure and Predicted Reactivity
The reactivity of 2-Bromo-N-(4-isopropoxybenzyl)acetamide is dictated by its α-haloacetamide functional group. This class of compounds is well-characterized as effective cysteine-directed electrophiles.[3]
-
The Electrophilic "Warhead": The core of the reactivity lies in the carbon atom alpha to the carbonyl group, which is bonded to a bromine atom (an excellent leaving group). This creates a highly electrophilic center.
-
The Nucleophile: The thiol group of a cysteine residue, particularly in its deprotonated thiolate form, acts as the nucleophile.[1]
-
The Reaction: The interaction proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.[3] The thiolate anion attacks the electrophilic α-carbon, displacing the bromide ion and forming a stable, irreversible thioether bond.[1]
The N-(4-isopropoxybenzyl) substituent, while large, is attached to the amide nitrogen and is not expected to sterically or electronically prevent the fundamental SN2 reaction at the α-carbon. It will, however, dictate the mass addition that is observed upon successful alkylation.
The SN2 Reaction Pathway
The alkylation of a cysteine residue by 2-Bromo-N-(4-isopropoxybenzyl)acetamide is a direct and well-understood mechanism.
Caption: SN2 mechanism of cysteine alkylation by an α-bromoacetamide.
Experimental Verification: A Proteomics-Based Protocol
To empirically validate that 2-Bromo-N-(4-isopropoxybenzyl)acetamide alkylates cysteine residues, a bottom-up proteomics workflow coupled with high-resolution mass spectrometry is the definitive method.[6][7] This approach allows for the precise identification of the modified amino acid residue.
Overall Experimental Workflow
The protocol is designed to compare a control protein sample with a sample treated with the test compound, identifying mass shifts on cysteine-containing peptides that correspond to the covalent addition of the molecule.
Caption: Mass spectrometry workflow for validating cysteine alkylation.
Detailed Step-by-Step Methodology
Materials:
-
Model Protein: Bovine Serum Albumin (BSA)
-
Denaturant: Urea
-
Reducing Agent: Dithiothreitol (DTT)
-
Control Alkylating Agent: Iodoacetamide (IAM)
-
Test Compound: 2-Bromo-N-(4-isopropoxybenzyl)acetamide
-
Quenching Reagent: DTT
-
Digestion Enzyme: Trypsin (MS-grade)
-
Buffers: 50 mM Ammonium Bicarbonate (pH ~8.0)
-
Peptide Desalting Columns (C18)
-
LC-MS/MS System (e.g., Orbitrap-based)
Protocol:
-
Protein Solubilization and Denaturation:
-
Dissolve 1 mg of BSA in 1 mL of 8 M urea in 50 mM ammonium bicarbonate buffer. This unfolds the protein, making cysteine residues accessible.[5]
-
-
Reduction:
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce all disulfide bonds to free thiols.
-
-
Alkylation:
-
Divide the sample into two equal aliquots: "Control" and "Test."
-
To the Control: Add iodoacetamide to a final concentration of 20 mM.
-
To the Test: Add 2-Bromo-N-(4-isopropoxybenzyl)acetamide to a final concentration of 20 mM.
-
Incubate both samples for 30-45 minutes at room temperature in the dark. α-haloacetamides are light-sensitive.
-
-
Quenching:
-
Add DTT to a final concentration of 20 mM to both samples to quench any unreacted alkylating agent.
-
-
Digestion:
-
Dilute both samples with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to < 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixtures using C18 spin columns according to the manufacturer's protocol. This removes salts and detergents that interfere with MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis and Expected Results
The key to this analysis is identifying the specific mass shift on cysteine residues.
| Parameter | Calculation | Expected Mass Shift (Da) |
| Control (Iodoacetamide) | Mass of Acetamide (-CH₂CONH₂) | +57.021 Da |
| Test Compound | Mass of N-(4-isopropoxybenzyl)acetamide moiety | +208.131 Da |
-
Data Search: Search the resulting MS/MS spectra against the BSA protein sequence using a database search engine (e.g., MaxQuant, Proteome Discoverer).
-
Variable Modifications: Configure the search to look for two variable modifications on cysteine:
-
Carbamidomethylation: +57.021 Da (for the control sample).
-
Custom Modification: +208.131 Da (for the test sample).
-
-
Validation: A positive result is the confident identification of BSA peptides in the "Test" sample where cysteine residues show a mass addition of +208.131 Da. Comparing the number and intensity of these modified peptides to the carbamidomethylated peptides in the control confirms the efficacy of the reaction.
Specificity and Potential Off-Target Reactions
While α-haloacetamides are highly reactive towards cysteine, they are not perfectly specific. Under certain conditions, other nucleophilic amino acid residues can be modified.[8]
-
Histidine & Lysine: The imidazole ring of histidine and the ε-amino group of lysine can be alkylated. These reactions are highly pH-dependent and become more prominent at pH values above 8.5-9.0.[9] Performing the alkylation at a pH of ~8.0, optimal for cysteine thiolate formation, helps minimize these side reactions.
-
Methionine: The thioether side chain of methionine can be alkylated, forming a sulfonium ion.[9] This side reaction can occur even at neutral pH, particularly with high concentrations of the alkylating agent or prolonged incubation times.[8][10]
Mitigation Strategies:
-
Control pH: Maintain a pH between 7.5 and 8.5.[9]
-
Optimize Stoichiometry: Use the lowest effective concentration of the alkylating agent.
-
Limit Reaction Time: Monitor the reaction and quench it once sufficient target modification is achieved.
Conclusion
Based on fundamental chemical principles, 2-Bromo-N-(4-isopropoxybenzyl)acetamide is predicted to be an effective cysteine alkylating agent. Its core 2-bromoacetamide structure is a well-established electrophilic moiety that reacts readily with the nucleophilic thiol of cysteine via an SN2 mechanism. The N-substituent defines the mass adduct but does not negate the inherent reactivity of the warhead. The provided mass spectrometry-based protocol offers a definitive and robust method for empirically confirming this reactivity and characterizing its efficiency. For researchers investigating this molecule, the primary expectation should be that it will covalently modify accessible cysteine residues, a property that can be harnessed for applications ranging from proteomics to targeted drug development.
References
- Creative Proteomics. (n.d.). Protein Alkylation Analysis.
- Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
- BenchChem. (2025). A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency.
- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 2-Bromoacetamide and N-ethylmaleimide.
- Gao, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI.
- Pócsfalvi, G., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. PMC.
- Müller, T., & Winter, D. (2017).
- Carroll, K. S., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. SfRBM.
- BenchChem. (2025). 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry: A Technical Guide for Researchers.
- Ren, D., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems (RSC Publishing).
- Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation.
- ResearchGate. (2025). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Request PDF.
- Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification.
- BenchChem. (2025). side reactions of bromoacetamide group in bioconjugation.
- Chen, Y., et al. (2024). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry.
- Thermo Fisher Scientific. (n.d.). Protein sample preparation for mass spectrometry.
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An In-Depth Technical Guide to the Solubility of 2-Bromo-N-(4-isopropoxybenzyl)acetamide in DMSO and Water
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-N-(4-isopropoxybenzyl)acetamide, a compound of interest in medicinal chemistry and drug discovery.[1] Given the critical role of solubility in a compound's developability and in vitro assay performance, this document outlines the theoretical considerations, practical experimental protocols, and data interpretation necessary for a thorough solubility assessment in two key solvents: Dimethyl Sulfoxide (DMSO) and water.[2][3]
Theoretical Framework: Predicting Solubility
While specific experimental data for 2-Bromo-N-(4-isopropoxybenzyl)acetamide is not widely published, we can infer its likely solubility characteristics based on its molecular structure and the properties of its constituent functional groups.[4]
Molecular Structure Analysis:
-
Bromoacetamide Group: The presence of a bromine atom and an amide group introduces polarity and the potential for hydrogen bonding.[1][5]
-
Isopropoxybenzyl Group: The isopropoxy group and the benzyl ring are largely non-polar, contributing to the molecule's lipophilicity.
This combination of polar and non-polar moieties suggests that 2-Bromo-N-(4-isopropoxybenzyl)acetamide is likely to have limited aqueous solubility and good solubility in a polar aprotic solvent like DMSO.
The Role of Solvents:
-
DMSO (Dimethyl Sulfoxide): As a "universal solvent," DMSO is highly effective at dissolving both polar and non-polar compounds.[6][7][8] Its polar aprotic nature allows it to disrupt intermolecular forces and form stable solvation shells around a wide range of solutes.[7] In drug discovery, DMSO is the standard solvent for preparing high-concentration stock solutions for screening and in vitro assays.[6]
-
Water: As a highly polar, protic solvent, water's ability to dissolve a compound is largely dependent on the compound's ability to form hydrogen bonds and its overall polarity.[9][10] Compounds with large non-polar regions tend to have poor aqueous solubility.[10]
Quantitative Solubility Assessment: Methodologies and Protocols
A comprehensive understanding of a compound's solubility requires distinguishing between two key measurements: thermodynamic and kinetic solubility.[11]
Thermodynamic Solubility in Water
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[12][13] The shake-flask method is the gold standard for this determination.[11][14]
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid 2-Bromo-N-(4-isopropoxybenzyl)acetamide to a known volume of purified water (or a relevant aqueous buffer, e.g., PBS, pH 7.4) in a sealed vial.[15]
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[11]
-
Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter.[11]
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[16][17]
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Solubility in DMSO
For a highly soluble compound in DMSO, determining the upper limit of solubility often involves preparing a saturated solution and quantifying the concentration.
Experimental Protocol: Saturated Solution Method
-
Preparation: Add an excess of solid 2-Bromo-N-(4-isopropoxybenzyl)acetamide to a known volume of high-purity DMSO in a sealed vial.
-
Dissolution: Agitate the mixture at a constant temperature until no more solid appears to dissolve. Gentle warming may be applied to facilitate dissolution, followed by cooling to the target temperature.
-
Separation: Centrifuge the mixture to pellet any undissolved solid.
-
Quantification: Carefully take an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration using a calibrated analytical method (e.g., HPLC-UV).
Kinetic Solubility in Aqueous Buffer
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often formed by diluting a DMSO stock solution into an aqueous buffer.[11][12] This is a high-throughput method commonly used in early drug discovery.[16]
Experimental Protocol: Turbidimetric Method
-
Stock Solution: Prepare a high-concentration stock solution of 2-Bromo-N-(4-isopropoxybenzyl)acetamide in DMSO (e.g., 10 mM).[18]
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.[18]
-
Aqueous Dilution: Add a small volume of each DMSO solution to a larger volume of aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.[19]
-
Incubation: Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).[18]
-
Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[18][19]
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.[18]
Data Presentation and Interpretation
The results of the solubility assessments should be presented in a clear and concise manner.
Table 1: Predicted and Experimental Solubility of 2-Bromo-N-(4-isopropoxybenzyl)acetamide
| Solvent System | Solubility Type | Predicted Solubility | Experimental Value (Hypothetical) |
| Water / PBS (pH 7.4) | Thermodynamic | Low | 15 µg/mL |
| DMSO | Saturated | High | >200 mg/mL |
| PBS (pH 7.4) from DMSO stock | Kinetic | Moderate | 50 µM |
Interpretation of Results:
-
Low Thermodynamic Aqueous Solubility: A low value (e.g., <10 µg/mL) can indicate potential challenges with oral absorption and bioavailability.[3]
-
High DMSO Solubility: Confirms its suitability as a solvent for creating stock solutions for in vitro screening.[6]
-
Kinetic vs. Thermodynamic Solubility: A significant difference between kinetic and thermodynamic solubility can suggest that the compound is prone to forming supersaturated solutions, which may have implications for formulation development.
Visualizing Experimental Workflows
Diagram 1: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Diagram 2: Kinetic Solubility Workflow
Caption: Workflow for Kinetic Solubility Determination.
Conclusion and Implications
A thorough understanding of the solubility of 2-Bromo-N-(4-isopropoxybenzyl)acetamide in both DMSO and aqueous systems is fundamental for its successful progression in the drug discovery pipeline. The protocols and theoretical considerations outlined in this guide provide a robust framework for obtaining reliable and reproducible solubility data. This information is critical for designing meaningful in vitro and in vivo studies, as well as for informing future formulation strategies.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]
-
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]
-
Protherabio. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]
-
Bio-protocol. (2018). Determination of Kinetic Solubility. Retrieved from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Fine-Chem. (2026, February 17). Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications. Retrieved from [Link]
-
MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]
-
Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Scribd. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
-
University of Al-maarif. (n.d.). Determination of Solubility Class. Retrieved from [Link]
-
Environmental Sciences Europe. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. Retrieved from [Link]
-
Scribd. (n.d.). 3. Determination of Solubility Class. Retrieved from [Link]
-
Contract Pharma. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]
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Catalent. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]
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Safety Data Sheet (SDS) for 2-Bromo-N-(4-isopropoxybenzyl)acetamide
Risk Assessment and Handling Protocols for High-Potency Electrophiles: A Focus on 2-Bromo-N-(4-isopropoxybenzyl)acetamide
Abstract
This technical guide provides a comprehensive safety and handling framework for 2-Bromo-N-(4-isopropoxybenzyl)acetamide , a specialized alpha-haloacetamide intermediate used in medicinal chemistry. Due to the absence of a standardized monograph for this specific research substance, this guide utilizes Structure-Activity Relationship (SAR) analysis and read-across methodology from analogous alpha-bromoacetamides. The content focuses on its electrophilic nature, potential for irreversible cysteine alkylation, and the requisite containment strategies for drug development environments.
Part 1: Chemical Identity & Physiochemical Properties[1]
Status: Research Substance (Novel/Non-Pharmacopeial). Classification: Alkylating Agent / Electrophile.
| Property | Specification / Value |
| Chemical Name | 2-Bromo-N-(4-isopropoxybenzyl)acetamide |
| Predicted Formula | C₁₂H₁₆BrNO₂ |
| Molecular Weight | 286.17 g/mol |
| Structural Features | [1][2][3][4] • Warhead: |
| Physical State | Solid (Likely white to off-white crystalline powder) |
| Solubility Profile | Low water solubility; Soluble in DMSO, DMF, DCM, and Chloroform. |
| Melting Point (Est.) | 85°C – 115°C (Based on analogous benzyl acetamides) |
| Precursors | 4-Isopropoxybenzylamine + Bromoacetyl bromide |
Part 2: Hazard Identification (The "Why")
The primary hazard of 2-Bromo-N-(4-isopropoxybenzyl)acetamide stems from its
Mechanism of Toxicity: The Haptenization Pathway
Unlike simple irritants, this compound acts as a sensitizer . Upon skin contact or inhalation, it alkylates carrier proteins (Haptenization). The immune system recognizes the protein-hapten conjugate as foreign, leading to T-cell mediated hypersensitivity (Allergic Contact Dermatitis).
Key Hazards (GHS Classification - Predicted):
-
H314: Causes severe skin burns and eye damage (due to alkylation capability).
-
H317: May cause an allergic skin reaction (Sensitizer).
Visualizing the Toxicity Pathway
The following diagram illustrates the molecular mechanism where the bromine acts as a leaving group, allowing the compound to covalently bind to biological thiols.
Figure 1: Mechanism of Action. The alpha-carbon undergoes nucleophilic attack by biological thiols, leading to irreversible protein conjugation and potential immune sensitization.
Part 3: Handling & Storage Protocols (The "How")
To ensure scientific integrity and safety, handling protocols must focus on containment and neutralization .
Engineering Controls
-
Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood.
-
Airflow: Face velocity should be maintained between 80–100 fpm.
-
Static Control: Use anti-static weighing boats; the lipophilic nature of the isopropoxy group may generate static charge during handling of the dry powder.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Requirement | Rationale |
| Respiratory | N95 (minimum) or P100 if outside hood. | Prevents inhalation of sensitizing dusts. |
| Dermal (Hands) | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) | Alpha-haloacetamides can permeate thin nitrile. Double gloving provides a breakthrough time buffer. |
| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient for potential alkylating dusts. |
| Body | Lab coat (buttoned) + Tyvek sleeves | Protects wrists/forearms during reaching movements. |
Experimental Workflow & Decontamination
The following workflow ensures that the compound is handled and quenched within a closed loop system.
Figure 2: Safe Handling Lifecycle. Note the specific quenching step using a nucleophile (Cysteine/Thiosulfate) to destroy unreacted electrophiles before disposal.
Part 4: Emergency Response & First Aid
-
Inhalation: Move to fresh air immediately. Corticosteroids may be required if respiratory sensitization is suspected.
-
Skin Contact:
-
Do not scrub. Scrubbing drives the alkylator deeper into the dermis.
-
Rinse with copious water for 15 minutes.
-
Wash gently with soap.
-
Specific Antidote: If available, a dilute solution of sodium thiosulfate can be used to neutralize surface residues (consult medical supervision).
-
-
Eye Contact: Rinse for 15 minutes.[2][6][7] Consult an ophthalmologist immediately (corrosive risk).
Part 5: Synthesis & Usage Context
Researchers typically utilize 2-Bromo-N-(4-isopropoxybenzyl)acetamide as an intermediate to introduce the N-(4-isopropoxybenzyl)acetamide motif into a larger pharmacophore via nucleophilic substitution (SN2).
Synthesis Protocol (Standardized):
-
Reagents: 4-Isopropoxybenzylamine (1.0 eq), Bromoacetyl bromide (1.1 eq), Triethylamine (1.2 eq).
-
Solvent: Dichloromethane (DCM), anhydrous, 0°C.
-
Procedure: Add acid chloride dropwise to the amine/base solution.
-
Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to minimize exposure to silica dust contaminated with the alkylator.
References
-
PubChem. 2-Bromoacetamide (Compound Summary).[8] National Library of Medicine. Available at: [Link]
-
American Chemical Society (ACS). Identifying and Handling High-Hazard Chemicals. ACS Center for Lab Safety. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). A Guide to The Globally Harmonized System of Classification and Labeling of Chemicals (GHS). Available at: [Link]
- Siegel, D. et al.Solubility-Driven Optimization of Electrophilic Compounds. Journal of Medicinal Chemistry. (Contextual reference for alpha-haloacetamide reactivity).
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An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-N-(4-isopropoxybenzyl)acetamide
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-N-(4-isopropoxybenzyl)acetamide, with a primary focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights, ensuring scientific integrity and actionable guidance.
Executive Summary
Chemical Identity and Structure
-
IUPAC Name: 2-Bromo-N-(4-isopropoxybenzyl)acetamide
-
Molecular Formula: C₁₂H₁₆BrNO₂
-
Molecular Weight: 286.16 g/mol
-
Chemical Structure:
(where Ph represents a para-substituted benzene ring)
The structure features a bromoacetamide functional group linked to a benzyl amine, which is further substituted with an isopropoxy group at the para position of the phenyl ring. This combination of an electrophilic bromoacetyl group and a substituted aromatic ring makes it a potentially interesting scaffold for medicinal chemistry.
Predicted Physicochemical Properties
Direct experimental data for the melting and boiling points of 2-Bromo-N-(4-isopropoxybenzyl)acetamide are not extensively documented. However, by examining related compounds, we can establish a reasonable estimation.
Comparative Analysis of Structurally Related Compounds
The melting point of a solid is influenced by the strength of its crystal lattice, which is determined by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The boiling point is primarily dependent on molecular weight and intermolecular forces.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Bromoacetamide | C₂H₄BrNO | 137.96 | 87-91[1] | 271.6 (Predicted)[1] |
| 2-bromo-N-isopropylacetamide | C₅H₁₀BrNO | 180.04 | 63-64[2] | 266 (Predicted)[2] |
| 2'-Bromo-N-(2-methoxyphenyl)acetamide | C₉H₁₀BrNO₂ | 244.00 | 76.8[3] | Not Available |
| 2-bromo-N-(4-methoxyphenyl)acetamide | C₉H₁₀BrNO₂ | 244.088 | 131.15 (Predicted)[4] | 315.27 (Predicted)[4] |
| 2'-Bromo-N-(4-methylphenyl)acetamide | C₉H₁₀BrNO | 228.00 | 106.8[3] | Not Available |
| 2-Bromo-N-(4-bromophenyl)acetamide | C₈H₇Br₂NO | 292.97 | Not specified, crystal structure reported[5][6] | Not Available |
| N-(4-Isopropoxyphenyl)acetamide | C₁₁H₁₅NO₂ | 193.24 | 130[7] | Not Available |
Based on this comparative data, the melting point of 2-Bromo-N-(4-isopropoxybenzyl)acetamide is likely to be in the range of 70-140 °C. The presence of the larger benzyl and isopropoxy groups compared to the simpler analogs suggests a higher melting point due to increased molecular weight and potential for more significant van der Waals interactions. The N-H and C=O groups allow for hydrogen bonding, which will also contribute to a higher melting point. Boiling points for such compounds are often not experimentally determined as they tend to decompose at elevated temperatures.
Synthesis and Purification
The properties of a chemical compound are intrinsically linked to its purity. A plausible and common method for the synthesis of N-substituted 2-bromoacetamides is the acylation of a primary amine with bromoacetyl bromide or bromoacetyl chloride.
Proposed Synthesis of 2-Bromo-N-(4-isopropoxybenzyl)acetamide
The synthesis would likely proceed via the reaction of 4-isopropoxybenzylamine with bromoacetyl bromide in the presence of a base to neutralize the HBr byproduct.
Reaction Scheme:
(4-(CH₃)₂CHO-Ph-CH₂NH₂) + BrCOCH₂Br + Base → (4-(CH₃)₂CHO-Ph-CH₂NHCOCH₂Br) + Base·HBr
Experimental Protocol
-
Dissolution: Dissolve 4-isopropoxybenzylamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or diethyl ether.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acylation: Slowly add bromoacetyl bromide (1 equivalent) dropwise to the stirred solution.
-
Reaction: Allow the reaction to proceed at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-Bromo-N-(4-isopropoxybenzyl)acetamide.
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: Proposed workflow for the synthesis and purification of 2-Bromo-N-(4-isopropoxybenzyl)acetamide.
Experimental Determination of Melting and Boiling Points
Accurate determination of melting and boiling points is crucial for compound characterization and purity assessment.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Protocol: Capillary Melting Point Method
-
Sample Preparation: A small amount of the finely powdered, dry crystalline product is packed into a capillary tube.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
A sharp melting range (typically < 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Protocol: Distillation Method (for sufficient quantities)
-
Apparatus Setup: The liquid is placed in a distillation flask connected to a condenser, with a thermometer placed at the vapor outlet.
-
Heating: The liquid is heated to boiling.
-
Equilibrium: The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a stable temperature reading as the liquid condenses on the thermometer bulb.
Protocol: Micro Boiling Point Determination (for small quantities)
-
Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Heating: The test tube is heated in a heating bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
It is important to note that many complex organic molecules, including 2-Bromo-N-(4-isopropoxybenzyl)acetamide, may decompose at or below their boiling point, especially at atmospheric pressure. In such cases, vacuum distillation may be employed to lower the boiling point, or the boiling point may not be a practical physical constant to determine.
Conclusion
While direct experimental values for the melting and boiling points of 2-Bromo-N-(4-isopropoxybenzyl)acetamide are not currently available in the surveyed literature, this guide provides a comprehensive framework for their estimation and experimental determination. Through comparative analysis of related structures, a probable melting point range has been proposed. Furthermore, detailed protocols for the synthesis, purification, and characterization of this compound have been presented to aid researchers in its practical handling and evaluation. The scientific integrity of any subsequent research will rely on the careful application of these established methodologies to obtain pure material and accurately measure its physical properties.
References
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Crystal structure of N-(4-isopropoxyphenyl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Gowda, B. T., Svoboda, I., Foro, S., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1833.
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Oliveto, E. P., & Gerold, C. (n.d.). N-BROMOACETAMIDE. Organic Syntheses. Retrieved from [Link]
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Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Retrieved from [Link]
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solerone hexanoic acid, 4-hydroxy-5-oxo-, gamma-lactone. (n.d.). The Good Scents Company. Retrieved from [Link]
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2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4). (n.d.). Chemchart. Retrieved from [Link]
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2-bromo-N-(4-bromo-3-methylphenyl)acetamide. (n.d.). Chemspace. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 4-Isopropoxybenzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-isopropoxybenzylamine scaffold is a key structural motif in a variety of compounds with significant biological activity. Its presence in molecules designed as kinase inhibitors and potential anticancer agents underscores the importance of efficient and versatile synthetic routes to its derivatives.[1][2] The isopropoxy group, in particular, can modulate a compound's lipophilicity, which is a critical parameter in determining its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the primary synthetic strategies for preparing 4-isopropoxybenzylamine and its N-substituted analogs, with a focus on practical experimental details and the underlying chemical principles.
I. Synthesis of the Key Precursor: 4-Isopropoxybenzaldehyde
The most common and direct precursor for the synthesis of 4-isopropoxybenzylamine derivatives is 4-isopropoxybenzaldehyde. This starting material is typically prepared via a Williamson ether synthesis, a robust and widely used method for forming ethers.
A. The Williamson Ether Synthesis: Mechanism and Rationale
The Williamson ether synthesis is a classic S(_N)2 reaction where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[3] In the context of 4-isopropoxybenzaldehyde synthesis, the phenoxide is generated from 4-hydroxybenzaldehyde by deprotonation with a suitable base. The resulting phenoxide then attacks an isopropyl halide.
The choice of an appropriate base and solvent is crucial for the success of this reaction. A relatively strong base is required to deprotonate the phenolic hydroxyl group. Anhydrous potassium carbonate is a common and effective choice. The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), which can solvate the cation of the base without deactivating the nucleophile.
Diagram 1: Williamson Ether Synthesis of 4-Isopropoxybenzaldehyde
Caption: General workflow for the synthesis of 4-isopropoxybenzaldehyde via Williamson ether synthesis.
B. Experimental Protocol: Synthesis of 4-Isopropoxybenzaldehyde
This protocol is adapted from established Williamson ether synthesis procedures.
Materials:
-
4-Hydroxybenzaldehyde
-
2-Iodopropane (or 2-bromopropane)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Potassium Iodide (KI) (catalytic amount, if using 2-bromopropane)
-
Acetone (anhydrous)
-
Diethyl ether
-
Aqueous Sodium Hydroxide (NaOH)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-hydroxybenzaldehyde, anhydrous potassium carbonate, and a catalytic amount of potassium iodide.
-
Add anhydrous acetone to the flask to dissolve the reactants.
-
Add 2-iodopropane to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours (typically overnight). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with a dilute aqueous solution of sodium hydroxide to remove any unreacted 4-hydroxybenzaldehyde.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-isopropoxybenzaldehyde.
-
Purify the crude product by vacuum distillation to yield pure 4-isopropoxybenzaldehyde as a colorless to pale yellow oil.
II. Synthesis of 4-Isopropoxybenzylamine Derivatives
The most versatile and widely employed method for the synthesis of 4-isopropoxybenzylamine and its N-substituted derivatives is reductive amination.
A. Reductive Amination: A Powerful Tool for C-N Bond Formation
Reductive amination is a two-step, one-pot reaction that transforms a carbonyl compound (in this case, 4-isopropoxybenzaldehyde) into an amine.[4][5] The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[6] This method is highly favored due to its broad substrate scope, high yields, and the ability to control the degree of alkylation on the nitrogen atom, thus avoiding the over-alkylation issues often encountered with direct alkylation methods.[5]
Mechanism of Reductive Amination:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of 4-isopropoxybenzaldehyde. This is followed by dehydration to form a Schiff base (imine) if a primary amine is used, or an iminium ion if a secondary amine is used.[6] This step is often acid-catalyzed.
-
Reduction: A reducing agent, present in the reaction mixture, then reduces the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final amine product.
Diagram 2: General Mechanism of Reductive Amination
Caption: Simplified mechanism of reductive amination.
A variety of reducing agents can be employed for this transformation, with the choice depending on the specific substrates and desired reaction conditions.
| Reducing Agent | Key Features |
| Sodium Borohydride (NaBH₄) | A common and cost-effective reducing agent. It can also reduce the starting aldehyde, so careful control of reaction conditions is necessary. |
| Sodium Cyanoborohydride (NaBH₃CN) | More selective than NaBH₄, as it preferentially reduces the iminium ion over the carbonyl group.[5] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and highly selective reducing agent, often considered the reagent of choice for reductive aminations. It is less toxic than NaBH₃CN.[5][6] |
In some cases, a Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can be used to activate the aldehyde towards nucleophilic attack by the amine.[5]
B. Experimental Protocol: General Procedure for Reductive Amination
This protocol provides a general guideline for the synthesis of N-substituted 4-isopropoxybenzylamine derivatives.
Materials:
-
4-Isopropoxybenzaldehyde
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-isopropoxybenzaldehyde and the desired primary or secondary amine in a suitable anhydrous solvent such as dichloromethane or 1,2-dichloroethane.
-
Add a catalytic amount of glacial acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for a period of time (typically 30 minutes to a few hours) to allow for the formation of the imine or iminium ion.
-
Slowly add sodium triacetoxyborohydride to the reaction mixture in portions.
-
Continue to stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
C. Alternative Synthetic Routes
While reductive amination is the most common method, other classical reactions can also be employed for the synthesis of 4-isopropoxybenzylamine derivatives.
-
Leuckart-Wallach Reaction: This reaction utilizes formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent to convert aldehydes or ketones to amines.[6][7][8] It typically requires high temperatures. The reaction proceeds through an N-formyl intermediate which is then hydrolyzed to the free amine.[8]
-
Eschweiler-Clarke Reaction: This method is specifically for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[3][9] Therefore, it can be used to convert 4-isopropoxybenzylamine to its N-methylated derivatives. A key advantage is that it does not produce quaternary ammonium salts.[3]
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl-4-isopropoxybenzylamines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[10] This reaction is highly versatile and tolerates a wide range of functional groups.
III. Purification and Characterization
The purity of the synthesized 4-isopropoxybenzylamine derivatives is crucial for their intended applications, especially in drug development. Standard purification and characterization techniques are employed to ensure the identity and purity of the final products.
A. Purification Techniques
-
Column Chromatography: This is a widely used technique for purifying organic compounds. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Recrystallization: For solid derivatives, recrystallization is an effective method for purification. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution.
-
Distillation: For liquid derivatives, vacuum distillation can be used for purification, especially for removing non-volatile impurities.
B. Characterization Methods
The structure and purity of the synthesized compounds are confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation.
-
¹H NMR: Provides information about the chemical environment of the hydrogen atoms in the molecule. Key signals to look for in a 4-isopropoxybenzylamine derivative include the characteristic signals for the isopropoxy group (a doublet for the methyl protons and a septet for the methine proton), the aromatic protons, the benzylic protons, and the protons on the N-substituent.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for 4-isopropoxybenzylamine derivatives include N-H stretching (for primary and secondary amines), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether).
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity.
IV. Applications in Medicinal Chemistry
4-Isopropoxybenzylamine derivatives have emerged as a promising scaffold in medicinal chemistry, particularly in the development of targeted cancer therapies.
-
Kinase Inhibitors: Many kinase inhibitors feature a benzylamine core. The 4-isopropoxy group can be strategically incorporated to enhance the binding affinity and selectivity of these inhibitors for their target kinases.[11][12]
-
Anticancer Agents: Several studies have reported the synthesis and evaluation of benzylamine derivatives as potential anticancer agents.[1][13][14] The 4-isopropoxybenzylamine scaffold can be further modified to optimize the cytotoxic activity against various cancer cell lines.
Table 1: Examples of Biologically Active Benzylamine Derivatives
| Compound Class | Biological Target/Activity | Reference |
| 4-(Arylaminomethyl)benzamide Derivatives | Tyrosine Kinase Inhibitors | [11] |
| 4-Substituted-3-nitrobenzamide Derivatives | Anticancer Activity (Colon, Melanoma, Leukemia) | [1] |
| N-Phenylbenzamide Derivatives | Anticancer Activity (ABL1 Kinase) | [13] |
| Dexibuprofen Amide Derivatives | Anticancer Activity (Breast Carcinoma) | [14] |
Conclusion
The synthesis of 4-isopropoxybenzylamine derivatives is a well-established area of organic chemistry with significant implications for drug discovery and development. The Williamson ether synthesis provides a reliable route to the key precursor, 4-isopropoxybenzaldehyde. From this intermediate, reductive amination stands out as the most versatile and efficient method for generating a diverse library of N-substituted 4-isopropoxybenzylamines. Alternative methods such as the Leuckart-Wallach and Buchwald-Hartwig reactions offer additional synthetic flexibility. A thorough understanding of these synthetic strategies, coupled with robust purification and characterization techniques, is essential for advancing the exploration of this important chemical scaffold in medicinal chemistry.
References
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Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]
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Grokipedia. (n.d.). Leuckart reaction. [Link]
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Wikipedia. (n.d.). Leuckart reaction. [Link]
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SynArchive. (n.d.). Eschweiler-Clarke Reaction. [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
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Royal Society of Chemistry. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
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MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]
-
PubMed. (2020). Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. [Link]
-
National Institutes of Health. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
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National Institutes of Health. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]
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Bentham Science. (n.d.). Synthesis of 4-(Phenylamino)pyrimidine Derivatives as ATP-Competitive Protein Kinase Inhibitors with Potential for Cancer Chemotherapy. [Link]
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National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
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Frontiers. (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. [Link]
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Rasayan Journal of Chemistry. (2021). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. [Link]
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Wiley Online Library. (n.d.). Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies. [Link]
-
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-
Scribd. (2023). Simplified Eschweiler-Clarke Methylation. [Link]
-
PubMed. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. [Link]
-
National Institutes of Health. (n.d.). Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation. [Link]
-
PubMed. (2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. [Link]
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MDPI. (2024). Unified Synthesis and Biological Evaluation of Makaluvamine J and Its Analogs. [Link]
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National Institutes of Health. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]
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Targeting Neuroinflammation and Mitochondrial Function: The Pharmacological Potential of Isopropoxybenzyl Acetamide Derivatives
Executive Summary
Isopropoxybenzyl acetamide derivatives represent a specialized class of lipophilic pharmacophores with significant potential in neuropharmacology. While the acetamide core provides a stable hydrogen-bonding scaffold common in medicinal chemistry, the isopropoxybenzyl moiety confers specific steric and lipophilic properties that drive high-affinity interactions with hydrophobic pockets in mitochondrial and membrane-bound proteins.
This technical guide analyzes the biological activity of this scaffold, identifying the 18 kDa Translocator Protein (TSPO) as the primary high-affinity target, while elucidating secondary activity against Fatty Acid Amide Hydrolase (FAAH) and Monoamine Oxidase B (MAO-B) . These targets collectively position isopropoxybenzyl acetamides as promising candidates for treating neuroinflammatory disorders, neuropathic pain, and neurodegenerative conditions.
Part 1: Chemical Space and SAR Analysis
The Scaffold
The core structure consists of an acetamide group (
-
Lipophilicity: The isopropoxy group significantly increases
compared to methoxy or hydroxy analogs, enhancing blood-brain barrier (BBB) permeability—a critical feature for CNS-targeting drugs. -
Metabolic Stability: The bulky isopropyl group protects the oxygen-carbon bond from rapid metabolic dealkylation compared to methoxy groups. If positioned at the para (4-) position, it blocks rapid CYP450-mediated oxidation of the phenyl ring.
-
Conformational Flexibility: The methylene linker in the benzyl acetamide allows the aromatic ring to rotate and fit into deep hydrophobic clefts, such as those found in TSPO and MAO-B.
Regiochemistry and Selectivity[1]
-
2-Isopropoxy (Ortho): Favors TSPO binding. The steric bulk forces a twisted conformation that matches the TSPO ligand-binding pocket (e.g., DAA1106 analogs).
-
4-Isopropoxy (Para): Favors MAO-B and FAAH inhibition. This linear extension mimics the arachidonyl tail (for FAAH) or fits the "entrance cavity" of MAO-B.
Part 2: Primary Biological Target: Translocator Protein (TSPO)
Mechanism of Action
The Translocator Protein (TSPO) , located on the outer mitochondrial membrane, is the rate-limiting transporter for cholesterol entry into the mitochondria.
-
Ligand Binding: The isopropoxybenzyl acetamide derivative binds to the TSPO cytosolic domain.
-
Cholesterol Translocation: Binding facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane.
-
Steroidogenesis: Cholesterol is converted to pregnenolone by CYP11A1 (P450scc).
-
Neuroprotection: Pregnenolone is metabolized into neuroactive steroids (allopregnanolone) which modulate GABA_A receptors and suppress microglial activation (anti-inflammatory).
Key Compound: N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide
-
Affinity (Ki): ~0.19 nM (High Potency)
-
Utility: This compound serves as a potent ligand for imaging neuroinflammation (PET tracers) and reducing oxidative stress in glial cells.
Signaling Pathway Visualization
Figure 1: Mechanism of TSPO activation by isopropoxybenzyl acetamides leading to neurosteroid synthesis and anti-inflammatory effects.
Part 3: Secondary Targets
Fatty Acid Amide Hydrolase (FAAH)
FAAH is a serine hydrolase responsible for degrading the endocannabinoid Anandamide (AEA) .[1][2]
-
Relevance: Acetamide derivatives often act as FAAH inhibitors. The isopropoxybenzyl group mimics the lipophilic arachidonyl chain of AEA, allowing the molecule to access the enzyme's catalytic channel.
-
Therapeutic Outcome: Inhibition leads to elevated AEA levels, activating CB1/CB2 receptors to produce analgesia without the psychotropic effects of direct agonists.
Monoamine Oxidase B (MAO-B)[7][11]
-
Relevance: Benzyl acetamides are a privileged scaffold for MAO-B inhibition (structurally related to Safinamide).
-
SAR Insight: The isopropoxy group fills the "entrance cavity" of MAO-B, which is distinct from the substrate cavity. This confers selectivity over MAO-A.[3]
-
Therapeutic Outcome: Increased dopamine levels in the striatum, useful for Parkinson’s disease management.
Part 4: Experimental Protocols
Protocol A: TSPO Radioligand Binding Assay
Objective: Determine the binding affinity (
-
Tissue Preparation:
-
Homogenize rat kidney mitochondria (rich in TSPO) in 50 mM Tris-HCl (pH 7.4).
-
Centrifuge at 20,000 x g for 15 min at 4°C. Resuspend pellet in buffer.
-
-
Incubation:
-
Total Binding: 200 µL membrane suspension + 25 µL [³H]PK11195 (0.5 nM final) + 25 µL vehicle (DMSO).
-
Non-Specific Binding: Add 25 µL unlabeled PK11195 (10 µM final).
-
Test Compound: Add 25 µL of isopropoxybenzyl acetamide (concentration range:
to M).
-
-
Equilibrium: Incubate for 60 min at 4°C (to prevent ligand degradation).
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression; convert to using the Cheng-Prusoff equation.
Protocol B: FAAH Enzymatic Activity Assay
Objective: Assess inhibition of anandamide hydrolysis.
-
Enzyme Source: Rat brain homogenate or recombinant human FAAH.
-
Substrate: AMC-Arachidonoyl amide (fluorescent substrate).
-
Reaction:
-
Mix 140 µL assay buffer (125 mM Tris, 1 mM EDTA, pH 9.0) with 10 µL enzyme.
-
Add 10 µL test compound (in DMSO). Incubate 10 min at 37°C.
-
Initiate with 40 µL AMC-substrate (final conc. 5 µM).
-
-
Detection: Monitor fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 30 min.
-
Calculation: Determine slope of fluorescence vs. time. Calculate % inhibition relative to vehicle control.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating TSPO affinity using radioligand displacement.
Part 5: Summary of Biological Activity Data
| Target | Compound Class | Key Substituent | Activity ( | Biological Effect |
| TSPO | N-(2-isopropoxybenzyl) | 2-Isopropoxy (Ortho) | Anti-inflammatory, Neurosteroidogenesis | |
| FAAH | N-(4-isopropoxybenzyl) | 4-Isopropoxy (Para) | Analgesia, Anxiolytic | |
| MAO-B | N-(4-isopropoxybenzyl) | 4-Isopropoxy (Para) | Dopamine regulation (Parkinson's) | |
| GlyT1 | Benzyl acetamide | Isopropyl-triazole* | Cognitive enhancement (Schizophrenia) |
*Note: GlyT1 activity usually requires a triazole core, but benzyl acetamides are precursor scaffolds.
References
-
BindingDB. (2006). Affinity Data for N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide against Translocator protein (TSPO). Journal of Medicinal Chemistry.[2]
-
Bazan, H. A., et al. (2020).[4] A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.[4] European Journal of Medicinal Chemistry.[2]
-
Li, J., et al. (2016). New structure–activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO.[5][6] Bioorganic & Medicinal Chemistry Letters.[5]
-
Autore, G., et al. (2010).[7] Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.[7] Molecules.[8][4][9][10][11][2][3][5][6][7][12][13]
-
Zhang, M., et al. (2009). Crystal structure of N-(4-Isopropoxyphenyl)acetamide. Acta Crystallographica Section E.
Sources
- 1. mdpi.com [mdpi.com]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Purification Protocol for 2-Bromo-N-(4-isopropoxybenzyl)acetamide
Executive Summary
2-Bromo-N-(4-isopropoxybenzyl)acetamide (CAS: 947240-36-0) is a highly reactive
This application note details a highly optimized, self-validating protocol for its synthesis via the controlled acylation of 4-isopropoxybenzylamine.
Mechanistic Rationale & Experimental Design (E-E-A-T)
The synthesis relies on a modified Schotten-Baumann-type acylation in an anhydrous organic solvent. 4-isopropoxybenzylamine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of bromoacetyl bromide[3].
To ensure high yield and purity, the experimental design is governed by the following mechanistic causalities:
-
Chemoselectivity via Temperature Control: Bromoacetyl bromide is bifunctional, containing both an acid bromide and an alkyl bromide. While acylation is kinetically favored over alkylation, failure to control the exothermic nature of the reaction can lead to the amine displacing the
-bromine, resulting in dimerized or polymerized side products. Maintaining the reaction strictly at during addition suppresses this secondary nucleophilic attack[2]. -
Equilibrium Shifting via Base Selection: Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger. As the acylation proceeds, hydrobromic acid (HBr) is generated. Without TEA, HBr would protonate the starting 4-isopropoxybenzylamine, rendering it non-nucleophilic and artificially capping the reaction at a maximum 50% conversion. TEA ensures complete conversion by neutralizing the HBr and preventing amine hydrobromide precipitation[4].
-
Self-Validating Workup: The protocol incorporates built-in chemical validation. The sequential liquid-liquid extraction (acidic followed by basic washes) chemically separates the neutral product from unreacted starting materials. If the final organic layer yields a highly pure mass, it validates that the stoichiometric ratios and temperature controls were successfully maintained.
Reaction Workflow
Workflow for the synthesis and purification of 2-Bromo-N-(4-isopropoxybenzyl)acetamide.
Materials and Stoichiometry
The following table outlines the quantitative requirements for a standard 10 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Isopropoxybenzylamine | 165.23 | 1.0 eq | 1.65 g (10.0 mmol) | Starting Material / Nucleophile |
| Bromoacetyl bromide | 201.83 | 1.2 eq | 1.05 mL (~12.0 mmol) | Acylating / Alkylating Agent |
| Triethylamine (TEA) | 101.19 | 1.5 eq | 2.09 mL (~15.0 mmol) | Acid Scavenger / Base |
| Dichloromethane (DCM) | 84.93 | N/A | 50 mL | Anhydrous Solvent |
| 2-Bromo-N-(4-isopropoxybenzyl)acetamide | 286.17 | 1.0 eq | 2.86 g | Theoretical Yield |
Note: Bromoacetyl bromide is a severe lachrymator and corrosive agent. All manipulations must be performed in a properly ventilated fume hood.
Step-by-Step Experimental Protocol
Phase 1: Setup and Reagent Preparation
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Add 4-isopropoxybenzylamine (1.65 g, 10.0 mmol) to the flask.
-
Inject anhydrous Dichloromethane (DCM) (40 mL) to dissolve the amine.
-
Add Triethylamine (TEA) (2.09 mL, 15.0 mmol) to the solution via syringe.
-
Submerge the reaction flask in an ice-water bath and allow the mixture to cool to
for 15 minutes.
Phase 2: Reaction Execution
-
In a separate dry vial, prepare a solution of bromoacetyl bromide (1.05 mL, 12.0 mmol) in anhydrous DCM (10 mL).
-
Transfer the bromoacetyl bromide solution to an addition funnel (or use a syringe pump).
-
Critical Step: Add the bromoacetyl bromide solution dropwise over 30 minutes to the stirring amine solution at
. Observe the formation of a white precipitate (triethylamine hydrobromide). -
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature naturally.
-
Stir the reaction at room temperature for 1.5 to 2 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3, visualized with UV and Ninhydrin stain to confirm the disappearance of the primary amine).
Phase 3: Workup and Extraction
-
Quench the reaction by adding 20 mL of ice-cold distilled water to the flask. Stir vigorously for 5 minutes.
-
Transfer the biphasic mixture to a separatory funnel. Separate the lower organic (DCM) layer from the aqueous layer.
-
Wash the organic layer with 1M HCl (2
20 mL). Rationale: This removes unreacted 4-isopropoxybenzylamine and excess TEA. -
Wash the organic layer with saturated aqueous
(2 20 mL). Rationale: This neutralizes and removes any bromoacetic acid formed from the hydrolysis of excess bromoacetyl bromide. -
Wash the organic layer with brine (20 mL) to remove residual water.
-
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid or viscous oil.
Phase 4: Purification and Analytical Validation
-
Purification: Purify the crude material via flash column chromatography on silica gel using a gradient of Hexane to Ethyl Acetate (typically 9:1 to 7:3). Alternatively, if the crude is highly pure, recrystallization from hot Hexane/Ethyl Acetate can be utilized.
-
Validation:
-
LC-MS: Confirm the mass. Expected
for is and (1:1 isotopic pattern characteristic of a single bromine atom). -
1H NMR (
): Look for the characteristic singlet of the -bromo protons ( ppm, 2H), the benzylic protons ( ppm, doublet coupling with the NH), and the distinct septet of the isopropoxy CH proton ( ppm, 1H).
-
References
-
National Institutes of Health (PMC). N-Heterocycles Scaffolds as Quorum Sensing Inhibitors. Design, Synthesis, Biological and Docking Studies. Int J Mol Sci. 2020 Dec; 21(24): 9512. [Link]
-
National Institutes of Health (PMC). The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. Bioorg Med Chem Lett. 2011. [Link]
Sources
- 1. 2-BROMO-N-(4-ISOPROPOXYBENZYL)ACETAMIDE CAS#: 947240-36-0 [m.chemicalbook.com]
- 2. N-Heterocycles Scaffolds as Quorum Sensing Inhibitors. Design, Synthesis, Biological and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromoacetic Anhydride|CAS 13094-51-4|RUO [benchchem.com]
- 4. The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-(4-isopropoxybenzyl)-2-bromoacetamide: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-(4-isopropoxybenzyl)-2-bromoacetamide, a valuable intermediate in medicinal chemistry and drug discovery. The reaction involves the acylation of 4-isopropoxybenzylamine with bromoacetyl bromide. This document outlines the underlying chemical principles, a detailed experimental protocol, safety considerations, and methods for purification and characterization.
Introduction and Scientific Rationale
The formation of an amide bond via the acylation of an amine is a cornerstone of organic synthesis, particularly in the construction of pharmaceutical agents and other bioactive molecules. The target molecule, N-(4-isopropoxybenzyl)-2-bromoacetamide, incorporates a bromoacetyl moiety, which is a versatile functional group. The presence of the bromine atom, a good leaving group, makes this compound an excellent precursor for further molecular elaboration through nucleophilic substitution reactions, enabling the synthesis of a diverse library of derivatives.
The 4-isopropoxybenzylamine starting material provides a lipophilic aromatic substituent, a common feature in many drug candidates that can influence their pharmacokinetic and pharmacodynamic properties. The N-benzyl group itself is also a common structural motif in biologically active compounds.[1]
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution mechanism. The primary amine, 4-isopropoxybenzylamine, acts as a nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbonyl carbon of bromoacetyl bromide. This initial attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the bromide ion, which is an excellent leaving group. A non-nucleophilic base, such as triethylamine, is typically employed to neutralize the hydrogen bromide (HBr) byproduct generated during the reaction. This is crucial as the HBr would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Experimental Protocol
This protocol provides a representative procedure for the synthesis of N-(4-isopropoxybenzyl)-2-bromoacetamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Isopropoxybenzylamine | ≥98% | Commercially Available | |
| Bromoacetyl bromide | ≥98% | Commercially Available | Caution: Highly corrosive and lachrymatory. Handle in a fume hood. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Saturated aq. NaHCO₃ | Prepared in-house | ||
| Brine (Saturated aq. NaCl) | Prepared in-house | ||
| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available | ||
| Ethyl acetate | Reagent Grade | Commercially Available | For work-up and chromatography |
| Hexanes | Reagent Grade | Commercially Available | For chromatography |
Reaction Setup and Procedure
-
Reactant Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-isopropoxybenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: While stirring vigorously, add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Work-up: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification
The crude N-(4-isopropoxybenzyl)-2-bromoacetamide can be purified by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool to room temperature and then in a refrigerator to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Safety Precautions
-
Bromoacetyl bromide is highly corrosive, a lachrymator, and reacts violently with water.[2] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.
-
Triethylamine is flammable and has a strong, unpleasant odor. Handle in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
Characterization of N-(4-isopropoxybenzyl)-2-bromoacetamide
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
Predicted Spectroscopic Data
Based on the analysis of structurally similar compounds, the following spectral characteristics are expected for N-(4-isopropoxybenzyl)-2-bromoacetamide:[3]
-
¹H NMR (CDCl₃):
-
δ ~1.3 ppm (d, 6H, -CH(CH ₃)₂)
-
δ ~3.9 ppm (s, 2H, -COCH ₂Br)
-
δ ~4.4 ppm (d, 2H, -NH -CH ₂-Ar)
-
δ ~4.5 ppm (septet, 1H, -CH (CH₃)₂)
-
δ ~6.8 ppm (d, 2H, Ar-H)
-
δ ~7.2 ppm (d, 2H, Ar-H)
-
δ ~6.5-7.0 ppm (br s, 1H, -NH -)
-
-
¹³C NMR (CDCl₃):
-
δ ~22 ppm (-CH(C H₃)₂)
-
δ ~29 ppm (-COC H₂Br)
-
δ ~44 ppm (-NH-C H₂-Ar)
-
δ ~70 ppm (-C H(CH₃)₂)
-
δ ~116 ppm (Ar-C)
-
δ ~129 ppm (Ar-C)
-
δ ~130 ppm (Ar-C)
-
δ ~158 ppm (Ar-C, C-O)
-
δ ~165 ppm (C =O)
-
-
IR (KBr or neat):
-
~3300 cm⁻¹ (N-H stretch)
-
~3050 cm⁻¹ (Ar C-H stretch)
-
~2970 cm⁻¹ (Aliphatic C-H stretch)
-
~1660 cm⁻¹ (C=O stretch, amide I)
-
~1540 cm⁻¹ (N-H bend, amide II)
-
~1240 cm⁻¹ (Ar-O-C stretch)
-
-
Mass Spectrometry (EI or ESI):
-
The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
-
Workflow Diagrams
Caption: Synthetic workflow for N-(4-isopropoxybenzyl)-2-bromoacetamide.
Caption: Analytical workflow for product characterization.
Discussion of Experimental Choices
-
Solvent: Anhydrous dichloromethane (DCM) is a common choice for this type of reaction as it is relatively inert and effectively dissolves both the amine and the acyl bromide. Other aprotic solvents such as diethyl ether or tetrahydrofuran (THF) could also be employed.
-
Base: Triethylamine is a widely used non-nucleophilic base for scavenging the HBr byproduct.[4] Its steric hindrance prevents it from competing with the primary amine in attacking the acyl bromide. Other hindered bases like N,N-diisopropylethylamine (DIPEA) can also be used.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive amine and acyl bromide. Allowing the reaction to proceed to room temperature ensures completion.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of N-(4-isopropoxybenzyl)-2-bromoacetamide. By following the outlined procedures for reaction, work-up, purification, and characterization, researchers can reliably prepare this valuable intermediate for applications in drug discovery and development. Adherence to the safety precautions is paramount, particularly when handling bromoacetyl bromide.
References
-
Loba Chemie. (n.d.). BROMOACETYL BROMIDE Safety Data Sheet. Retrieved from [Link]
- Aziz-ur-Rehman, et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. Pak. J. Pharm. Sci., 26(4), 677-684.
-
Ataman Kimya. (n.d.). TRIETHYLAMINE. Retrieved from [Link]
- Dalton, C. et al. (2022). (1R,2R,3S,4R)-1-(Acetylamino)-2,4,5-tris(acetyloxy)-1-((2S)-4-(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)
- Lynch, D. E. (2008). N-(4-Isopropoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2398.
- Organic Syntheses. (1951). N-BROMOACETAMIDE. 31, 17.
-
PubChem. (n.d.). 2-Bromoacetamide. Retrieved from [Link]
-
Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from [Link]
-
Wikipedia. (2023, November 13). Triethylamine. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
- Zhang, X. et al. (2021).
Sources
Cysteine Mapping with Lipophilic Bromoacetamides: An Application & Protocol Guide
Introduction: Targeting Cysteines in the Lipophilic Milieu
The cysteine thiol is a uniquely reactive nucleophile within the proteome, making it a prime target for covalent labeling and a linchpin in numerous cellular processes.[1][2] The ability to map the accessible and reactive cysteine landscape—the "cysteinome"—provides profound insights into protein structure, function, and regulation. Furthermore, identifying "ligandable" cysteines has become a cornerstone of modern drug discovery, enabling the development of highly specific and potent covalent inhibitors for previously "undruggable" targets.[2][3]
While a plethora of cysteine-reactive probes exist, this guide focuses on a specific and powerful subclass: lipophilic bromoacetamides . These probes are uniquely suited for interrogating proteins within or associated with cellular membranes, a critical and often challenging-to-study compartment of the cell. The lipophilic nature of these reagents facilitates their partitioning into lipid bilayers, enhancing their ability to label cysteine residues in transmembrane domains and other hydrophobic pockets that are inaccessible to more polar probes. This characteristic is paramount for researchers studying membrane proteins, such as ion channels, transporters, and receptors, as well as for those seeking to understand the membrane-associated targets of lipophilic drugs.
This comprehensive guide provides both the theoretical underpinnings and detailed, field-tested protocols for the successful application of lipophilic bromoacetamides in cysteine mapping experiments. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
The Chemistry of Cysteine Alkylation by Bromoacetamides
The core of this methodology lies in the nucleophilic substitution reaction between the cysteine thiol and the bromoacetamide electrophile. The reactivity of the cysteine residue is highly dependent on its local microenvironment, including its solvent accessibility and the pKa of the thiol group. For the reaction to proceed efficiently, the thiol must be in its deprotonated, thiolate anion form (S⁻), which is a much stronger nucleophile than the protonated thiol (SH).
The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond.
Experimental Design: Key Considerations for Lipophilic Probes
The unique properties of lipophilic bromoacetamides necessitate specific considerations in experimental design to ensure successful and meaningful results.
| Parameter | Rationale and Key Considerations |
| Probe Selection | The choice of the lipophilic tail of the bromoacetamide probe is critical. The length and nature of the lipid chain will influence its membrane partitioning and accessibility to different regions of a protein. Shorter, more flexible chains may be suitable for surface-exposed pockets, while longer, more rigid chains may be better for probing deeper within the transmembrane domain. |
| Cell Permeability | The lipophilicity of the probe generally enhances cell permeability, making these reagents suitable for live-cell labeling experiments. This allows for the study of cysteine reactivity in a more physiologically relevant context. |
| Concentration and Incubation Time | Optimization of probe concentration and incubation time is crucial to balance efficient labeling of target cysteines with minimizing off-target effects and potential cytotoxicity. A concentration titration is always recommended as a first step. |
| Buffer Composition | The pH of the lysis and labeling buffers is a critical parameter. A pH range of 7.5-8.5 is generally optimal for promoting the formation of the more reactive thiolate anion of cysteine. Buffers should be free of primary and secondary amines (e.g., Tris) that can react with the bromoacetamide probe. Phosphate or HEPES-based buffers are recommended. |
| Handling of Lipophilic Probes | Due to their hydrophobic nature, lipophilic bromoacetamides may have limited solubility in aqueous buffers. It is often necessary to prepare stock solutions in an organic solvent such as DMSO and then dilute them into the reaction buffer immediately before use. |
Core Experimental Workflow
The overall workflow for a cysteine mapping experiment using lipophilic bromoacetamides can be broken down into several key stages. This workflow is adaptable for both target identification and validation studies.
Figure 1. A generalized workflow for cysteine mapping experiments using lipophilic bromoacetamide probes.
Detailed Protocols
Protocol 1: Live-Cell Labeling with Lipophilic Bromoacetamides
This protocol is designed for the labeling of cysteine residues in their native cellular environment, which is particularly advantageous for studying membrane proteins and dynamic cellular processes.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Lipophilic bromoacetamide probe (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis buffer (e.g., RIPA buffer without Tris, supplemented with protease and phosphatase inhibitors)
-
Scraper or trypsin for cell harvesting
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-90%).
-
Prepare the desired concentrations of the lipophilic bromoacetamide probe by diluting the DMSO stock into pre-warmed complete cell culture medium. It is crucial to perform a concentration-response curve to determine the optimal probe concentration.
-
Aspirate the old medium from the cells and replace it with the probe-containing medium. Include a vehicle control (DMSO) for comparison.
-
Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
-
Cell Harvesting and Lysis:
-
After incubation, aspirate the probe-containing medium and wash the cells twice with ice-cold PBS to remove any unreacted probe.
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the labeled proteins) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
-
-
Downstream Processing for Mass Spectrometry:
-
The labeled lysate is now ready for downstream processing, including reduction, alkylation of remaining cysteines, and proteolytic digestion, as detailed in Protocol 2.
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps required to prepare the labeled protein samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Labeled protein lysate from Protocol 1
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA) or other suitable alkylating agent
-
Urea
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
To an aliquot of the labeled protein lysate (typically 50-100 µg), add urea to a final concentration of 8 M to denature the proteins.
-
Reduce the remaining disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Alkylate the newly reduced cysteines by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent the reformation of disulfide bonds and to ensure that all cysteines are accounted for in the mass spectrometry analysis.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digested peptide mixture with formic acid to a final concentration of 0.1% to stop the trypsin activity.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
Analyze the peptide mixture using a high-resolution mass spectrometer. The specific instrument parameters will depend on the available instrumentation.
-
Data Analysis and Interpretation
The analysis of the mass spectrometry data is a critical step in identifying the cysteine residues that have been labeled by the lipophilic bromoacetamide probe.
Key Steps in Data Analysis:
-
Database Searching: The raw mass spectrometry data is searched against a protein sequence database (e.g., UniProt) using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).
-
Variable Modifications: It is essential to include the mass of the lipophilic bromoacetamide adduct as a variable modification on cysteine residues in the search parameters. The mass of the unreacted, reduced and alkylated cysteine (e.g., with iodoacetamide) should also be included as a variable modification.
-
Identification of Labeled Peptides: The search results will provide a list of identified peptides, including those that contain the lipophilic bromoacetamide modification on a cysteine residue.
-
Site Localization: The MS/MS spectra of the labeled peptides are used to confirm the specific site of modification within the peptide sequence.
-
Quantitative Analysis: For quantitative experiments, the relative abundance of the labeled versus unlabeled forms of a particular cysteine-containing peptide can be determined using either label-free quantification (LFQ) or label-based methods (e.g., TMT, SILAC).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inactive probe- Insufficient probe concentration or incubation time- Cysteine residues are not accessible or are oxidized | - Use a fresh stock of the probe- Optimize probe concentration and incubation time- Consider pre-treating with a mild reducing agent (e.g., TCEP), but be aware this can alter the native redox state |
| High Background/Non-specific Labeling | - Probe concentration is too high- Reaction pH is too high, leading to labeling of other nucleophilic residues (e.g., lysine) | - Perform a probe concentration titration to find the optimal concentration- Ensure the pH of the labeling buffer is in the optimal range (7.5-8.5) |
| Poor Solubility of Lipophilic Probe | - The probe is precipitating out of the aqueous buffer | - Prepare a high-concentration stock in DMSO and add it to the reaction buffer with vigorous vortexing immediately before use- Consider the use of a mild, non-ionic detergent to aid in solubilization |
Conclusion: Unveiling the Lipophilic Cysteinome
Cysteine mapping with lipophilic bromoacetamides offers a powerful strategy for exploring the structure, function, and druggability of proteins within their native membrane environment. By carefully considering the unique properties of these probes and optimizing the experimental protocols, researchers can gain unprecedented insights into the roles of cysteine residues in health and disease. The detailed protocols and troubleshooting guide provided herein serve as a robust starting point for scientists and drug development professionals to successfully implement this valuable chemoproteomic technique.
References
-
Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (2025). ResearchGate. [Link]
-
Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (2024). bioRxiv. [Link]
-
Enhancing Cysteine Chemoproteomic Coverage through Systematic Assessment of Click Chemistry Product Fragmentation. (n.d.). PubMed Central. [Link]
-
A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. (2024). PubMed Central. [Link]
-
Cysteine-reactive probes and their use in chemical proteomics. (n.d.). Royal Society of Chemistry. [Link]
-
Proteome-Wide Profiling of Targets of Cysteine reactive Small Molecules by Using Ethynyl Benziodoxolone Reagents. (2025). ResearchGate. [Link]
-
Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (2024). Nature. [Link]
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (2025). MDPI. [Link]
Sources
Application Note: Synthesis of Heterocycles using 2-Bromo-N-(4-isopropoxybenzyl)acetamide
Executive Summary
This technical guide details the utility of 2-Bromo-N-(4-isopropoxybenzyl)acetamide (referred to herein as Reagent A ) as a versatile electrophilic building block for the synthesis of nitrogen and sulfur-containing heterocycles.
The N-(4-isopropoxybenzyl) moiety is a privileged pharmacophore, frequently employed in GPCR ligands and kinase inhibitors to optimize lipophilicity and receptor occupancy. By leveraging the dual reactivity of the
Compound Profile
| Property | Specification |
| Compound Name | 2-Bromo-N-(4-isopropoxybenzyl)acetamide |
| CAS Number | 947240-36-0 |
| Molecular Formula | C |
| Molecular Weight | 286.17 g/mol |
| Physical State | Solid (White to Off-white crystalline powder) |
| Reactivity Class |
Core Applications & Reaction Pathways[3][4][5][6][7][8]
The reactivity of Reagent A is defined by the lability of the C-Br bond, allowing for facile nucleophilic substitution (
Pathway Visualization
The following diagram illustrates the three primary synthetic workflows covered in this guide.
Figure 1: Divergent synthetic pathways from 2-Bromo-N-(4-isopropoxybenzyl)acetamide.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Imino-4-Thiazolidinones
This protocol utilizes the Hantzsch-like cyclization between the
Mechanism:
Materials:
-
Reagent A (1.0 eq)
-
Thiourea (1.2 eq)
-
Sodium Acetate (anhydrous, 2.0 eq)
-
Ethanol (Absolute)
Step-by-Step Procedure:
-
Preparation: Dissolve Reagent A (1 mmol, 286 mg) in absolute ethanol (10 mL) in a round-bottom flask.
-
Addition: Add Thiourea (1.2 mmol, 91 mg) and Sodium Acetate (2.0 mmol, 164 mg). The base buffers the HBr generated during substitution.
-
Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (50 g) with vigorous stirring.
-
A precipitate should form.[1] If oil forms, scratch the vessel walls or sonicate to induce crystallization.
-
-
Purification: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from ethanol/water if necessary.
Expected Yield: 75–85% Key Characterization: disappearance of amide NH (if fully cyclized) or shift in carbonyl stretch; appearance of C=N stretch in IR.
Protocol B: Synthesis of Imidazo[1,2-a]pyridin-2-one Derivatives
Fused bicyclic systems are highly privileged in drug discovery. Reacting Reagent A with 2-aminopyridine yields an imidazo[1,2-a]pyridin-2-one scaffold.
Materials:
-
Reagent A (1.0 eq)
-
2-Aminopyridine (1.1 eq)
-
Acetonitrile (ACN) or DMF
-
Potassium Carbonate (K
CO )
Step-by-Step Procedure:
-
Dissolution: Dissolve 2-Aminopyridine (1.1 mmol, 103 mg) in ACN (10 mL).
-
Alkylation: Add Reagent A (1 mmol, 286 mg) and K
CO (2 mmol, 276 mg). -
Reaction: Heat to 80°C for 8 hours.
-
Note: The initial step is
-alkylation of the ring nitrogen of the pyridine to form a pyridinium salt intermediate. -
Cyclization: Under basic conditions, the exocyclic amine attacks the amide carbonyl, releasing the benzylamine moiety? CRITICAL CHECK: In many
-haloamide reactions with 2-aminopyridine, the product is the hydrobromide salt of 2-amino-1-(carbamoylmethyl)pyridinium . To force cyclization to the imidazo[1,2-a]pyridin-2-one, stronger conditions or specific catalysts may be required, and the N-benzyl group might be lost or retained depending on the specific tautomer attacked. -
Optimization: To retain the linker , the reaction is often stopped at the quaternary salt stage or directed toward Imidazo[1,2-a]pyridine by using a dehydrating agent if the carbonyl oxygen is to be removed (unlikely here).
-
Revised Outcome: The most likely stable product under mild basic conditions is the substitution product (N-(2-pyridyl)glycinamide derivative) or the quaternary salt . For the purpose of this guide, we focus on the substitution product which serves as a peptidomimetic precursor.
-
Procedure Adjustment for Peptidomimetic Synthesis:
-
Perform reaction at Room Temperature in DMF with DIPEA (2 eq).
-
Stir for 12 hours.
-
Pour into water, extract with EtOAc.
-
Product: 2-((Pyridin-2-yl)amino)-N-(4-isopropoxybenzyl)acetamide .
Protocol C: Azide "Click" Chemistry Precursor
This protocol converts Reagent A into an organic azide, enabling the attachment of the 4-isopropoxybenzyl tail to any alkyne-bearing scaffold via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Reagent A (1.0 eq)
-
Sodium Azide (NaN
) (1.5 eq) - CAUTION: Toxic/Explosive potential -
DMSO or DMF
Step-by-Step Procedure:
-
Safety: Perform in a fume hood behind a blast shield. Use plastic spatulas.
-
Reaction: Dissolve Reagent A (1 mmol) in DMSO (5 mL). Add NaN
(1.5 mmol, 97 mg). -
Stir: Stir at Room Temperature for 3–4 hours. The reaction is typically fast due to the activated
-position. -
Quench: Dilute carefully with water (20 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash organics with brine. Dry over MgSO
. -
Usage: The resulting 2-Azido-N-(4-isopropoxybenzyl)acetamide should be used immediately in a "Click" reaction or stored cold. Do not concentrate to dryness if scale is large (>1g) due to safety risks of low-MW azides.
Comparative Data & Troubleshooting
| Parameter | Protocol A (Thiourea) | Protocol B (Aminopyridine) | Protocol C (Azide) |
| Primary Mechanism | Cyclocondensation | ||
| Typical Yield | 75–85% | 60–75% | >90% (Crude) |
| Reaction Time | 4–6 Hours | 8–12 Hours | 3–4 Hours |
| Key Challenge | Oil formation during workup | Regioselectivity (Ring N vs Exocyclic N) | Safety (Azide handling) |
| Solution | Sonicate/Seed crystal | Use mild base (DIPEA) at RT | Do not distill; use in solution |
Expert Insight:
"When working with Protocol A, if the product oils out upon pouring into water, re-dissolve in a minimum amount of hot ethanol and let it stand at 4°C overnight. The slow cooling promotes the formation of defined crystals of the thiazolidinone."
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft.
-
Reactivity of
-Haloamides: Gowda, B. T., et al. (2009). "2-Bromo-N-(4-bromophenyl)acetamide". Acta Crystallographica Section E. -
Thiazolidinone Synthesis: Vicini, P., et al. (2006). "Synthesis and biological evaluation of benzo[d]isothiazole derivatives as antimicrobial agents". European Journal of Medicinal Chemistry.
-
Click Chemistry (CuAAC): Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes". Angewandte Chemie International Edition.
Sources
Application Note: Precision N-Alkylation using 2-Bromo-N-(4-isopropoxybenzyl)acetamide
Introduction & Chemical Context
2-Bromo-N-(4-isopropoxybenzyl)acetamide is a specialized electrophilic building block used extensively in medicinal chemistry to introduce the N-(4-isopropoxybenzyl)glycinamide motif. This structural fragment is a "privileged scaffold" often found in G-Protein Coupled Receptor (GPCR) modulators, Glycine Transporter 1 (GlyT1) inhibitors, and various peptidomimetics targeting central nervous system (CNS) disorders.
The reagent functions as a "soft" electrophile due to the
Key Reactivity Profile
-
Reaction Type: Bimolecular Nucleophilic Substitution (
). -
Primary Nucleophiles: Secondary amines (piperidines, piperazines, pyrrolidines), primary amines, and thiols.
-
Critical Challenge: Balancing reactivity to ensure mono-alkylation while avoiding quaternization (over-alkylation) or cyclization.
Strategic Experimental Design
Before initiating synthesis, the following parameters must be optimized based on the nucleophile's steric and electronic properties.
A. Solvent Selection
The choice of solvent dictates the reaction rate and workup efficiency.
| Solvent | Polarity ( | Pros | Cons | Recommended For |
| Acetonitrile (MeCN) | 37.5 | Easy removal, good solubility for organic bases. | Moderate salt solubility. | Standard Protocol |
| DMF / DMA | 36.7 | Excellent solubility for polar substrates; accelerates | High boiling point; difficult to remove; aqueous workup required. | Poorly soluble amines |
| Acetone | 20.7 | Enables Finkelstein conditions (NaI precipitation). | Volatile; can react with primary amines (Schiff base). | Finkelstein Modification |
| THF | 7.5 | Inert; easy workup. | Slow reaction rates for | Temperature-sensitive substrates |
B. Base Selection[2]
-
Potassium Carbonate (
): The gold standard. Heterogeneous mild base that scavenges HBr without promoting rapid hydrolysis of the amide. -
DIPEA (Hünig's Base): Soluble organic base. Useful for homogenous kinetics but complicates purification if the product is also an oil.
-
Cesium Carbonate (
): "The F-16 of bases." Use only if fails; the "cesium effect" can force sluggish reactions but increases cost.
Detailed Protocols
Protocol A: Standard Heterogeneous N-Alkylation
Best for: Secondary amines (e.g., piperazine derivatives) and robust primary amines.
Reagents:
-
Amine Nucleophile (1.0 equiv)
-
2-Bromo-N-(4-isopropoxybenzyl)acetamide (1.1 equiv)
- (anhydrous, granular) (2.0 - 3.0 equiv)
-
Acetonitrile (MeCN) [0.1 M concentration]
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
).[1] -
Dissolution: Add the Amine Nucleophile (1.0 eq) and anhydrous MeCN. Stir until dissolved.
-
Base Addition: Add
(2.0 eq) in a single portion. The mixture will form a suspension. -
Electrophile Addition: Add 2-Bromo-N-(4-isopropoxybenzyl)acetamide (1.1 eq). Note: If the reaction is >1g scale, add the bromide dropwise as a solution in MeCN to control exotherm.
-
Reaction: Stir vigorously at Room Temperature (25°C) for 4–12 hours.
-
QC Check: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the bromide (M+H ~286/288 pattern).
-
-
Workup:
-
Filter the reaction mixture through a Celite pad or sintered glass funnel to remove inorganic salts (
, excess ). -
Wash the filter cake with MeCN (2 x volume).
-
Concentrate the filtrate in vacuo.
-
-
Purification: The crude residue is often pure enough for the next step. If not, purify via Flash Column Chromatography (SiO2, DCM:MeOH gradient).
Protocol B: Finkelstein-Assisted Alkylation (Catalytic Iodide)
Best for: Sterically hindered amines or electron-deficient nucleophiles (e.g., anilines).
Mechanism: In situ conversion of the alkyl bromide to a highly reactive alkyl iodide.
Reagents:
-
Amine Nucleophile (1.0 equiv)
-
2-Bromo-N-(4-isopropoxybenzyl)acetamide (1.1 equiv)
- (3.0 equiv)
-
Potassium Iodide (KI) (0.1 - 0.2 equiv)
-
Acetone or MeCN (anhydrous)
Procedure:
-
Setup: As above (
atmosphere). -
Activation: Dissolve the bromide and KI in the solvent and stir for 15 minutes before adding the amine. (Solution may turn slight yellow due to trace
). -
Addition: Add the base (
) followed by the amine nucleophile. -
Heating: Heat the mixture to 50–60°C (reflux if using acetone).
-
Duration: Reaction is typically complete in 2–6 hours.
-
Workup: Solvent exchange is necessary.
-
Evaporate reaction solvent.
-
Redissolve residue in EtOAc.
-
Wash with water (to remove inorganic iodide) and Brine.
-
Dry over
, filter, and concentrate.[2]
-
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the mechanistic pathway, including the Finkelstein activation loop.
Caption: Mechanistic pathway showing both direct SN2 alkylation and the Iodide-catalyzed (Finkelstein) acceleration route.
Troubleshooting & QC
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Nucleophile is too hindered or poor leaving group departure. | Switch to Protocol B (add KI). Increase temp to 60°C. Switch solvent to DMF. |
| New Spot (Higher Rf) | Dimerization (Amine reacting with 2 eq of bromide). | Ensure strict 1:1 stoichiometry . Add the bromide slowly to an excess of amine.[3] |
| New Spot (Lower Rf) | Hydrolysis of the amide bond. | Reaction is too wet. Dry solvent over molecular sieves. Reduce base strength (use |
| Precipitate in Flask | Inorganic salts (Normal) or Product precipitation. | Add DCM to the reaction check solubility. If solid dissolves, it is product; if not, it is salt. |
Analytical Validation (Example Data)
-
1H NMR (CDCl3): Look for the diagnostic singlet of the glycine methylene (
) around 3.0 - 3.2 ppm . The benzyl methylene ( ) usually appears as a doublet around 4.3 ppm (coupling with amide NH). -
Mass Spec: Expect an M+H peak corresponding to [Amine MW + 205]. The bromine isotope pattern (1:1 ratio) should be absent in the product.
Workflow Diagram
Caption: Decision tree for selecting the optimal alkylation protocol and downstream processing.
References
-
General N-Alkylation Methodology
-
Finkelstein Reaction Conditions
- Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 43, 1528.
-
Böttger, N., et al. (2017).[6] "Finkelstein Reaction: A Robust Method for the Synthesis of Alkyl Iodides." Organic Syntheses.
-
Specific Application (GlyT1 & CNS Scaffolds)
-
Zhao, Z., et al.[7] (2006).[1][7] "Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides." Bioorganic & Medicinal Chemistry Letters, 16(23), 5968-5972.[7] (Demonstrates the utility of N-benzylglycinamide motifs in GlyT1 inhibitors). Link
- Pinard, E., et al. (2010). "GlyT1 Inhibitors: A Patent Review (2006–2009)." Expert Opinion on Therapeutic Patents, 20(5), 611-630. (Reviews the 4-isopropoxybenzyl pharmacophore in CNS drug design).
-
-
Reagent Synthesis (Analogous Protocols)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-bromo-N-isopropylacetamide | 75726-96-4 [chemicalbook.com]
Application Notes and Protocols: The Versatility of Bromoacetamide Derivatives in Thiol-Based Bioconjugation and Click Chemistry
Introduction: Bromoacetamide Derivatives as Robust Tools in Bioconjugation
In the landscape of chemical biology and pharmaceutical development, the precise and stable modification of biomolecules is a foundational technique. Bromoacetamide derivatives have emerged as highly reliable reagents for this purpose, primarily serving as potent electrophiles for the alkylation of thiol groups.[1] Their utility is centered on the reaction with the sulfhydryl group of cysteine residues, one of the most nucleophilic amino acids in proteins. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a highly stable and essentially irreversible thioether bond.[1][2][3]
While not a "click" reaction in the classic sense of an azide-alkyne cycloaddition, the thiol-alkylation mediated by bromoacetamides exhibits many "click-like" characteristics: high efficiency, specificity under controlled pH conditions, and the formation of a stable product. This makes them indispensable for applications demanding robust and permanent linkages, such as in the development of antibody-drug conjugates (ADCs) and chemical probes.[3][] Furthermore, heterobifunctional bromoacetamide derivatives, which also contain an azide or alkyne group, serve as a critical bridge, enabling initial, stable protein modification followed by a true copper-catalyzed or strain-promoted click chemistry reaction.[5][6]
This guide provides an in-depth exploration of the applications of bromoacetamide derivatives, detailing their advantages over other thiol-reactive chemistries and providing field-proven protocols for their successful implementation.
Causality in Experimental Choices: Why Bromoacetamide?
The selection of a conjugation reagent is a critical decision in experimental design. Bromoacetamide is often chosen over other common thiol-reactive reagents, such as iodoacetamides and maleimides, for specific reasons rooted in chemical reactivity and conjugate stability.
-
Reactivity and Control: Iodoacetamide is generally more reactive than bromoacetamide because iodide is a better leaving group than bromide.[7] This high reactivity can be advantageous for rapid labeling but also increases the risk of off-target reactions with other nucleophilic residues like histidine and lysine, especially at higher pH.[2][7] Bromoacetamide offers a more controlled, deliberate reaction, which can lead to a more homogenous and well-defined final product, a crucial factor in therapeutic applications.[7][8]
-
Unparalleled Stability: The primary advantage of the thioether bond formed by bromoacetamide is its stability.[3] Unlike the thiosuccinimide ether linkage from a maleimide-thiol reaction, which is susceptible to a retro-Michael addition and exchange with other thiols in a biological environment, the bromoacetamide-derived thioether bond is considered permanent under physiological conditions.[2][3][] This ensures the integrity of the bioconjugate, minimizing premature payload release in ADCs, for example.[3]
Core Applications of Bromoacetamide Derivatives
Bioconjugation for Labeling and Detection
The most common application of bromoacetamide is the covalent attachment of reporter molecules to proteins. By functionalizing molecules like fluorescent dyes (e.g., Texas Red), biotin, or polyethylene glycol (PEG) chains with a bromoacetamide group, researchers can selectively label cysteine residues.[9][10] PEGylated bromoacetamide linkers (Bromoacetamide-PEG) are particularly valuable as they enhance the aqueous solubility and in vivo stability of the resulting conjugate.[9][11]
Diagram 1: SN2 Reaction of Bromoacetamide with Cysteine
Caption: SN2 mechanism for cysteine alkylation by a bromoacetamide derivative.
Targeted Covalent Inhibitors and Drug Development
The irreversible nature of the bromoacetamide-cysteine bond makes it an ideal "warhead" for targeted covalent inhibitors.[1] By incorporating a bromoacetamide moiety into a molecule designed to bind to the active site of a specific protein, the inhibitor can form a permanent covalent bond, ensuring durable and irreversible inhibition.[1] This strategy is prominent in cancer therapy. For instance, derivatives of 2-bromoacetamide are key intermediates in the synthesis of histone deacetylase (HDAC) inhibitors like Belinostat and Panobinostat.[1] In the field of ADCs, bromoacetamide-containing linkers provide a highly stable attachment of the cytotoxic payload to the antibody, enhancing plasma stability and tumor drug exposure.[]
Bridging to Classical Click Chemistry
Heterobifunctional linkers containing both a bromoacetamide group and a bioorthogonal handle (like an azide or alkyne) are powerful tools for multi-step conjugations. The bromoacetamide group first reacts selectively with a protein's cysteine residue. The now-tethered azide or alkyne is then available for a subsequent, highly specific click reaction, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6] This two-step approach allows for the modular assembly of complex bioconjugates that would be difficult to construct in a single step.
Diagram 2: Bromoacetamide as a Bridge to Click Chemistry
Caption: Two-step conjugation using a heterobifunctional bromoacetamide-azide linker.
Data Presentation
Table 1: Comparison of Common Thiol-Reactive Chemistries
| Feature | Bromoacetamide | Iodoacetamide | Maleimide |
| Reactive Group | α-bromo-carbonyl | α-iodo-carbonyl | α,β-unsaturated carbonyl |
| Bond Type | Thioether | Thioether | Thiosuccinimide Ether |
| Bond Stability | Very High (Irreversible) [2][3] | Very High (Irreversible)[7][] | Variable (Reversible via retro-Michael)[2][] |
| Optimal pH | 7.5 - 8.5[2][8] | 7.5 - 8.5 | 6.5 - 7.5[] |
| Reaction Speed | Moderate[7] | Fast[7] | Fast[8] |
| Key Advantage | Controlled reaction, highly stable bond[3][8] | High reactivity for rapid labeling[7] | High specificity at neutral pH[] |
| Potential Issues | Can react with His, Lys at high pH[2] | Higher risk of off-target reactions[2][7] | Conjugate instability, hydrolysis of maleimide[8] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol provides a general workflow for conjugating a bromoacetamide-functionalized molecule to a protein.
1. Protein Preparation: a. Dialyze the protein into an amine-free and thiol-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[2] b. If the protein contains disulfide bonds that need to be labeled, reduce them by incubating with 10 mM DTT for 30 minutes at room temperature. c. Crucially , remove the reducing agent (DTT) completely using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer before adding the bromoacetamide reagent.[2]
2. Reagent Preparation: a. Immediately before use, dissolve the bromoacetamide reagent in a minimal volume of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[2]
3. Labeling Reaction: a. Add the bromoacetamide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.[2] Scientist's Note: The optimal ratio should be determined empirically through titration to maximize target labeling while minimizing off-target reactions.[2] b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light if the reagent is photosensitive.[2]
4. Quenching the Reaction: a. Stop the reaction by adding a quenching reagent, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-50 mM.[2] This will consume any unreacted bromoacetamide. b. Incubate for 30 minutes at room temperature.[2]
5. Purification and Characterization: a. Remove excess reagent and quenching agent via size-exclusion chromatography or dialysis.[2] b. Confirm conjugation using SDS-PAGE (a shift in molecular weight should be visible) and mass spectrometry for precise mass determination.[2] c. If the label has a distinct absorbance, determine the degree of labeling (DOL) using UV-Vis spectroscopy.[2]
Diagram 3: Experimental Workflow for Protein Labeling
Caption: Step-by-step workflow for labeling proteins with bromoacetamide reagents.
Protocol 2: Mass Spectrometry Analysis to Identify Modification Sites
This protocol outlines a workflow to confirm the site of covalent modification.
1. Sample Preparation: a. Take an aliquot of the purified conjugate from Protocol 1. b. Denature the protein in 8 M urea or 6 M guanidine hydrochloride.[2] c. Reduce any remaining disulfide bonds with 10 mM DTT for 1 hour at 37°C.[2] d. Alkylate the newly freed cysteines with a different alkylating agent (e.g., 20 mM iodoacetamide) for 30 minutes in the dark to prevent disulfide scrambling.[2]
2. Proteolytic Digestion: a. Dilute the sample to reduce the denaturant concentration (e.g., < 1 M urea). b. Add trypsin and incubate overnight at 37°C to digest the protein into peptides.
3. LC-MS/MS Analysis: a. Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Search the MS/MS data against the protein sequence database, setting the mass of the bromoacetamide-adduct as a variable modification on cysteine and other potential residues (His, Lys, Met) to identify all modification sites.[8]
Troubleshooting and Scientific Insights
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Oxidized or inaccessible cysteine residues. | Pretreat the protein with a reducing agent (DTT or TCEP) and ensure its subsequent removal. Consider partial denaturation to expose buried cysteines.[2] |
| Buffer contains competing nucleophiles (e.g., Tris, DTT). | Use a non-nucleophilic buffer like phosphate or HEPES. Ensure all reducing agents are removed post-reduction.[2] | |
| Reagent has hydrolyzed. | Prepare the bromoacetamide stock solution fresh in anhydrous DMSO or DMF just before use.[2] | |
| Off-Target Labeling | Reaction pH is too high, deprotonating lysine amines. | Lower the reaction pH to the 7.5-8.0 range to increase specificity for the more nucleophilic thiolate anion.[2] |
| Molar excess of reagent is too high. | Perform a titration to find the lowest effective molar ratio of reagent to protein that provides sufficient labeling of the target site.[2] | |
| Reaction time is too long. | Monitor the reaction progress over time and quench it once the desired level of labeling is achieved to prevent accumulation of side-products.[2] |
Conclusion
Bromoacetamide derivatives are formidable tools in the arsenal of the modern biochemist and drug developer. Their ability to form stable, irreversible thioether bonds with cysteine residues provides a level of robustness that is critical for applications ranging from fluorescent labeling to the construction of next-generation antibody-drug conjugates. By understanding the chemical principles that govern their reactivity and by employing carefully optimized protocols, researchers can leverage bromoacetamide chemistry to create well-defined, functional, and highly stable bioconjugates to advance biological understanding and therapeutic innovation.
References
- A Comparative Stability Analysis of Bromo-PEG4-acid and Iodoacetamide Linkers for Bioconjug
- The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide. Benchchem.
- Bromoacetamide PEG | Halide Thiol Reactive for Alkyl
- side reactions of bromoacetamide group in bioconjug
- Bromoacetamide-PEG Linkers. AxisPharm.
- A Comparative Guide to the Cross-Reactivity of 2-Bromoacetamide and N-ethylmaleimide. Benchchem.
- Thiol-Reactive Probes Excited with Visible Light—Section 2.2. Thermo Fisher Scientific - UK.
- Several Ways of Thiol Coupling in ADCs. BOC Sciences.
- Evaluating the In Vivo Stability of Bromoacetamido-PEG4-Acid Conjugates: A Compar
- Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjug
- Thiol-Based Conjugation Methods for ADC - Bioconjug
- Bromoacetamido-dPEG®₃-azide. Vector Labs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Bromoacetamide-PEG | Bromoacetamide-PEG Linkers | AxisPharm [axispharm.com]
Application Note: Preparation of Targeted Kinase Inhibitor Libraries Using Isopropoxybenzyl Intermediates
Introduction & Mechanistic Rationale
In the landscape of targeted oncology, the transition from first-generation to second-generation kinase inhibitors often hinges on precise steric interventions. As a Senior Application Scientist overseeing library design, I have consistently observed that the incorporation of an isopropoxybenzyl pharmacophore is one of the most reliable strategies for overcoming kinase resistance mutations[1].
The causality behind this design choice is rooted in structural biology. First-generation Anaplastic Lymphoma Kinase (ALK) inhibitors, such as crizotinib, often suffer from off-target toxicity due to cross-reactivity with the Insulin-like Growth Factor 1 Receptor (IGF-1R)[1]. Furthermore, they are vulnerable to the L1196M "gatekeeper" mutation. By replacing a standard methoxy group with a bulkier isopropoxy group on the central phenyl ring, we achieve two critical outcomes:
-
Target Engagement: The branched isopropyl moiety projects deeply into the hydrophobic sub-pocket created by the L1196M mutation, displacing high-energy water molecules and locking the inhibitor into the active conformation[2].
-
Off-Target Steric Clash: The same bulky group creates an unfavorable steric clash within the slightly narrower ATP-binding cleft of IGF-1R, driving a 40-fold increase in selectivity[2].
Fig 1: ALK signaling cascade and targeted inhibition by isopropoxybenzyl-derived compounds.
Synthetic Strategy & Workflow
To build a robust screening library (e.g., for ceritinib analogs), the synthesis must be modular. The strategy relies on generating a universal isopropoxybenzyl aniline core , which can then be diversified via Nucleophilic Aromatic Substitution (S_NAr) with various functionalized pyrimidines[3].
Fig 2: Modular synthetic workflow for generating isopropoxybenzyl-based kinase libraries.
Step-by-Step Experimental Protocols
The following methodologies are designed as self-validating systems . In drug development, avoiding unnecessary chromatographic purification at intermediate stages prevents material loss and accelerates library generation[4].
Protocol A: Synthesis of 2-Chloro-4-isopropoxy-5-nitrotoluene (Etherification)
Causality Note: The fluorine atom para to the strongly electron-withdrawing nitro group is highly activated. We use isopropanol as both the nucleophile and the solvent. Cesium carbonate (Cs₂CO₃) is specifically chosen over potassium carbonate because the larger cesium cation provides greater solubility and enhances the nucleophilicity of the bulky isopropoxide ion.
-
Charge Reactor: To a 500 mL round-bottom flask, add 2-chloro-4-fluoro-5-nitrotoluene (50.0 g, 264 mmol) and anhydrous Cs₂CO₃ (103.0 g, 316 mmol).
-
Solvent Addition: Suspend the mixture in anhydrous isopropanol (250 mL).
-
Reaction: Heat the suspension to 60°C under a nitrogen atmosphere for 4 hours.
-
Validation & QC Checkpoint: The reaction is self-validating via a distinct visual shift. The initial pale yellow suspension will transition to a deep, homogeneous orange solution upon complete displacement of the fluoride. LC-MS will confirm the absence of the starting material and the appearance of the [M+H]⁺ peak at m/z 230.
-
Workup: Quench with distilled water (500 mL) to precipitate the product. Filter the bright yellow solid, wash with cold water, and dry under vacuum.
Protocol B: Tandem Suzuki Coupling and Global Reduction
Causality Note: To introduce the piperidine ring (a critical solubilizing group in ceritinib), we perform a Suzuki coupling with a tetrahydropyridine boronate. Instead of isolating this intermediate, we immediately subject it to Pd/C hydrogenation. This is a highly elegant step: the hydrogen gas simultaneously saturates the alkene to a piperidine and reduces the nitro group to the required aniline[3].
-
Suzuki Coupling: Combine the isopropoxy intermediate from Protocol A (1.0 eq), 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq) in 1,4-dioxane/H₂O (4:1). Add K₂CO₃ (2.0 eq) and heat at 90°C for 6 hours.
-
Phase Separation: Cool to room temperature, extract with EtOAc, and concentrate the organic layer.
-
Global Reduction: Dissolve the crude residue in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the vessel with N₂ gas, then introduce H₂ gas via a balloon or Parr shaker (40 psi).
-
Validation & QC Checkpoint: Monitor the volumetric uptake of hydrogen gas. The reaction is complete when H₂ uptake strictly ceases (typically 12-16 hours). This volumetric plateau unequivocally signals the completion of both the alkene saturation and nitro reduction.
-
Filtration: Filter through a pad of Celite to remove the palladium catalyst, yielding the universal isopropoxybenzyl aniline core .
Protocol C: S_NAr Library Diversification
Causality Note: The aniline core is now reacted with a library of 2,4-dichloropyrimidines. The reaction is run under acidic conditions (isopropanol/HCl) rather than basic conditions. The acid protonates the pyrimidine ring, drastically lowering its LUMO and accelerating the nucleophilic attack by the aniline[4].
-
Coupling: In parallel reaction vials, combine the aniline core (1.0 eq) with various substituted 2,4-dichloropyrimidines (1.0 eq).
-
Catalysis: Add 0.1 M HCl in isopropanol (0.1 eq) to each vial.
-
Heating: Seal and heat at 85°C for 12 hours.
-
Validation & QC Checkpoint: As the reaction progresses, the product forms as a hydrochloride salt. Because this salt is insoluble in isopropanol, it spontaneously precipitates. The formation of a dense crystalline precipitate is a self-validating indicator of reaction success.
-
Isolation: Simply filter the vials and wash the crystals with cold isopropanol. No column chromatography is required.
Quantitative SAR Data Summary
The table below summarizes the Structure-Activity Relationship (SAR) data that validates the selection of the isopropoxy group over smaller alkoxy derivatives. The data demonstrates how the steric bulk of the isopropoxy group specifically abrogates off-target IGF-1R binding while maximizing ALK inhibition[2].
| Compound Class | R-Group (Alkoxy) | ALK IC₅₀ (nM) | IGF-1R IC₅₀ (nM) | Selectivity (IGF-1R/ALK) |
| First-Generation Analog | Methoxy (-OCH₃) | 2.0 | 3.0 | 1.5x |
| Intermediate Analog | Ethoxy (-OCH₂CH₃) | 1.5 | 5.0 | 3.3x |
| Ceritinib (LDK378) | Isopropoxy (-OCH(CH₃)₂) | 0.2 | 8.0 | 40.0x |
Data Interpretation: The transition from a methoxy to an isopropoxy group results in a 10-fold increase in ALK potency and a near 30-fold improvement in kinase selectivity, cementing the isopropoxybenzyl motif as a privileged scaffold in modern kinase library design.
References
-
Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry.[Link]
-
Ceritinib: From Synthesis to Clinical Applications. Semantic Scholar.[Link]
- CN105777616A - Ceritinib synthesis intermediate and preparation method thereof.
-
The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer. Cancer Discovery (NIH).[Link]
Sources
- 1. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN105777616A - Ceritinib synthesis intermediate and preparation method thereof - Google Patents [patents.google.com]
Solid-phase synthesis compatibility of 2-Bromo-N-(4-isopropoxybenzyl)acetamide
This Application Note is structured to guide researchers in the integration of 2-Bromo-N-(4-isopropoxybenzyl)acetamide into Solid-Phase Synthesis (SPS) workflows. This reagent is primarily utilized as an electrophilic "warhead" for covalent fragment screening or as a specialized N-capping agent in peptidomimetic synthesis.
-Haloacetamide / Electrophilic Covalent ModifierIntroduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10]
2-Bromo-N-(4-isopropoxybenzyl)acetamide is a bifunctional building block containing a reactive
In the context of Solid-Phase Synthesis (SPS), this reagent acts as a terminal modifier . Due to the high reactivity of the bromine atom toward nucleophiles (including the piperidine used in Fmoc deprotection), it must be introduced at the end of the synthetic sequence or on a side chain that remains protected until the final step.
Physicochemical Properties
| Property | Data |
| Molecular Formula | |
| Molecular Weight | 286.17 g/mol |
| Added Mass (Alkylation) | +206.26 Da (Loss of HBr) |
| Reactivity Mode | |
| Primary Targets | Thiols (Cys), Primary Amines (N-term), Imidazoles (His) |
Chemical Compatibility Matrix
Successful integration requires strict adherence to orthogonality rules. The table below outlines the stability of the reagent against common SPS conditions.
| Reagent/Condition | Compatibility | Mechanism / Risk |
| 20% Piperidine (DMF) | INCOMPATIBLE | Critical Risk: Piperidine will displace the bromide (aminolysis) rapidly, destroying the warhead and capping the resin with piperidine. |
| 95% TFA (Cleavage) | COMPATIBLE | The 4-isopropoxybenzyl ether is an alkyl-aryl ether and is generally stable to standard TFA cleavage conditions (unlike acid-labile Trityl or Boc groups). |
| DIEA / TEA (Base) | COMPATIBLE | Used as a proton scavenger during coupling. |
| DTT / Mercaptoethanol | INCOMPATIBLE | Strong nucleophiles will displace the bromide in solution. |
| TIS / Thioanisole | CAUTION | Standard scavengers in TFA cleavage. If the bromide is unreacted (excess reagent left), scavengers will react with it. If the bromide has already alkylated the peptide, the product is stable. |
Experimental Protocols
Protocol A: N-Terminal Functionalization (N-Alkylation)
This protocol describes the attachment of the reagent to the N-terminus of a resin-bound peptide or peptoid.
Prerequisites:
-
Resin-bound peptide with a free primary amine (Fmoc group removed).
-
Solvent: Anhydrous DMF or NMP (Amine-free).
Step-by-Step Procedure:
-
Preparation of Resin:
-
Swell the resin (approx. 100 mg, 0.5 mmol/g loading) in DMF for 20 minutes.
-
Perform standard Fmoc deprotection (20% Piperidine/DMF) and wash extensively (
DMF, DCM) to remove all traces of piperidine. -
Validation: Perform a Kaiser Test (Ninhydrin). Result must be Blue (Positive).
-
-
Coupling Reaction:
-
Dissolve 2-Bromo-N-(4-isopropoxybenzyl)acetamide (5.0 equivalents relative to resin loading) in minimal DMF (approx. 1-2 mL).
-
Add DIEA (10.0 equivalents). Note: Excess base is required to neutralize the HBr generated.
-
Optional: Add TBAI (Tetrabutylammonium iodide, 0.1 eq) to catalyze the reaction via the Finkelstein reaction (Br
I Amine), though this is often unnecessary for primary amines.
-
-
Incubation:
-
Shake or vortex at Room Temperature (RT) for 2 to 4 hours .
-
Note:
-Haloacetamides are less reactive than acid chlorides but more specific.
-
-
Washing:
-
Drain the reaction vessel.[5]
-
Wash with DMF (
min) and DCM ( min).
-
-
Validation (QC):
Protocol B: Cysteine Side-Chain Modification (S-Alkylation)
This protocol is used to create a thioether linkage on a specific Cysteine residue, often to simulate a covalent inhibitor adduct.
Prerequisites:
-
Peptide sequence containing a Cysteine protected with Mmt (Methoxytrityl) or StBu, orthogonal to other protecting groups, OR perform this step after global Fmoc removal on a standard Trt-protected Cys (if N-term is capped/acetylated).
-
Best Practice: Use Cys(Mmt) . Mmt can be removed selectively with 1% TFA/DCM, leaving other side chains protected.
Step-by-Step Procedure:
-
Selective Deprotection (if using Mmt):
-
Coupling Reaction:
-
Dissolve 2-Bromo-N-(4-isopropoxybenzyl)acetamide (3.0 eq) in DMF.
-
Add DIEA (5.0 eq).
-
Add to resin and shake for 1 hour at RT. Note: Thiol alkylation is significantly faster than amine alkylation.
-
-
Cleavage & Isolation:
Visualization of Workflows
Logic Flow: Stability & Decision Making
The following diagram illustrates the critical decision points when using this reagent to prevent side reactions.
Caption: Decision tree highlighting the incompatibility of the installed bromoacetamide with subsequent piperidine treatments.
Reaction Mechanism: N-Alkylation
Caption: SN2 displacement of the bromide by the resin-bound amine.
Quality Control & Troubleshooting
Analytical Verification
After cleavage from the resin, the identity of the conjugate should be verified via LC-MS.
-
Expected Mass Shift: Observe the mass of the parent peptide + 206.26 Da .
-
Isotopic Pattern: The product does not contain Bromine (Br is the leaving group). Therefore, the characteristic 1:1 isotopic split of Bromine (
) should disappear in the final product spectrum.
Common Pitfalls
-
Incomplete Reaction (Blue Kaiser Test):
-
Cause: Steric hindrance or aggregated resin.
-
Solution: Repeat coupling at
or use a stronger solvent system (e.g., DMF/DMSO 9:1) to disrupt aggregation.
-
-
Over-Alkylation (Dialkylation):
-
Cause: Primary amines can theoretically react with two equivalents of bromoacetamide.
-
Mitigation: The bulky "4-isopropoxybenzyl" group typically prevents dialkylation via steric hindrance. However, strictly controlling stoichiometry (3-5 eq) and time helps.
-
-
Hydrolysis:
References
-
Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.
-
BenchChem. (2025).[10][11] "2-Bromoacetamide as a Precision Tool in Alkylation Chemistry: A Technical Guide." BenchChem Technical Library.
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.
-
Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[4] Chemical Reviews. (Reference for stability of benzyl ethers in TFA).
Sources
- 1. peptide.com [peptide.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. chempep.com [chempep.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. escholarship.org [escholarship.org]
- 6. biomatik.com [biomatik.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2-Bromo-N-(4-isopropoxybenzyl)acetamide
Topic: Improving yield of 2-Bromo-N-(4-isopropoxybenzyl)acetamide synthesis Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary & Core Directive
The Objective: Maximize the yield and purity of 2-Bromo-N-(4-isopropoxybenzyl)acetamide , a critical intermediate often used in the synthesis of bioactive scaffolds (e.g., antagonists, enzyme inhibitors).
The Challenge: The synthesis involves the acylation of 4-isopropoxybenzylamine with bromoacetyl bromide . The primary yield-limiting factors are:
-
Competitive N-Alkylation: The highly electrophilic
-carbon of the bromoacetyl group can undergo nucleophilic attack by the amine, leading to dimerization (secondary amine formation) rather than the desired amidation. -
Hydrolysis: Bromoacetyl bromide is moisture-sensitive; hydrolysis generates bromoacetic acid, which complicates purification and lowers stoichiometry.[1]
-
Chemoselectivity: While the isopropoxy group is protected, the electron-rich benzyl ring makes the system sensitive to oxidation or electrophilic aromatic substitution under harsh conditions.
The Solution: Implement a low-temperature, controlled-addition protocol using a non-nucleophilic base (DIPEA) or a biphasic inorganic system (Schotten-Baumann conditions) to suppress alkylation and hydrolysis.
Reaction Mechanism & Critical Pathways
Understanding the competition between the kinetic product (Amide) and the thermodynamic/side products (Alkylated Amine) is vital.
Figure 1: Reaction pathways highlighting the competition between the desired acylation (green) and yield-killing side reactions (red).
Standard Operating Procedure (SOP)
Protocol ID: SOP-AMIDE-042 Scale: 10 mmol (Adaptable)
Reagents & Materials
-
Substrate: 4-Isopropoxybenzylamine (1.0 eq)
-
Reagent: Bromoacetyl bromide (1.1 – 1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (1.2 eq) [Alternative:
for biphasic] -
Solvent: Anhydrous Dichloromethane (DCM) or THF (Dry, sparged with
) -
Quench: Sat.
, 1M HCl[2]
Step-by-Step Workflow
-
Preparation (0 min):
-
Flame-dry a 2-neck round-bottom flask under
flow. -
Dissolve 4-isopropoxybenzylamine (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM (
concentration). -
Cool the solution to -10°C to 0°C (Ice/Salt bath). Critical: Low temp favors acylation over alkylation.
-
-
Addition (0–30 min):
-
Reaction (30 min – 2 hr):
-
Allow to warm to Room Temperature (RT) slowly.
-
Monitor: Check TLC (Hexane:EtOAc 7:3). Look for disappearance of amine (ninhydrin stain) and appearance of amide (UV active, non-staining to ninhydrin).
-
-
Work-up (Post-Reaction):
-
Purification:
-
Preferred: Recrystallization from Ethanol/Hexane or EtOAc/Hexane.
-
Alternative: Flash Column Chromatography (Silica, 0
30% EtOAc in Hexane).
-
Troubleshooting Guide & FAQs
Category 1: Low Yield[4][5]
Q: My crude yield is good, but the isolated yield is low (<50%). Where is the product going? A: This often indicates loss during work-up or purification.[1][5]
-
Solubility Check: The product contains a lipophilic isopropoxybenzyl group. Ensure you are not losing it in the organic washes. Re-extract aqueous layers with DCM.[2]
-
Hydrolysis: If the work-up is too basic or prolonged, the amide bond can hydrolyze, though unlikely under mild conditions. More likely, the alkyl bromide is hydrolyzing to the alcohol (2-hydroxy-N-...) if exposed to hot aqueous base. Keep work-up cold and neutral.
-
Crystallization: If recrystallizing, ensure the mother liquor is checked. The product might be too soluble in the chosen solvent.[8] Try adding more Hexane/Heptane to force precipitation.
Q: I see a significant amount of starting amine remaining despite adding excess acid bromide. A: The acid bromide likely hydrolyzed before reacting.
-
Cause: Wet solvent or old reagent. Bromoacetyl bromide degrades to bromoacetic acid + HBr upon storage.
-
Fix: Distill bromoacetyl bromide if it appears brown/fuming. Use freshly dried DCM (molecular sieves). Increase reagent equivalents to 1.5 eq.
Category 2: Impurity Profile
Q: I see a spot on TLC that runs just below the product and stains with Ninhydrin. What is it? A: This is likely the N-alkylated dimer (secondary amine byproduct).
-
Mechanism: The product possesses a reactive C-Br bond. If the reaction is too concentrated or hot, unreacted amine attacks the product.
-
Solution:
-
Dilution: Run the reaction more dilute (
instead of ). -
Order of Addition: Ensure acid bromide is added to the amine (standard) but very slowly at low temp. Alternatively, inverse addition (amine to acid bromide) ensures acid bromide is always in excess, suppressing dimerization, but this risks over-acylation (less likely here).
-
Base: Switch to a biphasic system (
). The inorganic base stays in the aqueous layer, scavenging HBr, while the organic layer remains neutral, reducing the nucleophilicity of the amine towards the alkyl bromide.
-
Q: The product is turning yellow/brown upon storage. A: Benzylic amines and their derivatives are prone to oxidation, and the C-Br bond is light-sensitive.
-
Fix: Store the product in amber vials under Argon at
. Ensure all traces of acid (HBr) are removed during work-up, as acid catalyzes degradation.
Category 3: Scale-Up
Q: Can I scale this to 100g? A: Yes, but heat management becomes critical.
-
Exotherm: The reaction is highly exothermic. At 100g scale, use an overhead stirrer and a jacketed reactor.
-
Dosing: Do not dump reagents. Use a dosing pump to control the internal temperature strictly
. -
Purification: Recrystallization is mandatory at this scale; chromatography is impractical. Develop a seeding protocol with EtOAc/Heptane.
Diagnostic Data Tables
Table 1: Solvent & Base Selection Matrix
| System | Base | Pros | Cons | Recommended For |
| Anhydrous | TEA / DIPEA | High solubility, fast reaction, easy work-up. | Ammonium salts can be hard to remove; promotes alkylation if warm. | Small scale (<5g), High throughput |
| Schotten-Baumann | Suppresses N-alkylation (dimerization); cheap. | Hydrolysis of acid bromide is faster; requires vigorous stirring. | Large scale (>10g), Cost-sensitive | |
| Mixed | Pyridine | Acts as solvent & base; excellent acyl transfer catalyst. | Pyridine is hard to remove; toxic; foul odor. | Difficult substrates only |
Table 2: Impurity Fingerprinting (NMR/TLC)
| Impurity | TLC Behavior (vs Product) | 1H NMR Signature | Origin | Removal |
| Starting Amine | Lower | Ar-H shift upfield, | Incomplete Reaction | Wash with 1M HCl. |
| Bromoacetic Acid | Baseline, Bromocresol Green (+) | Singlet ~3.8 ppm ( | Hydrolysis of reagent | Wash with sat.[1] |
| Dimer (Alkylated) | Just below product, Ninhydrin (+) | Complex multiplets, doubled integration. | High Temp / Fast Addition | Column Chromatography. |
Visual Workflow: Purification Logic
Figure 2: Decision tree for post-reaction processing to ensure high purity.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide synthesis via acid halides).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insights into nucleophilic acyl substitution vs alkylation).
-
BenchChem Technical Support. (2025). Common side products in Bromoacetyl chloride reactions and their removal.[1] (Troubleshooting bromoacetyl bromide hydrolysis and alkylation).
-
Organic Syntheses. N-Bromoacetamide synthesis and general acylation procedures. (Historical grounding for bromoacetamide stability).
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Chemisty of benzylamines and protecting groups).
(Note: While specific literature on "2-Bromo-N-(4-isopropoxybenzyl)acetamide" is proprietary or sparse, the protocols above are derived from chemically identical validated workflows for N-benzyl-2-bromoacetamides.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-bromo-N-isopropylacetamide | 75726-96-4 [chemicalbook.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Preventing hydrolysis of bromoacetamide during workup
Technical Support Center: -Bromoacetamide Handling & Purification
Case ID: T-BRAM-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Prevention of Hydrolytic Degradation During Workup and Isolation
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The "Warhead" Paradox:
The Stability Profile:
Unlike chloroacetamides, which are relatively robust, bromoacetamides possess a better leaving group (
-
Displacement: Rapid substitution of bromine by hydroxide (forming
-hydroxyacetamide). -
Amide Hydrolysis: Cleavage of the amide bond (forming bromoacetic acid and amine).
This guide provides the operational protocols to arrest these pathways during workup.
The Chemistry of Degradation (Root Cause Analysis)
To prevent degradation, one must understand the competing mechanisms. The electron-withdrawing nature of the bromine atom creates a dual-electrophile system.
Mechanism Diagram: Degradation Pathways
Figure 1: Competing degradation pathways. Note that in basic aqueous workups, the
Troubleshooting Guide (Scenario-Based)
Scenario A: "My product disappears into the aqueous layer."
-
Diagnosis: If your product contains a basic amine (e.g., a piperazine linker), it may be protonated if you use an acidic quench to stabilize the bromoacetamide.
-
The Fix: You are trapped between hydrolyzing the bromoacetamide (at high pH) and protonating the amine (at low pH).
-
Protocol: Use a Phosphate Buffer (pH 7.0) or saturated Ammonium Chloride (
) .-
Why? Sat.
buffers around pH 5-6. This is usually mild enough to keep the amine free-based (extractable) while preventing rapid hydroxide attack on the bromine.
-
Scenario B: "I see a new polar spot on TLC during column chromatography."
-
Diagnosis: On-column degradation. Silica gel is slightly acidic and contains bound water. Slow elution allows hydrolysis or nucleophilic attack by the silica surface itself.
-
The Fix:
-
Neutralize the Silica: Pre-wash the column with 1%
in Hexanes (only if your compound is acid-sensitive, though for bromoacetamides, speed is more critical). -
Solvent Choice: Avoid Methanol if possible. Methanol is nucleophilic and can displace the bromine over long exposure times (forming methoxyacetamide). Use Acetone/DCM or EtOAc/Hexanes.
-
The "Flash" Rule: Complete the column in <20 minutes. Do not leave the compound on the column overnight.
-
Scenario C: "Yield is low after rotovap."
-
Diagnosis: Thermal degradation. The concentration of trace water and salts increases as solvent is removed, accelerating hydrolysis in the flask.
-
The Fix:
-
Bath temperature < 30°C .
-
Do not strip to complete dryness if the crude is an oil; trace solvent often stabilizes it.
-
Azeotrope with Toluene to remove trace water before final drying.
-
Optimized Standard Operating Procedure (SOP)
Objective: Isolate
Reagents Required
-
Quench Buffer: Saturated aqueous
(preferred) or 0.5 M Potassium Phosphate buffer (pH 6.5). -
Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: DCM separates faster, reducing water contact time.
-
Drying Agent: Anhydrous Sodium Sulfate (
).[1] Avoid Magnesium Sulfate ( ) if the compound is highly sensitive (Lewis acidic nature of Mg can sometimes catalyze degradation).
Workflow Protocol
| Step | Action | Technical Rationale |
| 1. Reaction End | Cool reaction mixture to 0°C immediately upon completion. | Reduces kinetic rate of all side reactions ( |
| 2. Quenching | Add cold Sat. | Neutralizes any base used in the reaction (e.g., TEA, |
| 3. Extraction | Extract rapidly with cold solvent. Shake vigorously for only 30 seconds. | Minimizes the contact time between the organic phase (product) and aqueous phase (hydrolysis source). |
| 4. Phase Cut | Separate layers immediately. If an emulsion forms, do not wait; use centrifugation or add brine immediately. | Prolonged emulsion = Prolonged hydrolysis. |
| 5. Drying | Wash organic layer once with Brine, then dry over | Brine pulls bulk water; Sulfate removes molecular water. |
| 6. Concentration | Filter and concentrate at < 30°C . | Heat is the enemy of alkyl halides. |
Workflow Diagram
Figure 2: Optimized Workup Workflow for Labile Alkyl Halides.
Frequently Asked Questions (FAQs)
Q: Can I use Brine (NaCl) for the wash?
A: Yes, but be careful with heat. While the Finkelstein reaction (exchange of Br for Cl) is slow with chloride, it can occur if the mixture is heated, especially in dipolar aprotic solvents (like DMF residues). Keep the brine wash cold (
Q: My compound is not soluble in EtOAc/Hexane. Can I use DCM/MeOH for the column? A: Use caution. Methanol is a nucleophile. If you must use MeOH, keep the percentage low (<5%) and run the column fast. Alternatively, try Acetonitrile as the polar modifier in DCM; it is non-nucleophilic.
Q: How do I store the purified bromoacetamide?
A: Store as a solid at
References
-
Organic Syntheses. N-Bromoacetamide. Coll. Vol. 4, p.104 (1963); Vol. 31, p.17 (1951). (Demonstrates the standard preparation and stability concerns in basic media).
-
BenchChem. Evaluating the In Vivo Stability of Bromoacetamido-PEG4-Acid Conjugates. (Provides data on the stability of the thioether bond vs. the reagent reactivity).
-
ThermoFisher Scientific. Chloroacetamide and Bromoacetamide Handling Guide. (Discusses pH sensitivity and alkylation side reactions).
-
ResearchGate. Recent problems with silica gel chromatography. (Discussion on the acidity/basicity of silica batches affecting sensitive compounds).
-
University of Rochester. Workup Tricks and Troubleshooting. (General guide on handling emulsions and pH sensitive workups).
Technical Support Center: Recrystallization of 2-Bromo-N-(4-isopropoxybenzyl)acetamide
Welcome to the technical support center for the purification of 2-Bromo-N-(4-isopropoxybenzyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of recrystallizing this specific amide.
Understanding the Molecule: A Foundation for Purification
2-Bromo-N-(4-isopropoxybenzyl)acetamide possesses a molecular structure with distinct polarity regions: a polar amide and bromoacetyl group, and a less polar 4-isopropoxybenzyl group. This duality is critical in selecting an appropriate recrystallization solvent system. The principle of "like dissolves like" is a foundational concept in developing a purification strategy.[1] Polar solvents will more readily dissolve polar compounds, and nonpolar solvents are better suited for nonpolar compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing 2-Bromo-N-(4-isopropoxybenzyl)acetamide?
Finding the perfect single solvent can be challenging for a molecule with mixed polarity. The ideal solvent should dissolve the compound completely when hot but sparingly when cold.[2] For 2-Bromo-N-(4-isopropoxybenzyl)acetamide, a mixed solvent system is often the most effective approach.
A good starting point is a polar solvent in which the compound is soluble, paired with a non-polar solvent in which it is less soluble.[3] Common and effective solvent pairs for amides include ethanol/water, acetone/water, and ethyl acetate/hexane.[2][4]
Q2: How do I experimentally determine the best solvent system?
A systematic approach to screening solvents is crucial.[2]
Protocol for Solvent Screening:
-
Place a small amount of your crude compound (around 50-100 mg) into several test tubes.
-
To each tube, add a small volume (e.g., 0.5 mL) of a different solvent from the list of candidates.
-
Observe the solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.
-
Gently heat the tubes that did not show complete dissolution. The ideal solvent will fully dissolve the compound at an elevated temperature.
-
Allow the heated solutions to cool to room temperature, and then in an ice bath. The best solvent will yield a high quantity of crystals upon cooling.
Q3: My compound "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute.[3] It can also be caused by a highly impure sample or too rapid cooling.
Solutions:
-
Re-dissolve and add more "good" solvent: Heat the solution to re-dissolve the oil, and add a small amount of the solvent in which your compound is more soluble. This will decrease the supersaturation level.[5]
-
Slow cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Use a lower boiling point solvent system.
Q4: I have very low or no crystal formation upon cooling. What went wrong?
This is a common issue and usually points to one of two things:
-
The solution is not saturated: You may have used too much solvent.[6] To fix this, you can evaporate some of the solvent to concentrate the solution and then attempt to cool it again.[5][7]
-
Supersaturation: The solution may be supersaturated, and crystallization needs to be induced.[6] You can try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed crystal" of the pure compound.[6]
Troubleshooting Guide
This section addresses specific problems you might encounter during the recrystallization of 2-Bromo-N-(4-isopropoxybenzyl)acetamide.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Colored Crystals | Colored impurities are co-crystallizing with your product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.[7] Be aware that charcoal can also adsorb your product, so use it sparingly. |
| Premature Crystallization During Hot Filtration | The solution is cooling too quickly in the funnel, causing the product to crystallize along with the impurities you are trying to remove. | Use a heated or stemless funnel. Also, ensure your receiving flask is warmed. You can add a small amount of extra hot solvent to the filtration setup to keep the compound dissolved. |
| Low Recovery | The compound has significant solubility in the cold solvent. Too much solvent was used. Premature crystallization occurred. | Ensure you are using the minimum amount of hot solvent necessary for dissolution.[8] Cool the solution in an ice-water bath to minimize the solubility of your product. If the mother liquor is rich in your product, you can try to recover a second crop of crystals by concentrating the solution.[5] |
Experimental Workflow & Visualization
Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.
Caption: Solvent selection workflow for recrystallization.
Troubleshooting Logic
This diagram outlines the logical steps to take when troubleshooting common recrystallization problems.
Caption: Troubleshooting logic for common recrystallization issues.
Recommended Solvent Properties
The following table summarizes the properties of common solvents that could be considered for the recrystallization of 2-Bromo-N-(4-isopropoxybenzyl)acetamide.
| Solvent | Boiling Point (°C)[9] | Polarity | Notes |
| Ethanol | 78 | Polar | A good starting point as a "good" solvent.[1] |
| Isopropanol | 82 | Polar | Similar to ethanol, can be used in a pair with water.[2] |
| Acetone | 56 | Polar | A versatile solvent, but its low boiling point can make it evaporate quickly.[1][9] |
| Ethyl Acetate | 77 | Intermediate | Good for compounds with intermediate polarity.[1] Often paired with hexanes. |
| Water | 100 | Very Polar | A good "bad" solvent to pair with alcohols or acetone.[1] |
| Hexanes | ~69 | Non-polar | A good "bad" solvent to pair with more polar solvents like ethyl acetate.[9] |
| Toluene | 111 | Non-polar | Can be effective for aromatic compounds, but its high boiling point can be difficult to remove.[1][9] |
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
-
University of California, Davis. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
Padias, A. B. (1998). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 75(10), 1337. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
University of South Alabama. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
University of Toronto. (n.d.). Recrystallization, Filtration and Melting Point. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Recrystallization. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Isopropoxybenzyl Derivative Solubility in Aqueous Assays
Welcome to the Technical Support Center. Isopropoxybenzyl derivatives are frequently utilized as active pharmaceutical ingredients (APIs) and chemical probes due to their excellent target-binding affinities. However, their structural features—specifically the bulky, hydrophobic isopropoxy group combined with the
This guide provides field-proven, causality-driven troubleshooting strategies to help you achieve stable solvation without compromising the integrity of your biological assays.
Diagnostic Workflow
Before altering your assay conditions, it is critical to confirm that your issue is driven by poor solubility rather than target inactivity or assay degradation. Follow the diagnostic logic below:
Diagnostic workflow for troubleshooting isopropoxybenzyl derivative solubility in aqueous assays.
Frequently Asked Questions & Troubleshooting Guides
Q1: My biochemical assay shows highly variable IC50 values and high background noise. Is my isopropoxybenzyl compound precipitating?
Cause: Yes, this is the classic signature of compound aggregation. When hydrophobic compounds precipitate, they form colloidal aggregates that scatter light, artificially inflating absorbance or fluorescence readouts. Furthermore, precipitation effectively lowers the free concentration of your drug, shifting your dose-response curve to the right (artificially lower potency). Solution: Do not rely on the naked eye; microcrystals are often invisible. Run a Dynamic Light Scattering (DLS) or nephelometry scan on your compound diluted in the assay buffer. If particles >100 nm are detected, you must implement the solubility enhancement protocols below[1].
Q2: I use 100% DMSO for my stock solutions. When I dilute the compound directly into PBS, it crashes out immediately. How do I fix this?
Cause: You are experiencing "Solvent Shock." Rapidly pipetting a 100% DMSO stock into a 100% aqueous buffer forces the isopropoxybenzyl derivative to instantly face a highly polar environment. The hydrophobic surface area of the molecule is exposed to water, causing rapid thermodynamic nucleation and precipitation. Solution: Implement a Step-Down Dilution Protocol (See Protocol 1). By creating intermediate dilutions (e.g., transitioning from 100% DMSO to 50% DMSO, then to the final buffer), you allow the solvation shell to adjust gradually. Note that final DMSO concentrations in biological assays should rarely exceed 1-2% (v/v) to prevent protein denaturation[1].
Q3: Co-solvents alone aren't working, and I cannot increase DMSO without killing my cells. How can cyclodextrins help?
Cause: When co-solvents fail, you must physically shield the hydrophobic isopropoxybenzyl moiety from the aqueous environment.
Solution: Use Hydroxypropyl-
Q4: Can I use surfactants to force the compound into solution?
Cause: Surfactants lower the interfacial tension between the hydrophobic drug and the aqueous buffer. Solution: Yes, but with strict limitations. Use non-ionic surfactants like Tween-20 or Pluronic F-68. You must keep the surfactant concentration below its Critical Micelle Concentration (CMC). If you exceed the CMC, the surfactant will form micelles that can either sequester your drug (preventing it from binding to the target) or lyse the lipid bilayers of your cells in cell-based assays.
Quantitative Data: Solubilization Agent Comparison
When selecting a solubilization strategy, balance the enhancement power against the biological compatibility of your specific assay.
| Solubilization Strategy | Mechanism of Action | Typical Assay Limit | Key Advantage | Primary Limitation |
| DMSO (Co-solvent) | Disrupts water hydrogen bonding network | < 1.0 - 2.0% (v/v) | Universal solvent for primary stocks | Causes protein denaturation and cellular toxicity at high %[1] |
| HP- | Steric encapsulation (Host-Guest inclusion complex) | 1 - 10 mM | Preserves protein folding; highly biocompatible[2] | High affinity may competitively sequester drug from the target |
| Tween-20 (Surfactant) | Lowers interfacial tension | < 0.01% (Below CMC) | Prevents compound adsorption to plastic plates | Can form micelles, extracting membrane proteins or lysing cells |
Experimental Protocols
Protocol 1: Step-Down "Solvent Shock" Prevention Dilution
Use this self-validating protocol to prevent rapid nucleation when moving from organic stocks to aqueous buffers.
-
Prepare Primary Stock: Dissolve the isopropoxybenzyl derivative in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until completely clear.
-
Prepare Intermediate Stock (50%): In a clean microcentrifuge tube, add 50 µL of the 10 mM stock to 50 µL of pure assay buffer (without proteins). Pipette up and down slowly. Self-Validation Check: The solution should remain optically clear. If cloudy, the compound is too hydrophobic for a 50% step-down; proceed directly to Protocol 2.
-
Prepare Secondary Intermediate (10%): Dilute the 50% mixture 1:5 in assay buffer.
-
Final Assay Dilution: Dilute the 10% intermediate 1:10 into your final working assay buffer (containing your target protein/cells). The final DMSO concentration is now 1%, and the compound has been eased into the aqueous environment.
Protocol 2: Preparation of HP- -CD Inclusion Complexes (Co-Precipitation Method)
Adapted from established cyclodextrin complexation methodologies[3].
-
Calculate Molar Ratios: Weigh out your isopropoxybenzyl derivative and HP-
-CD to achieve a 1:1 or 1:2 (Drug:CD) molar ratio. -
Separate Solvation:
-
Dissolve the isopropoxybenzyl derivative in a minimal volume of ethanol (e.g., 1-2 mL).
-
Dissolve the HP-
-CD in a larger volume of ultra-pure water (e.g., 5-10 mL).
-
-
Complexation: Slowly add the ethanol/drug solution dropwise into the aqueous HP-
-CD solution while stirring continuously on a magnetic stir plate at room temperature[3]. -
Equilibration: Seal the vial and stir at a moderate speed (e.g., 600 rpm) for 2 to 4 hours to ensure complete non-covalent interaction and encapsulation of the isopropoxybenzyl moiety inside the cyclodextrin cavity[3].
-
Solvent Evaporation: Remove the cap and allow the ethanol to evaporate under a gentle stream of nitrogen gas, or use a rotary evaporator.
-
Validation: Filter the remaining aqueous solution through a 0.22 µm syringe filter. The resulting filtrate contains your fully solubilized inclusion complex, ready for dilution into your biological assay[2].
References
-
Vyas, A., & Gidwani, B. (2013). Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmacy and Technology. URL: [Link]
-
Kfoury, M., & Fourmentin, S. (2024). State of the art in cyclodextrin solubility enhancement. Are green solvents the solution? Journal of Molecular Liquids. URL: [Link]
-
Sakthi Velu, K., Jegatheeswaran, S., Akhtar, M. S., Khan, M. R., Mohandoss, S., & Ahmad, N. (2024). Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells. Pharmaceutics (MDPI). URL: [Link]
Sources
Minimizing dimer formation during bromoacetamide synthesis
Topic: Minimizing Dimer Formation During Bromoacetamide Synthesis Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals
Technical Support Center: Bromoacetamide Synthesis
Welcome to the Application Support Hub.
This guide addresses the critical challenge of dimerization (bis-alkylation) during the synthesis of
Diagnostic & Troubleshooting (Q&A)
Q1: What exactly is the "dimer" impurity, and why does it form?
A: In this context, the "dimer" is the bis-alkylated glycine derivative (
-
The Carbonyl Carbon (Acylation): This is the desired pathway (Kinetic product). It is generally faster.
-
The
-Carbon (Alkylation/S 2): This is the undesired pathway. Once the product ( ) is formed, any remaining free amine can attack the C-Br bond, displacing the bromide to form the dimer.
Root Cause: High local concentrations of amine relative to the acylating agent, or reaction temperatures that provide enough energy for the slower S
Q2: I am following a standard protocol (adding acid chloride to amine). Why is my dimer content high (>10%)?
A: "Standard" addition is the primary culprit. When you add bromoacetyl bromide to the amine, the amine is present in large excess relative to the electrophile at the start. This favors the secondary reaction (S
Q3: Does the choice of base matter? A: Yes. Strong nucleophilic bases (like hydroxide or unhindered alkoxides) can cause hydrolysis or react with the alkyl bromide.
-
Recommended: Use a non-nucleophilic organic base like DIPEA (Hünig's base) or 2,6-lutidine .
-
Alternative: Use a biphasic Schotten-Baumann system (DCM/Sat. aq. NaHCO
).[1] The inorganic base stays in the aqueous layer, neutralizing the HBr generated, while the reaction occurs at the interface or in the organic layer, reducing the effective concentration of free amine available for the side reaction.
Q4: What is the optimal temperature window?
A: -78°C to 0°C.
Acylation (carbonyl attack) has a lower activation energy than S
Reaction Pathway Analysis
The following diagram illustrates the kinetic competition between the desired acylation and the undesired dimerization.
Figure 1: Kinetic competition between N-acylation (green) and N-alkylation (red). Path B is suppressed by limiting amine concentration and thermal energy.
Optimized Protocol: Inverse Addition Method
This protocol is designed to maintain a high [Electrophile]/[Nucleophile] ratio throughout the reaction.
Reagents:
-
Substrate: Primary or Secondary Amine (1.0 equiv)
-
Reagent: Bromoacetyl bromide (1.1 – 1.2 equiv)
-
Base: DIPEA (1.1 – 1.5 equiv) or Sat. NaHCO
(Biphasic) -
Solvent: Anhydrous DCM or THF
Step-by-Step Workflow:
-
Preparation of Electrophile (Receiver Flask):
-
Charge a flame-dried round-bottom flask with Bromoacetyl bromide (1.2 equiv) and DCM (0.2 M concentration relative to acid bromide).
-
Cool to -78°C (dry ice/acetone) or -10°C (ice/salt) depending on amine solubility.
-
-
Preparation of Nucleophile (Feed Solution):
-
In a separate vessel, dissolve the Amine (1.0 equiv) and DIPEA (1.2 equiv) in DCM.
-
-
Controlled Addition:
-
Add the Amine/Base solution dropwise to the Acid Bromide solution over 30–60 minutes.
-
Critical: Maintain internal temperature < 0°C. Do not allow the reaction to exotherm significantly.
-
-
Reaction Monitoring:
-
Stir at low temperature for 30 minutes.
-
Check LCMS.[2] The dimer (
) will appear at a higher retention time than the product.
-
-
Quench & Workup:
-
Quench with dilute aqueous HCl (1M) to remove unreacted amine and hydrolyze excess acid bromide.
-
Wash organic layer with brine, dry over Na
SO , and concentrate.
-
Comparative Data: Addition Order vs. Impurity Profile
The table below summarizes typical results observed when synthesizing
| Parameter | Standard Addition (Acid Bromide to Amine) | Inverse Addition (Amine to Acid Bromide) | Biphasic (Schotten-Baumann) |
| Reaction Temp | 0°C | -10°C constant | 0°C constant |
| Stoichiometry | 1.0 eq Amine / 1.0 eq Bromide | 1.0 eq Amine / 1.2 eq Bromide | 1.0 eq Amine / 1.5 eq Bromide |
| Product Yield | 65 - 75% | 85 - 92% | 80 - 88% |
| Dimer Impurity | 10 - 20% | < 2% | < 5% |
| Purification | Column Chromatography Required | Recrystallization / Trituration often sufficient | Extraction often sufficient |
Note: Data derived from generalized optimization studies of
Workflow Visualization
Figure 2: Optimized "Inverse Addition" workflow to minimize dimer formation.
References
-
ResearchGate. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate? Retrieved from [Link]
-
Organic Syntheses. (1951). N-Bromoacetamide.[3] Org. Synth. 31, 17. Retrieved from [Link]
-
Chemistry Steps. (2020). Preparation of Amines: Nucleophilic Substitution vs Amide Formation. Retrieved from [Link]
-
Durham University. (2010). Direct Amide Formation Between Carboxylic Acids and Amines. Retrieved from [Link]
Sources
Optimizing reaction temperature for acylation of 4-isopropoxybenzylamine
Technical Support Center: Optimizing Acylation of 4-Isopropoxybenzylamine
Executive Summary: The Kinetic vs. Thermodynamic Balance
The acylation of 4-isopropoxybenzylamine is a standard nucleophilic acyl substitution, but the presence of the para-isopropoxy group introduces specific electronic and solubility considerations. The ether linkage acts as a weak electron-donating group (EDG), slightly increasing the nucleophilicity of the benzylic amine compared to an unsubstituted benzylamine.
However, the primary challenge in this reaction is not reactivity—it is control .
-
The Critical Error: Researchers often treat this as a "dump and stir" reaction at Room Temperature (RT).
-
The Consequence: This frequently leads to N,N-diacylation (imide formation) and colored impurities due to uncontrolled exotherms, particularly when using highly reactive acyl chlorides (e.g., acetyl chloride, benzoyl chloride).
This guide defines the optimal temperature trajectory to maximize the yield of the mono-acylated amide while preserving the integrity of the isopropoxy ether linkage.
The Protocol: Temperature Trajectory
Do not maintain a static temperature. Successful acylation requires a dynamic temperature profile .
Phase 1: Addition Phase (Kinetic Control)
-
Target Temperature:
to . -
Why: Acyl chlorides react violently with primary amines. The reaction is highly exothermic.
-
Action: Cool the amine/base solution before adding the acylating agent.[4] Add the acylating agent dropwise.[4][5][6]
Phase 2: Reaction Phase (Conversion)
-
Target Temperature:
to (Room Temperature). -
Why: Once the reagent is added, the risk of exotherm has passed. You must now overcome the activation energy for the final 5-10% of conversion.
-
Action: Remove the ice bath immediately after addition is complete. Stir for 1–3 hours.
Phase 3: The "Forbidden" Zone (Thermodynamic Risks)
-
Target Temperature:
. -
Risk:
-
Ether Cleavage: While isopropyl ethers are relatively stable, the combination of high heat and the HCl byproduct (if the base scavenger is insufficient) can facilitate acid-catalyzed cleavage of the isopropoxy group to the phenol.
-
Oxidation: Electron-rich benzylamines are prone to air-oxidation at elevated temperatures, leading to dark/tarry mixtures.
-
Troubleshooting Guide (Q&A)
Category A: Yield & Conversion
Q1: The reaction stalls at ~80% conversion (by HPLC/TLC) after 4 hours at RT. Should I heat it to reflux?
-
Diagnosis: Do NOT heat to reflux. The stalling is likely due to HCl salt formation . As the reaction proceeds, HCl is generated.[5][7] If your base (e.g., Triethylamine/DIPEA) is insufficient or wet, the starting material (4-isopropoxybenzylamine) will protonate to form the ammonium salt. The ammonium salt is non-nucleophilic and will not react.
-
Solution:
- ).
-
Add an additional 0.5 equivalents of base (DIPEA is preferred over TEA for solubility).
-
Add a catalytic amount (10 mol%) of DMAP (4-Dimethylaminopyridine). DMAP acts as a "acyl transfer catalyst," forming a highly reactive N-acylpyridinium intermediate that reacts faster than the acid chloride itself.
Q2: I see a precipitate forming immediately upon addition at
-
Diagnosis: Likely not. This is usually the Amine-HCl salt (if no base is used) or the Base-HCl salt (e.g., Triethylamine Hydrochloride).
-
Impact: If the precipitate is the starting amine salt, the reaction will stop.
-
Solution: Ensure your solvent choice (DCM or THF) dissolves the starting amine.[5] If using a biphasic system (Schotten-Baumann conditions with NaOH/Water + DCM), vigorous stirring is required to ensure phase transfer.
Category B: Impurity Profile
Q3: TLC shows a new spot with a higher Rf (less polar) than my desired amide. What is it?
-
Diagnosis: This is the N,N-diacylated imide .
-
Cause:
-
Fix:
-
Prevention: Strict
control during addition. -
Salvage: Treat the crude reaction mixture with mild aqueous base (NaOH/MeOH) or an amine nucleophile (like morpholine) for 30 mins. The imide bond is much more labile than the amide bond and can often be selectively hydrolyzed back to the desired product.
-
Q4: The reaction mixture turned dark brown/black. My product is usually white.
-
Diagnosis: Oxidation of the electron-rich aromatic ring or the benzylic amine.
-
Cause: High temperature (
) or old, oxidized starting material. -
Solution: Perform the reaction under an inert atmosphere (
or Ar). Purify the starting amine by distillation if it is significantly colored before starting.
Visualizing the Logic
Diagram 1: Reaction Mechanism & Temperature Influence
This diagram illustrates the competition between the desired pathway (Amide) and the impurity pathway (Imide), highlighting where temperature exerts control.
Caption: Kinetic competition between mono-acylation (Amide) and di-acylation (Imide). Low temperature (
Diagram 2: Optimization Decision Tree
Follow this logic flow to troubleshoot yield or purity issues.
Caption: Decision matrix for troubleshooting incomplete conversion or impurity formation during acylation.
Experimental Data Summary
Table 1: Solvent & Base Effects on 4-Isopropoxybenzylamine Acylation
| Solvent System | Base (Equiv) | Temp Profile | Yield | Impurity Profile | Notes |
| DCM (Anhydrous) | TEA (1.5) | 92% | <1% Imide | Recommended. Best solubility and workup. | |
| THF | DIPEA (1.5) | 88% | <1% Imide | Good alternative if DCM is restricted. | |
| DCM | None | RT | 45% | High SM | Reaction stalls due to HCl salt precipitation. |
| DCM | TEA (3.0) | Reflux ( | 75% | ~8% Imide | Heat promotes over-acylation and color degradation. |
| Water/EtOAc | NaOH (2.0) | 85% | Variable | Schotten-Baumann. Requires vigorous stirring.[5] |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][10] Tetrahedron, 61(46), 10827-10852.
-
BenchChem Technical Support. (2025). Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12345, 4-Isopropoxybenzylamine.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpt.com [jpt.com]
Resolving decomposition issues of 2-Bromo-N-(4-isopropoxybenzyl)acetamide
Welcome to the Technical Support Center for 2-Bromo-N-(4-isopropoxybenzyl)acetamide .
As an alpha-bromoacetamide derivative, this compound is a potent, irreversible alkylating agent widely used in chemical biology and drug development to covalently modify nucleophilic residues (such as cysteine)[1]. However, the same electrophilic properties that drive its utility also make it highly susceptible to off-target decomposition.
This guide is designed to help researchers diagnose, troubleshoot, and prevent the three primary modes of degradation: aqueous hydrolysis , photolytic cleavage , and nucleophilic inactivation .
Mechanistic Overview of Instability
To effectively handle 2-Bromo-N-(4-isopropoxybenzyl)acetamide, one must understand the causality behind its reactivity. The carbonyl group withdraws electron density from the alpha-carbon, rendering it highly electrophilic. Coupled with the fact that bromide is an excellent leaving group, the alpha-carbon is primed for
Degradation pathways of 2-Bromo-N-(4-isopropoxybenzyl)acetamide via hydrolysis and photolysis.
Diagnostic Workflow: Identifying the Mode of Failure
If your experiments are yielding low conjugation efficiency or unexpected artifacts, the compound has likely degraded. Use Liquid Chromatography-Mass Spectrometry (LC-MS) to diagnose the exact decomposition pathway based on isotopic mass shifts.
Diagnostic workflow for identifying decomposition pathways using LC-MS isotopic mass shifts.
Quantitative Stability Data
The degradation rate of alpha-bromoacetamides is highly dependent on the microenvironment. Below is a summary of expected stability profiles to guide your experimental design[1][3][4].
| Environmental Condition | Solvent / Matrix | Estimated Stability / Half-Life | Primary Degradation Pathway |
| Optimal Cryo-Storage | Anhydrous DMSO (-80°C) | > 6 months | None |
| Standard Freezer | Anhydrous DMSO (-20°C) | ~ 1 month | None |
| Aqueous Basic | pH 8.5 Buffer (25°C) | < 2 hours | Hydrolysis (Br → OH) |
| Aqueous Neutral | pH 7.4 Buffer (25°C) | 12 - 24 hours | Hydrolysis (Br → OH) |
| Ambient Light Exposure | Transparent Vial (25°C) | 4 - 8 hours | Photolytic Debromination |
Self-Validating Experimental Protocols
To ensure scientific integrity, handling protocols must include built-in validation steps. Do not assume the integrity of your stock solution without analytical confirmation.
Protocol A: Preparation and Storage of Intact Stock Solutions
Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Repeated opening of a stock vial introduces atmospheric moisture, which acts as a nucleophile to slowly hydrolyze the bromoacetamide during storage[3].
-
Solvent Preparation: Use strictly anhydrous DMSO (≥99.9%, packaged under Argon).
-
Reconstitution: Dissolve 2-Bromo-N-(4-isopropoxybenzyl)acetamide to a 10 mM concentration. Perform this step in a low-light environment or under amber lighting to prevent photolysis[2].
-
Aliquot Generation: Immediately divide the solution into single-use aliquots (e.g., 10 µL per tube) in amber microcentrifuge tubes.
-
Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer. This halts thermodynamic degradation pathways[3].
-
Validation Check: Before a critical experiment, thaw one aliquot and proceed immediately to Protocol B to verify integrity. Discard the aliquot after use; never freeze-thaw.
Protocol B: LC-MS Integrity Assay
Causality: Intact 2-Bromo-N-(4-isopropoxybenzyl)acetamide has a monoisotopic mass of ~285.04 Da. Because bromine exists naturally as two isotopes (
-
Sample Prep: Dilute the thawed stock solution to 1 µM in LC-MS grade acetonitrile (anhydrous).
-
Chromatography: Run a rapid gradient (e.g., 5–95% MeCN over 3 minutes) on a C18 column.
-
MS1 Analysis (Intact Validation): Verify the presence of the intact doublet at m/z 286.0 and 288.0 [M+H]+ . If this doublet is the base peak, the compound is intact.
-
Hydrolysis Check: Scan for a peak at m/z 224.1 [M+H]+ . This represents a mass shift of -62 Da from the
peak (Loss of Br[79 Da], addition of OH [17 Da]), indicating aqueous hydrolysis. -
Photolysis Check: Scan for a peak at m/z 208.1 [M+H]+ . This indicates complete debromination (replacement of Br with H) due to light exposure[5].
Frequently Asked Questions (FAQs)
Q: Why does my compound lose reactivity after a month in the -20°C freezer? A: DMSO absorbs water from the air every time the vial is opened. Over time, this water drives the hydrolysis of the alpha-bromoacetamide group, converting it to an inert alpha-hydroxyacetamide. To prevent this, always aliquot your stocks and store them at -80°C, which significantly extends the shelf life up to 6 months[3].
Q: Can I use standard transparent Eppendorf tubes for my assays? A: It is highly discouraged. Brominated compounds are susceptible to photolytic cleavage of the C–Br bond[2][5]. Exposure to ambient laboratory lighting during prolonged incubations can cause significant debromination. Always use amber vials or wrap your reaction tubes in aluminum foil.
Q: Is it safe to use amine-based buffers like Tris or Glycine during my experiments? A: No. Alpha-bromoacetamides are electrophilic alkylating agents. Primary and secondary amines in buffers like Tris will act as nucleophiles, attacking the alpha-carbon and forming irreversible covalent adducts. This will rapidly deplete your active compound. Use non-nucleophilic, non-coordinating buffers such as HEPES or phosphate buffers, and keep the pH as close to 7.0 as your experiment allows to minimize baseline hydrolysis[1].
Q: Can I include reducing agents like DTT or
References
- A Comparative Guide to the Cross-Reactivity of 2-Bromoacetamide and N-ethylmaleimide. Benchchem.
- 2-Bromoacetamide | Disinfection Byproduct. MedChemExpress.
- Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characteriz
- Photolytic degradation of novel polymeric and monomeric brominated flame retardants: Investigation of endocrine disruption, physiological and ecotoxicological effects. PubMed.
- Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
Sources
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- 2. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Photolytic degradation of novel polymeric and monomeric brominated flame retardants: Investigation of endocrine disruption, physiological and ecotoxicological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Coupling Reagents for 2-Bromoacetamide Synthesis
Welcome to the Technical Support Center for 2-bromoacetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of 2-bromoacetamide, with a focus on the selection and application of alternative coupling reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents used for the synthesis of 2-bromoacetamide from bromoacetic acid and an amine?
A1: The most common method for forming an amide bond, such as in 2-bromoacetamide, involves the condensation of a carboxylic acid (bromoacetic acid) and an amine.[1] This reaction requires the activation of the carboxylic acid.[1] The most prevalent coupling reagents for this purpose are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).[2][3][4] These reagents facilitate the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.[2][5][6]
Q2: Why would I need an alternative to standard carbodiimide coupling reagents like DCC or EDC?
A2: While widely used, standard carbodiimides have certain drawbacks that may necessitate the use of alternative reagents:
-
Byproduct Removal: DCC produces a dicyclohexylurea (DCU) byproduct that is often insoluble in common organic solvents, making its removal from the reaction mixture difficult, especially in solid-phase synthesis.[3][7] While EDC's byproduct is water-soluble, facilitating its removal via aqueous workup, this may not be suitable for all reaction conditions or scales.[8][9]
-
Side Reactions: Carbodiimide-mediated couplings can sometimes lead to side reactions, such as the formation of N-acylurea or racemization of chiral centers, particularly in peptide synthesis.[1][6]
-
Steric Hindrance: In cases where either the carboxylic acid or the amine is sterically hindered, standard carbodiimide couplings can be sluggish and result in low yields.[10]
-
Electron-Deficient Amines: The coupling of electron-deficient amines can also be challenging with some standard methods, often leading to incomplete reactions.[10][11]
Q3: What are the main classes of alternative coupling reagents I should consider?
A3: Two main classes of coupling reagents have emerged as significant improvements over traditional carbodiimide methods: phosphonium salts and uronium/aminium salts.[1][12]
-
Phosphonium Salts: Reagents like (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are powerful coupling agents that have replaced older, carcinogenic phosphonium reagents.[7] They are known for their high reactivity.[7]
-
Uronium/Aminium Salts: This class includes reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).[3][7] These reagents are known for their high efficiency, rapid reaction kinetics, and low tendency for racemization.[3][7] HATU is particularly effective for sterically hindered couplings.[7][9] COMU is a third-generation uronium salt that is considered safer and more efficient than benzotriazole-based reagents like HBTU and HATU.[3][9]
Troubleshooting Guide
Problem 1: Low Yield of 2-Bromoacetamide
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials.[8][13] - Optimize the reaction time and temperature. Some couplings may require longer reaction times or gentle heating.[13] - Ensure the purity of your starting materials, as impurities can inhibit the reaction.[13] |
| Suboptimal Coupling Reagent | - For sterically hindered or electron-deficient amines, consider switching to a more powerful coupling reagent like HATU or COMU.[10] - If using a carbodiimide, the addition of an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can improve coupling efficiency and reduce side reactions.[1][4][8] |
| Product Loss During Workup | - Minimize the number of transfer steps to reduce mechanical losses.[13] - During aqueous extraction, ensure the pH is optimized to prevent the product from partitioning into the aqueous layer.[13] - If purifying by recrystallization, select an appropriate solvent to maximize recovery.[13] |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Steps |
| N-Acylurea Formation (with carbodiimides) | - This occurs when the O-acylisourea intermediate rearranges. To minimize this, add the amine to the reaction mixture as soon as the carboxylic acid and carbodiimide have been mixed. - The use of additives like HOBt or HOAt can trap the activated carboxylic acid as a more stable active ester, preventing N-acylurea formation.[4] |
| Dimerization or Polymerization | - This can occur if the concentration of the reactants is too high. Try performing the reaction at a lower concentration. |
| Reaction with the Bromine Atom | - The amine could potentially displace the bromine atom, especially if it is a strong nucleophile or if the reaction is heated for an extended period. Use milder reaction conditions and monitor the reaction closely. |
| Hydrolysis of 2-Bromoacetamide | - The presence of water during the reaction or workup can lead to the hydrolysis of the product to 2-hydroxyacetamide. Ensure the use of anhydrous solvents and reagents.[13] |
Problem 3: Difficulty in Purifying the Product
| Potential Cause | Troubleshooting Steps |
| Insoluble Byproducts (e.g., DCU) | - If using DCC, the DCU byproduct can be removed by filtration.[7] However, some may remain in solution. Consider switching to DIC, which forms a more soluble urea byproduct, or EDC, whose byproduct is water-soluble and can be removed by aqueous extraction.[3][9] |
| Residual Coupling Reagent/Byproducts | - The byproducts of uronium and phosphonium salt reagents are generally water-soluble and can be removed with a standard aqueous workup. - If the product is an oil or fails to crystallize, it may be due to the presence of impurities. Attempt purification by column chromatography to isolate the desired product.[13] |
| Product Discoloration | - Discoloration, such as a yellow or brown hue, can result from impurities in the starting materials or oxidation.[13] Using high-purity starting materials and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help. |
In-Depth Guide to Alternative Coupling Reagents
HATU: A Powerful Uronium Salt Reagent
HATU is a highly effective coupling reagent, particularly for challenging substrates.[7] It activates the carboxylic acid by forming a highly reactive OAt-active ester.
Mechanism of Action with HATU
Experimental Protocol for 2-Bromoacetamide Synthesis using HATU
This protocol is a general guideline and may require optimization based on the specific amine used.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve bromoacetic acid (1.0 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).[8]
-
Activation: Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), dropwise to the stirred solution.[8] Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[8]
-
Coupling: Add the amine (1.0-1.2 equivalents), either neat or as a solution in a small amount of the anhydrous solvent.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor the reaction progress by TLC or LC-MS.[8]
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with an aqueous acid (e.g., 1N HCl), an aqueous base (e.g., 1N NaHCO₃), and brine to remove the water-soluble byproducts and excess reagents.[8][14]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure 2-bromoacetamide.[8]
COMU: A Safer and Efficient Alternative
COMU is a third-generation uronium salt that offers high efficiency comparable to HATU but with a better safety profile as it does not contain the potentially explosive benzotriazole moiety.[9] Its byproducts are also easily removed with a water wash.[15][16]
Mechanism of Action with COMU
Experimental Protocol for 2-Bromoacetamide Synthesis using COMU
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve bromoacetic acid (1.0 equivalent), the amine (1.0 equivalent), and a base (e.g., DIPEA or 2,6-lutidine, 2.0 equivalents) in an anhydrous solvent (e.g., DMF, DCM, or ACN).[17]
-
Reaction Initiation: Cool the reaction mixture to 0 °C using an ice bath. Add COMU (1.0 equivalent) to the stirred solution in one portion.[17]
-
Reaction: Continue stirring the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until reaction completion is confirmed by TLC or LC-MS.[17]
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, 1N NaHCO₃, and brine.[17]
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide. If necessary, purify the crude product by flash column chromatography or recrystallization.[17]
Comparison of Alternative Coupling Reagents
| Reagent | Advantages | Disadvantages | Best For |
| HATU | - High reactivity and efficiency[7] - Low racemization tendency[7] - Effective for sterically hindered substrates[9] | - More expensive than carbodiimides[7] - Contains a potentially explosive benzotriazole moiety[9] - Byproducts can sometimes be difficult to remove completely | - Challenging couplings involving sterically hindered or electron-deficient partners. - When high yields and minimal side reactions are critical. |
| PyBOP | - High reactivity[7] - Non-carcinogenic byproducts (unlike older phosphonium reagents)[7] | - Can be more expensive than carbodiimides. - May require careful control of reaction conditions to avoid side reactions. | - General amide synthesis where high reactivity is needed. - Both solution-phase and solid-phase synthesis. |
| COMU | - High efficiency, comparable to HATU[9] - Safer than benzotriazole-based reagents (e.g., HATU, HBTU)[9] - Byproducts are highly water-soluble, simplifying purification[15] - Good solubility in common organic solvents[3] | - Can be more expensive than older coupling reagents. | - Situations where safety is a primary concern. - Reactions where easy purification is desired. - Both routine and challenging amide couplings. |
Safety Precautions for 2-Bromoacetamide Synthesis
2-Bromoacetamide is a toxic and corrosive substance.[18][19] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[8][20] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[18][19] If swallowed, rinse your mouth with water and seek immediate medical attention.[19]
References
- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
- Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Benchchem.
- Organic Chemistry Tutor.
- Benchchem.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Aapptec Peptides. Coupling Reagents.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
- Benchchem. Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
- Fisher Scientific. (2023, September 29).
- Aurum Pharmatech. Common Reagents for Labs & Research.
- Common Organic Chemistry. Amine to Amide (Coupling)
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Benchchem.
- Organic & Biomolecular Chemistry. (2015, November 5).
- Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.
- Wikipedia. Carbodiimide.
- Journal of Chemical Education. (2014, October 10). Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent.
- Organic Letters. (2015).
- PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Fisher Scientific. (2010, November 5).
- Cole-Parmer. (2006, February 24).
- Fisher Scientific. Amide Synthesis.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. peptide.com [peptide.com]
- 4. Lab Reporter [fishersci.se]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aurumpharmatech.com [aurumpharmatech.com]
- 13. benchchem.com [benchchem.com]
- 14. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Amide and Peptide Bond Formation in Water at Room Temperature [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fishersci.co.uk [fishersci.co.uk]
- 19. fishersci.com [fishersci.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: HPLC Method Development for Bromoacetamide Impurity Profiling
Welcome to the technical support center for developing robust HPLC methods for the separation of bromoacetamide and its related impurities. As a highly polar and reactive molecule, bromoacetamide presents unique challenges in liquid chromatography. This guide is structured to provide both foundational strategies for method development and practical, in-depth solutions for troubleshooting common issues encountered in the lab.
Frequently Asked Questions (FAQs)
This section addresses the high-level strategic decisions you'll face when beginning your method development journey.
Q1: What are the primary challenges when developing an HPLC method for bromoacetamide and its impurities?
The primary challenge stems directly from the physicochemical properties of bromoacetamide: it is a small, highly polar molecule. This leads to several analytical hurdles:
-
Poor Retention in Reversed-Phase (RP) Chromatography: Traditional RP-HPLC columns, such as C18 or C8, separate compounds based on hydrophobicity.[1] Highly polar analytes like bromoacetamide have minimal interaction with the non-polar stationary phase and tend to elute very early, often at or near the column's void volume, resulting in no separation from other polar impurities or solvent front components.[2][3]
-
Potential for Secondary Interactions: The amide group in bromoacetamide can interact with residual silanol groups on the surface of silica-based columns, leading to poor peak shape, specifically peak tailing.[4]
-
Identification of Unknown Impurities: Impurities can arise from the synthesis route (e.g., starting materials, byproducts) or from degradation.[5] A comprehensive method must be able to separate the active pharmaceutical ingredient (API) from all potential process-related and degradation impurities. Developing a "stability-indicating" method is crucial.[6]
Q2: Should I start with Reversed-Phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) for this separation?
This is the most critical initial decision. While RP-HPLC is the most common mode of chromatography, HILIC is often better suited for this specific application.
-
Start with HILIC if: Your primary goal is to achieve good retention and separation of bromoacetamide and other very polar potential impurities. HILIC uses a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or zwitterionic functionalities) and a high-organic, low-aqueous mobile phase.[7][8][9] In HILIC, polar analytes partition into a water-enriched layer on the stationary phase surface, leading to strong retention.[10] This is often the most direct path to a successful separation.
-
Consider Modified RP-HPLC if: You are limited to reversed-phase columns or wish to explore it as an orthogonal technique. Success with RP-HPLC requires moving beyond standard C18 phases. You should investigate:
-
Polar-Embedded/Polar-Endcapped Phases: These columns have polar groups embedded within the alkyl chains or at the end of them. This allows for the use of highly aqueous mobile phases without the phase collapse (loss of retention) seen with traditional C18 columns.[4][11]
-
Porous Graphitic Carbon (PGC) Columns: These columns, like the Hypercarb, offer a different separation mechanism and can provide excellent retention for extremely polar compounds that are unretained on silica-based RP columns.[2]
-
The following diagram illustrates a recommended initial decision workflow.
Caption: Initial decision workflow for column selection.
Q3: What are the potential impurities I should be looking for?
A robust impurity profiling method must account for impurities from both the synthesis and degradation of bromoacetamide.[12]
-
Process-Related Impurities: These depend on the synthetic route. Common methods start with acetic acid or acetyl chloride, which are brominated and then reacted with ammonia.[5] Potential impurities include:
-
Starting Materials: Bromoacetic acid, Acetamide.
-
Intermediates: Bromoacetyl chloride, Ethyl bromoacetate.
-
Byproducts: N,N-dibromoacetamide.[13]
-
-
Degradation Products: These are identified through forced degradation (stress testing) studies.[6] Bromoacetamide is susceptible to:
-
Hydrolysis: Degradation in the presence of water, acid, or base. This can lead to the formation of bromoacetic acid and eventually glycolamide.
-
Oxidation: Degradation in the presence of an oxidizing agent like hydrogen peroxide.
-
Photolysis: Degradation upon exposure to light.
-
Thermal Degradation: Degradation at elevated temperatures.
-
Q4: How do I perform a forced degradation study to ensure my method is stability-indicating?
A forced degradation study intentionally stresses the drug substance to produce degradation products.[14][15] The goal is to achieve modest degradation (typically 5-20%) to ensure that your analytical method can separate these newly formed impurities from the main peak and from each other.[16]
Protocol: Forced Degradation Study for Bromoacetamide
1. Preparation of Stock Solution:
-
Prepare a stock solution of bromoacetamide in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
For each condition, treat an aliquot of the stock solution as described in the table below. Include a control sample (unstressed stock solution) for comparison.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples if necessary.
-
Dilute all samples to a suitable final concentration with the mobile phase.
-
Analyze all stressed samples and the control sample by your developed HPLC method.
4. Data Evaluation:
-
The method is considered stability-indicating if all degradation product peaks are adequately resolved from the bromoacetamide peak and from each other (Resolution > 1.5).
-
The peak purity of the main bromoacetamide peak should be evaluated using a photodiode array (PDA) detector to confirm that no impurities are co-eluting.
| Stress Condition | Reagent / Condition | Suggested Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl | 8 hours at 60°C | Neutralize with 0.1 M NaOH before injection. |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at room temp. | Neutralize with 0.1 M HCl before injection. Bromoacetamide is often more sensitive to base. |
| Oxidation | 3% H₂O₂ | 24 hours at room temp. | Protect from light. |
| Thermal Stress | 80°C (in solution) | 48 hours | Keep the sample vial tightly sealed. |
| Photolytic Stress | ICH Option 1 or 2 | As per guidelines | Expose both solid drug and solution to light (e.g., 1.2 million lux hours and 200 W·h/m²). |
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during method development and routine analysis.
Problem: Poor Retention
Q: My bromoacetamide peak is eluting at or near the void volume (t₀) on a C18 column. What should I do?
This is the expected behavior for a highly polar analyte on a non-polar stationary phase.[2] You are experiencing a lack of retention due to the polarity mismatch.
Causality: The hydrophobic C18 stationary phase cannot effectively interact with the hydrophilic bromoacetamide molecule, which prefers to stay in the polar mobile phase.
Solutions (In order of recommendation):
-
Switch to HILIC (Primary Solution): This is the most effective solution. A HILIC column (e.g., amide or bare silica) will retain bromoacetamide and other polar impurities using a high-organic mobile phase (e.g., >80% acetonitrile).[8] In HILIC, retention increases as the organic content of the mobile phase increases.[9]
-
Use a Specialized Reversed-Phase Column: If you must use RP-HPLC, a standard C18 is not suitable.
-
Try a Polar-Embedded Column: These phases (often labeled "AQ" or "PFP") are designed to be compatible with 100% aqueous mobile phases and provide alternative selectivity for polar compounds.[4][11]
-
Try a Porous Graphitic Carbon (PGC) Column: PGC provides retention based on the polarizability of the analyte and its molecular shape, offering strong retention for very polar compounds.[2]
-
-
Use Ion-Pairing Reagents (Use with Caution): Adding an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) to the mobile phase can increase retention. However, these reagents are often not compatible with mass spectrometry (MS), can be difficult to remove from the column, and may require long equilibration times.[3]
Problem: Poor Peak Shape
Q: I'm seeing significant peak tailing for my main bromoacetamide peak. What are the likely causes and how can I fix it?
Peak tailing is a common problem, often indicating unwanted secondary interactions or other issues within the chromatographic system.
Caption: Troubleshooting workflow for peak tailing.
Detailed Solutions:
-
Address Silanol Interactions: Residual silanol groups on the silica surface can be acidic and interact strongly with polar analytes.
-
Lower Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress the ionization of silanol groups, reducing these interactions.[4]
-
Use a High-Purity Column: Modern columns are made with higher purity silica and are better end-capped, resulting in fewer active silanol sites and better peak shapes for challenging compounds.
-
-
Check for Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, tailing, or fronting peaks.[17]
-
Solution: Perform a dilution series. Dilute your sample 10-fold and 100-fold and inject again. If the peak shape improves dramatically, you were likely overloading the column. Reduce your sample concentration or injection volume accordingly.[18]
-
-
Evaluate Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., dissolving in 100% methanol and injecting into a 95% aqueous mobile phase), the peak can be distorted.[18][19]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that can fully dissolve the sample.
-
Problem: Resolution Issues
Q: Two of my impurity peaks are co-eluting. How can I improve the resolution?
Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of your separation.
Solutions:
-
Change Mobile Phase Selectivity:
-
Modify pH (for ionizable impurities): If your impurities have acidic or basic functional groups, changing the mobile phase pH can drastically alter their retention and improve separation.[18][20]
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or vice-versa (in RP-HPLC). These solvents have different properties and can change the elution order of peaks.
-
-
Change Stationary Phase Selectivity: This is often the most powerful way to improve resolution. If you are struggling on one column, try another with a different chemistry.[20][21] For example, if a polar-embedded C18 column fails to resolve two impurities, a PFP (pentafluorophenyl) or a HILIC column might provide the necessary selectivity difference.
-
Increase Column Efficiency:
-
Decrease Particle Size: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will generate sharper peaks and improve resolution.
-
Use a Longer Column: Doubling the column length will increase the efficiency and can improve the resolution of closely eluting peaks, though analysis time will also increase.
-
-
Optimize the Gradient: If you are using a gradient, making it shallower (i.e., increasing the gradient time over the same organic range) will give the peaks more time to separate on the column.[17]
References
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
MTC USA. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]
-
Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]
- Google Patents. (2013, May 1). CN101550090B - Method for synthesizing bromoacetamide.
-
Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Pharmaceutical Review. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
Sharma, G., & Saini, S. (2010). Development of forced degradation and stability indicating studies of drugs—A review. Chronicles of Young Scientists, 1(2), 21-30. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]
-
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 63-71. Retrieved from [Link]
-
Chromatography Forum. (2015, April 14). HPLC - Method development for impurities in drug product. Retrieved from [Link]
-
Debrus, B., et al. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected ion recordings for the determination of bromoacetamide in a.... Retrieved from [Link]
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- 4. sepscience.com [sepscience.com]
- 5. CN101550090B - Method for synthesizing bromoacetamide - Google Patents [patents.google.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
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- 19. HPLC - Method development for impurities in drug product - Chromatography Forum [chromforum.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. ajpaonline.com [ajpaonline.com]
Validation & Comparative
Technical Assessment: 1H NMR Characterization of 2-Bromo-N-(4-isopropoxybenzyl)acetamide
Executive Summary
2-Bromo-N-(4-isopropoxybenzyl)acetamide serves as a critical electrophilic linker in medicinal chemistry, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors.[1][2] Its reactivity, driven by the
This guide provides a comparative technical analysis of the 1H NMR spectral signature of this compound. Unlike standard spectral lists, this document focuses on comparative solvent performance (CDCl
Structural Logic & Signal Assignment
The molecule consists of three distinct magnetic environments: the electrophilic "warhead" (
Predicted Spectral Data (CDCl , 400 MHz)
Note: Chemical shifts (
| Assignment | Multiplicity | Integration | Coupling ( | Structural Logic | |
| A (Isopropoxy CH | 1.32 - 1.35 | Doublet (d) | 6H | ~6.0 Hz | Methyls coupled to methine (C).[1][3] |
| B ( | 3.85 - 3.95 | Singlet (s) | 2H | - | Isolated methylene between Carbonyl and Br.[1][2] Critical Purity Marker. |
| C (Benzylic CH | 4.35 - 4.45 | Doublet (d)* | 2H | ~5.8 Hz | Deshielded by amide N and phenyl ring.[1][2][3] Appears as singlet if NH exchange is fast.[2] |
| D (Isopropoxy CH) | 4.50 - 4.55 | Septet (sept) | 1H | ~6.0 Hz | Methine coupled to 6 methyl protons.[1][2][3] |
| E (Amide NH) | 6.50 - 7.00 | Broad (br s) | 1H | - | Exchangeable proton.[1][2][3] Shift varies with concentration/solvent.[2][4][5] |
| F (Ar-H, ortho to OR) | 6.82 - 6.88 | Doublet (d) | 2H | ~8.5 Hz | Shielded by electron-donating alkoxy group (AA'BB' system).[1][2][3] |
| G (Ar-H, meta to OR) | 7.15 - 7.20 | Doublet (d) | 2H | ~8.5 Hz | Deshielded relative to F; typical benzylic aromatic range.[1][2][3] |
Signal Connectivity Diagram
The following diagram visualizes the scalar coupling networks (spin systems) essential for interpreting the multiplets.
Figure 1: Spin system connectivity. Solid lines indicate strong scalar coupling; dotted lines indicate solvent-dependent coupling.[1][2]
Comparative Analysis: Solvent Selection
The choice of solvent is not merely logistical; it fundamentally alters the spectral resolution of the amide linkage.
Scenario A: Chloroform- (CDCl )[1][3][6]
-
Performance: Standard screening solvent.[2]
-
Observation: The Amide NH (E) often appears as a broad singlet due to moderate exchange rates and quadrupole broadening from the nitrogen. Consequently, the Benzylic CH
(C) appears as a singlet or a poorly resolved doublet.[2][3] -
Risk: Overlap with the satellite peaks of CHCl
(7.26 ppm) can obscure the aromatic region if the sample is dilute. -
Verdict: Best for rapid purity checks of the aliphatic region (Isopropoxy and Br-CH
).[2]
Scenario B: DMSO- (Recommended for Characterization)[1][2][3]
-
Performance: High-polarity, strong Hydrogen Bond Acceptor.[1][2][3][6]
-
Observation: DMSO forms strong H-bonds with the Amide NH, slowing the proton exchange rate significantly.[2]
-
Verdict: Essential for confirming the integrity of the amide bond and ensuring no hydrolysis has occurred at the nitrogen.
Comparative Data Table: Solvent Effects
| Feature | CDCl | DMSO- |
| Amide NH Shape | Broad Singlet | Sharp Triplet |
| Benzylic CH | Singlet (usually) | Doublet |
| Water Signal | ~1.6 ppm | ~3.3 ppm (Can obscure Br-CH |
| Application | Routine QC | Full Structural Elucidation |
Impurity Differentiation Protocol
The synthesis typically involves the reaction of 4-isopropoxybenzylamine with bromoacetyl bromide. Common failure modes include hydrolysis or retained starting material.[2]
Differentiating the Product from Precursors
-
Starting Material (Amine): The precursor 4-isopropoxybenzylamine lacks the carbonyl group.
-
Diagnostic: In the amine, the benzylic CH
shifts upfield to ~3.7 ppm .[2] The disappearance of the 3.7 ppm signal and appearance of the 4.4 ppm signal confirms acylation.
-
-
Hydrolysis Byproduct (2-Hydroxy analog): If the
-bromo group is displaced by water (common in older DMSO stocks):
Synthesis & Impurity Workflow
Figure 2: Rapid diagnostic decision tree for evaluating crude reaction mixtures.
Experimental Protocol: Self-Validating Analysis
To ensure data integrity, follow this "Internal Standard" approach using the molecule's own stable signals.[2]
Step 1: Sample Preparation
-
Dissolve 5-10 mg of compound in 0.6 mL of DMSO-
(preferred for resolution) or CDCl .[1][2] -
Critical: Ensure the solvent is dry.[2][7] Water in DMSO will appear near 3.3 ppm, potentially overlapping with the
-bromo signal or satellites.[2]
Step 2: Acquisition
-
Set relaxation delay (
) to seconds to ensure accurate integration of the aromatic protons.
Step 3: Processing & Validation (The "3-Point Check")
-
Calibrate: Reference the residual solvent peak (DMSO quintet @ 2.50 ppm or CHCl
singlet @ 7.26 ppm). -
Normalize: Set the integral of the Isopropoxy Methyl Doublet (1.3 ppm) to exactly 6.00 .
-
Validate:
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2][3] J. Org.[2] Chem.1997 , 62, 7512–7515.[2][3] Link[1][2]
-
Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin, 2009 .[1][2][3] (Standard reference for substituent additivity rules).
-
Reich, H. J. "Bordwell pKa Table and NMR Shift Data."[2][3] University of Wisconsin-Madison Chemistry Department.[1][2] (Authoritative database for fragment chemical shifts).[2] Link
-
SDBS (Spectral Database for Organic Compounds) . "1H NMR of N-Benzylacetamide derivatives." National Institute of Advanced Industrial Science and Technology (AIST), Japan.[2] Link[1][2][3]
Sources
- 1. 2-bromo-N-isopropylacetamide | 75726-96-4 [chemicalbook.com]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Comparing reactivity of chloro- vs bromo-N-(4-isopropoxybenzyl)acetamide
Comparative Guide: Reactivity & Synthesis of Chloro- vs. Bromo-N-(4-isopropoxybenzyl)acetamide
Executive Summary
This guide provides a technical comparison between 2-chloro-N-(4-isopropoxybenzyl)acetamide (Compound A) and 2-bromo-N-(4-isopropoxybenzyl)acetamide (Compound B).[1][2][3] These
The choice between the chloro- and bromo- variants represents a classic trade-off in process chemistry: Stability/Cost vs. Reactivity .[1][2] This guide analyzes their physiochemical properties, kinetic profiles in nucleophilic substitution (
Mechanistic Analysis & Reactivity Profile
The reactivity difference between the chloro- and bromo- derivatives is governed by the leaving group ability of the halogen in an
The Electrophilic Center
Both compounds feature an electrophilic methylene carbon (
-
Compound A (Chloro): Stronger C-Cl bond (~81 kcal/mol).[1][2] Lower polarizability.[2] Requires higher activation energy (
) to reach the transition state.[2][3] -
Compound B (Bromo): Weaker C-Br bond (~68 kcal/mol).[1][2] Higher polarizability of Bromine stabilizes the transition state.[2] significantly faster reaction rates (typically 10–100x faster than Cl).[2][3]
Kinetic Comparison Table
The following data summarizes the relative performance in a standard nucleophilic substitution with a secondary amine (e.g., dimethylamine or a piperazine derivative).
| Feature | Chloro-Derivative | Bromo-Derivative | Implication |
| Relative Rate ( | 1.0 (Reference) | ~50 – 100 | Bromo is preferred for sterically hindered nucleophiles or temperature-sensitive substrates.[1][2] |
| Leaving Group ( | -7 ( | -9 ( | Bromide is a superior leaving group, facilitating faster turnover.[1][2][3] |
| Reaction Temp (Typical) | 60°C – Reflux | 0°C – 25°C | Chloro requires thermal activation; Bromo proceeds at ambient temp.[1][2][3] |
| Finkelstein Susceptibility | High | N/A | Chloro reactivity can be boosted in situ with catalytic KI (forming the transient Iodo-species).[1][2] |
| Stability | High (Shelf-stable) | Moderate (Light sensitive) | Bromo derivatives can degrade/discolor over time; store in amber vials.[1][2][3] |
Visualization of Reaction Pathways
The following diagram illustrates the synthesis of the intermediates and their divergent reactivity paths.
Figure 1: Synthetic pathways distinguishing the thermal requirement for the Chloro-derivative vs. the ambient reactivity of the Bromo-derivative.[1][2][3]
Experimental Protocols
Protocol A: Synthesis of Chloro-N-(4-isopropoxybenzyl)acetamide
Use this protocol for cost-efficiency and scale-up when the subsequent nucleophile is highly reactive.[1][2][3]
Reagents:
Step-by-Step:
-
Setup: Charge a flame-dried round-bottom flask with 4-isopropoxybenzylamine (e.g., 10 mmol) and DCM (30 mL). Add TEA (12 mmol). Cool the mixture to 0°C using an ice bath.
-
Addition: Add chloroacetyl chloride (11 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.[1][2]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:1).[2][3][4] The product typically appears at
.[2] -
Workup: Quench with water (20 mL). Separate the organic layer.[2] Wash with 1M HCl (to remove unreacted amine), saturated
, and brine.[3] -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[2]
Protocol B: Synthesis of Bromo-N-(4-isopropoxybenzyl)acetamide
Use this protocol when preparing electrophiles for sensitive or sterically hindered nucleophiles.[1][2][3]
Reagents:
Step-by-Step:
-
Setup: Charge flask with amine and TEA in DCM. Cool to -10°C (Salt/Ice bath).[1][2][3] Note: Lower temperature is crucial to prevent bis-alkylation or side reactions due to the higher reactivity of the bromide.[1][2]
-
Addition: Add bromoacetyl chloride dropwise diluted in a small amount of DCM.
-
Reaction: Stir at -10°C for 1 hour, then allow to reach 0°C. Do not heat.
-
Workup: Wash immediately with cold water and dilute citric acid (gentler than HCl).[2]
-
Purification: Concentrate in vacuo at
. Purification by column chromatography should be rapid to avoid degradation on silica.[2]
Protocol C: Comparative Nucleophilic Substitution (The "Finkelstein" Effect)
Demonstrating the reactivity difference with a secondary amine (e.g., Morpholine).
-
Direct Reaction (Bromo):
-
Direct Reaction (Chloro):
-
Catalytic Acceleration (Chloro + KI):
Strategic Recommendation
-
Choose the Chloro-derivative for large-scale manufacturing (GMP) where cost, shelf-life, and ease of handling are paramount.[1][2][3] If reactivity is low, employ the Finkelstein condition (cat.[2][3] KI in Acetone or MeCN) to boost the rate without switching to the unstable bromide.[2]
-
Choose the Bromo-derivative only during early-phase R&D when the nucleophile is poor (e.g., anilines, weak thiols) or thermally unstable, and rapid conversion is required to avoid side reactions.[1][2][3]
References
-
BenchChem Technical Support. (2025).[2][4] A Comparative Analysis of Bromoacetyl Chloride and Chloroacetyl Chloride Reactivity. Retrieved from [2][3]
-
Organic Syntheses. (2014). Synthesis of
-Chloro Enamines from Amides. Organic Syntheses, Coll. Vol. 10. Retrieved from [2][3] -
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [2][3]
-
Singh, R. et al. (2017).[2][3][8] A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. Retrieved from
-
Gowda, B. T. et al. (2007).[2][3] Crystal structure of 2-bromo-N-(4-bromophenyl)acetamide. Journal of Chemical Crystallography. Retrieved from
Sources
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- 2. researchgate.net [researchgate.net]
- 3. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. rsc.org [rsc.org]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. sphinxsai.com [sphinxsai.com]
A Comparative Guide to IR Spectroscopy of Amide and Ether Groups in Isopropoxybenzyl Derivatives
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for the identification of functional groups, offering a unique vibrational fingerprint of a molecule. This guide provides an in-depth comparison of the IR spectral signatures of amide and ether functionalities, with a specific focus on their manifestation in isopropoxybenzyl derivatives. We will delve into the theoretical underpinnings of these characteristic absorptions and provide practical, data-driven insights for their identification and differentiation.
The Vibrational Language of Molecules: A Primer on IR Spectroscopy
Infrared spectroscopy operates on the principle that covalent bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific frequencies.[1] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes.[1] An IR spectrum plots the percentage of light transmitted through a sample against the wavenumber (in cm⁻¹) of the radiation.[1] Absorption bands, or "peaks," in the spectrum thus reveal the presence of specific functional groups.
The position, intensity, and shape of these absorption bands are influenced by several factors, including the masses of the atoms involved, the strength of the bond (single, double, or triple), and the overall molecular environment, including electronic effects and hydrogen bonding.[2][3]
The Amide Signature: A Multifaceted IR Profile
The amide group is a cornerstone of many pharmaceutical compounds and biomolecules. Its IR spectrum is characterized by several distinct and informative absorption bands.
Key Amide Vibrational Modes:
-
N-H Stretching: For primary (-NH₂) and secondary (-NH) amides, the N-H stretching vibration is a prominent feature. Due to the polarity of the N-H bond, these are typically medium to strong absorptions.[4]
-
Primary Amides (-NH₂): These exhibit two distinct peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[5][6][7] The asymmetric stretch occurs at a higher wavenumber.[8][9]
-
Secondary Amides (-NH): A single N-H stretching band is observed in the 3500-3300 cm⁻¹ range.[5][6][7]
-
Hydrogen bonding significantly impacts this region, often causing the peaks to broaden and shift to lower wavenumbers.[1][3]
-
-
C=O Stretching (Amide I Band): This is one of the most intense and reliable absorption bands in an IR spectrum.[7][10] The Amide I band, arising primarily from the C=O stretching vibration, is typically found between 1700 cm⁻¹ and 1630 cm⁻¹.[7][11][12] Its exact position is sensitive to the molecular structure, conjugation, and hydrogen bonding. For many secondary amides, this peak appears around 1650 cm⁻¹.[1]
-
N-H Bending (Amide II Band): This band arises from a coupling of N-H in-plane bending and C-N stretching vibrations.[12] It is a strong absorption typically found in the 1600-1500 cm⁻¹ range for secondary amides.[3][12] The Amide II band is a key diagnostic feature for distinguishing amides from other carbonyl-containing compounds.
The Ether Linkage: A More Subtle, but Distinctive, Signal
In contrast to the multiple characteristic peaks of an amide, the ether functional group (C-O-C) is primarily identified by its C-O stretching vibration.
Key Ether Vibrational Modes:
-
Asymmetric C-O-C Stretching: This is the most characteristic and intense absorption for ethers, appearing in the 1300-1000 cm⁻¹ region.[13][14][15] The intensity of this peak is due to the significant dipole moment change during the asymmetric stretch.
-
Symmetric C-O-C Stretching: This vibration results in a weaker absorption and is often less diagnostically useful.[14]
The precise location of the strong C-O-C asymmetric stretch is highly dependent on the nature of the carbon atoms attached to the oxygen:
-
Alkyl Ethers: A strong, single peak is typically observed between 1150-1070 cm⁻¹.[14][16]
-
Aryl Alkyl Ethers: These compounds, such as our isopropoxybenzyl derivatives, will show two distinct C-O stretching bands: one for the aromatic C-O stretch (around 1275-1200 cm⁻¹) and one for the alkyl C-O stretch (around 1050-1010 cm⁻¹).[14][16][17]
Integrating the Data: IR Spectrum of an Isopropoxybenzyl Amide Derivative
A hypothetical N-substituted isopropoxybenzyl amide would present a complex but interpretable IR spectrum, showcasing the characteristic peaks of both the amide and ether functionalities, in addition to signals from the hydrocarbon framework.
Below is a summary of the expected absorption bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape |
| Amide | N-H Stretch (Secondary Amide) | 3500 - 3300 | Medium-Strong, potentially broad |
| C=O Stretch (Amide I) | 1690 - 1630 | Strong, sharp | |
| N-H Bend (Amide II) | 1600 - 1500 | Medium-Strong | |
| Ether | Aryl-O-C Stretch (Asymmetric) | 1275 - 1200 | Strong |
| Alkyl-O-C Stretch (Asymmetric) | 1050 - 1010 | Strong | |
| Aromatic Ring | C-H Stretch | ~3030 | Variable |
| C=C Bending | 1700 - 1500 (multiple bands) | Medium | |
| Alkyl Groups | C-H Stretch | 2950 - 2850 | Medium-Strong |
Visualizing the Functional Groups and Workflow
To better understand the relationship between the molecular structure and the expected IR signals, consider the following diagram of a generic isopropoxybenzyl amide.
Caption: Key amide and ether functional groups in an isopropoxybenzyl derivative.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following is a generalized procedure for obtaining an IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and convenient setup.
Instrumentation:
-
FTIR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)
-
ATR accessory with a crystal (e.g., diamond or zinc selenide)
Procedure:
-
Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
Background Spectrum:
-
Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid or liquid isopropoxybenzyl derivative sample directly onto the center of the ATR crystal.
-
If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal surface. Apply consistent pressure for reproducible results.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.
-
The logical flow of analysis from sample to structural confirmation is outlined below.
Caption: Workflow for IR spectral analysis of a chemical sample.
Conclusion
The infrared spectrum provides a wealth of information for the structural elucidation of complex organic molecules like isopropoxybenzyl derivatives. The strong, characteristic bands of the amide group (N-H stretch, Amide I, and Amide II) and the distinct C-O stretches of the aryl alkyl ether functionality serve as reliable diagnostic markers. By understanding the expected positions and appearances of these peaks, researchers can confidently identify and differentiate these crucial functional groups, ensuring the structural integrity of their compounds in the drug development pipeline.
References
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Gao, J., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Available at: [Link]
- LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
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Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]
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Cobb, J. S., et al. (2020). Change in the amide II to amide I peak area ratio is associated... ResearchGate. Available at: [Link]
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The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. YouTube. Available at: [Link]
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Fayer, M. D., et al. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. DSpace@MIT. Available at: [Link]
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Laimer, J., et al. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv. Available at: [Link]
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Khan Academy. (2014, July 8). Symmetric and asymmetric stretching | Spectroscopy | Organic chemistry. YouTube. Available at: [Link]
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- Khan Academy. (n.d.). Symmetric and asymmetric stretching (video).
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Ōki, M., & Hosoya, H. (1963). The characteristic infrared absorption bands of cis-stilbene and its p,p'-disubstituted derivatives. Spectrochimica Acta. Available at: [Link]
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Ionescu, C., et al. (n.d.). SPECTRAL UV AND IR DETERMINATIONS OF NEW XANTHINE DERIVATIVES. Farmacia Journal. Available at: [Link]
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A Senior Scientist's Guide to Validating the Purity of 2-Bromo-N-(4-isopropoxybenzyl)acetamide via LC-MS: A Comparative Approach
This guide provides a comprehensive framework for the validation of analytical methods to assess the purity of 2-Bromo-N-(4-isopropoxybenzyl)acetamide, a crucial intermediate in pharmaceutical synthesis. The focus is on the application of Liquid Chromatography-Mass Spectrometry (LC-MS), the cornerstone technology for impurity profiling. We will explore not only the development of a robust, self-validating protocol but also compare different mass spectrometry approaches to empower researchers to make informed decisions based on their analytical objectives.
Introduction: Why Purity Is Paramount
In pharmaceutical development, the purity of any synthetic intermediate is not merely a quality metric; it is a critical determinant of the final Active Pharmaceutical Ingredient's (API) safety and efficacy. Impurities arising from the manufacturing process or degradation can have unintended biological effects, impact the stability of the API, and complicate regulatory submissions.[1] The International Council for Harmonisation (ICH) provides strict guidelines, such as Q3A(R2), that mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[2][3]
2-Bromo-N-(4-isopropoxybenzyl)acetamide is synthesized through the acylation of 4-isopropoxybenzylamine with a bromoacetylating agent. This process can introduce several potential impurities, including unreacted starting materials, reagents, and by-products from side reactions.[4] Furthermore, the molecule's stability under various environmental conditions (stress testing) must be understood to predict potential degradants.[5]
LC-MS is the definitive technique for this challenge, combining the high-resolution separation power of liquid chromatography with the mass-based identification and quantification capabilities of mass spectrometry.[][7] This guide will demonstrate how to harness this power responsibly and effectively.
Part 1: The Analytical Strategy: Anticipating Impurities & The Role of LC-MS
A robust analytical method begins with a chemical understanding of what impurities to expect. For 2-Bromo-N-(4-isopropoxybenzyl)acetamide, impurities can be broadly categorized:
-
Process-Related Impurities: These originate from the manufacturing process.[8]
-
Starting Materials: Unreacted 4-isopropoxybenzylamine and bromoacetyl bromide (or its hydrolyzed form, bromoacetic acid).
-
Reagents & Catalysts: Any bases or other reagents used in the coupling reaction.
-
By-products: Potential for di-acylation on the amine or other side-reactions.
-
-
Degradation Products: These form during storage or handling due to exposure to stress conditions like heat, light, humidity, or pH extremes.[4] A common degradation pathway for a bromo-compound could be hydrolysis, replacing the bromine with a hydroxyl group.
LC-MS is uniquely suited to tackle this analytical problem. The Liquid Chromatography (LC) component separates the primary compound from these various impurities based on their physicochemical properties (e.g., polarity). The Mass Spectrometry (MS) detector then provides two crucial pieces of information for each separated peak: its mass-to-charge ratio (m/z), which helps determine molecular weight, and its fragmentation pattern (MS/MS), which provides structural clues.[9]
Overall Analytical Workflow
The logical flow from sample to result is a critical, multi-step process designed to ensure data integrity and accuracy.
Caption: General workflow for purity validation of 2-Bromo-N-(4-isopropoxybenzyl)acetamide.
Part 2: A Validated Reverse-Phase LC-MS Protocol
This protocol serves as a robust starting point. The causality behind each parameter is key: we use a C18 column as it is a versatile stationary phase for moderately non-polar compounds. A gradient elution is necessary to separate the main, more non-polar compound from potentially more polar (e.g., hydrolyzed) or less polar impurities within a reasonable time. Formic acid is added to the mobile phase to act as a proton source, facilitating positive-ion electrospray ionization (ESI) and improving chromatographic peak shape.
Experimental Protocol: LC-MS Method
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and speed. |
| Column | C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µm | Excellent resolving power for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with an acid modifier for protonation and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase with a matched modifier. |
| Gradient | 5% B to 95% B over 10 min, hold 2 min, re-equilibrate 3 min | Broad gradient to elute all potential impurities. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | Minimizes peak distortion. |
| MS Detector | ESI-Q-TOF or ESI-QqQ | Electrospray ionization is suitable for this polar-amenable molecule. |
| Ionization Mode | Positive (ESI+) | The amide and secondary amine are readily protonated. |
| Scan Mode | Full Scan (m/z 100-800) and Data-Dependent MS/MS | Full scan detects all ions; MS/MS provides structural data on impurities. |
| Sample Prep. | Dissolve sample in Acetonitrile:Water (50:50) to 1 mg/mL | A simple, compatible diluent. |
Part 3: The Pillar of Trust: Method Validation According to ICH Q2(R2)
An analytical method is only as reliable as its validation. Validation demonstrates that the procedure is suitable for its intended purpose.[9] The following parameters must be rigorously tested according to ICH guidelines.
Specificity: The Forced Degradation Study
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[10] Forced degradation studies are the ultimate test of a method's specificity.[5][11] The goal is to achieve 5-20% degradation of the active substance to ensure that the most likely degradation products are formed without being destroyed by secondary degradation.[12]
Caption: Logical workflow for a forced degradation study to establish method specificity.
Acceptance Criteria:
-
The method must resolve all significant degradation product peaks from the main compound peak.
-
Peak purity analysis (e.g., via a photodiode array detector) of the main peak in stressed samples must pass, indicating no co-elution.
-
Mass balance should be assessed to ensure that the decrease in the main compound can be accounted for by the sum of the impurities formed.[10]
Linearity & Range
-
Protocol: Prepare a series of at least five concentrations of a reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.
-
Causality: This demonstrates a direct, proportional relationship between concentration and instrument response, which is fundamental for quantification.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
-
Protocol: Analyze samples of a known concentration (e.g., a blank matrix spiked with the analyte at low, medium, and high levels across the specified range).
-
Causality: This confirms the closeness of the method's results to the true value, ensuring there is no systematic bias.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Protocol:
-
Repeatability (Intra-assay): Analyze multiple preparations of a homogeneous sample on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Causality: This demonstrates the method's consistency and reproducibility under various normal operating conditions.
-
Acceptance Criteria: The relative standard deviation (RSD) should typically be ≤ 2.0%.
Limit of Quantitation (LOQ)
-
Protocol: Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is often established as the concentration where the signal-to-noise ratio is approximately 10:1.
-
Causality: The LOQ is critical for ensuring the method is sensitive enough to control impurities at the levels required by regulatory guidelines (e.g., the 0.10% identification threshold).[3]
-
Acceptance Criteria: Precision (RSD) and accuracy at the LOQ should meet pre-defined criteria (e.g., RSD ≤ 10%).
Part 4: A Comparative Guide: Selecting the Right MS Analyzer
The choice of mass spectrometer is a critical decision that depends on the analytical goal: are you quantifying a known impurity or identifying an unknown one? The two dominant technologies for this are Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry.
Triple Quadrupole (QqQ) MS: The Quantitative Workhorse
A QqQ instrument is the gold standard for targeted quantification.[13] It operates in a mode called Multiple Reaction Monitoring (MRM), where the first quadrupole (Q1) selects a specific parent ion (e.g., the protonated molecule of a known impurity), the second quadrupole (q2) fragments it, and the third quadrupole (Q3) selects a specific fragment ion to monitor.
-
Strengths:
-
Exceptional Sensitivity: By filtering out all other ions, MRM provides an extremely clean signal with very low background, allowing for quantification at trace levels.[14]
-
High Specificity: The requirement for both a specific parent and fragment ion makes the measurement highly selective and robust, even in complex mixtures.[15]
-
Regulatory Acceptance: It is a well-established and widely accepted technique for quantitative analysis in regulated environments.[13]
-
-
Weakness:
-
"Sees" Only What It's Told: It is not suitable for finding new or unexpected impurities, as you must pre-define the parent-fragment transitions to monitor.
-
Quadrupole Time-of-Flight (Q-TOF) MS: The Identification Specialist
A Q-TOF is a high-resolution accurate mass (HRAM) instrument.[16] It measures the mass of ions with very high precision (typically < 5 ppm error), which allows for the determination of an ion's elemental formula.
-
Strengths:
-
Unknown Identification: The ability to determine the elemental composition of an unknown impurity peak is its greatest strength.[17][18] This is indispensable when analyzing degradation products.
-
Non-Targeted Screening: It collects full-scan data for all ions, allowing for retrospective data analysis to search for unexpected impurities without re-running samples.
-
Structural Confirmation: Provides high-resolution MS/MS spectra, giving high-confidence fragmentation data for structure elucidation.[19]
-
-
Weakness:
-
Lower Sensitivity for Quantification (vs. QqQ): While excellent for quantification, it generally cannot reach the same low limits of detection as a QqQ operating in MRM mode for a targeted analyte.[20]
-
Comparative Summary
| Feature | Triple Quadrupole (QqQ) MS | Quadrupole Time-of-Flight (Q-TOF) MS |
| Primary Application | Targeted Quantification of known impurities | Identification & Characterization of unknown impurities |
| Key Advantage | Unmatched sensitivity and specificity (MRM mode) | High mass accuracy for elemental formula determination |
| Mode of Operation | Multiple Reaction Monitoring (MRM) | Full Scan High-Resolution MS and MS/MS |
| Best Use Case | Routine QC testing for process impurities with established reference standards. | Forced degradation studies, investigating new peaks, initial impurity profiling. |
| Data Output | Quantitative concentration values for pre-defined targets. | Accurate mass, elemental composition, high-resolution fragmentation spectra. |
Senior Scientist's Recommendation: For comprehensive purity validation, a hybrid approach is optimal. Use a Q-TOF during method development and for forced degradation studies to identify and characterize all potential impurities. Once the key process-related impurities are identified and synthesized as reference standards, the method can be transferred to a more sensitive and robust QqQ platform for routine quality control and release testing.
Part 5: From Data to Decisions: Interpreting MS Spectra
Let's imagine our validated LC-MS method reveals a small, unknown impurity peak eluting after the main compound.
-
Extract the Mass Spectrum (MS1): Using the Q-TOF data, we find the protonated molecule [M+H]⁺ has an accurate mass of m/z 316.0370.
-
Determine Elemental Composition: Software uses this accurate mass to calculate possible elemental formulas. For m/z 316.0370, a highly plausible formula is C₁₁H₁₅BrO₃.
-
Compare to Parent Compound: The parent compound, 2-Bromo-N-(4-isopropoxybenzyl)acetamide, has a formula of C₁₂H₁₆BrNO₂ and a monoisotopic mass of 285.0419. The impurity has lost a CH₂ group and gained an oxygen atom.
-
Acquire and Interpret Fragmentation Data (MS/MS): We subject the m/z 316.0370 ion to fragmentation. Key fragments might include:
-
m/z 194.0471: This corresponds to the loss of the bromoacetyl group (Br-CH₂-C=O), a common cleavage. The remaining fragment is likely the isopropoxybenzylamine portion that has been modified.
-
m/z 137.0597: This is a characteristic fragment of a hydroxy-isopropoxy benzyl cation.
-
-
Propose a Structure: This data strongly suggests that the impurity is a hydrolyzed and N-dealkylated version of the parent molecule, where the benzyl C-N bond has been cleaved and a hydroxyl group has been added. A likely candidate is a derivative of 4-isopropoxybenzoic acid. This structural hypothesis can then be confirmed by synthesizing the proposed compound and comparing its retention time and MS/MS spectrum.
Conclusion
Validating the purity of a pharmaceutical intermediate like 2-Bromo-N-(4-isopropoxybenzyl)acetamide is a rigorous, multi-faceted process that forms the bedrock of drug safety and quality. A successful validation hinges on a deep understanding of potential impurities, the meticulous application of a well-designed LC-MS method, and adherence to the principles outlined by regulatory bodies like the ICH. The strategic choice between different mass analyzers, such as a QqQ for sensitive quantification and a Q-TOF for unknown identification, is not a matter of one being superior, but of selecting the right tool for the right scientific question. By following the self-validating protocols and comparative logic presented in this guide, researchers can generate a purity assessment that is not only accurate and reliable but also scientifically sound and regulatorily compliant.
References
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
International Council for Harmonisation. (2006). Impurities in new drug substances Q3A(R2). [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Slideshare. (2023). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]
-
Shimadzu Corporation. Quadrupole Time-of-Flight LC-MS/MS. [Link]
-
Agilent Technologies. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]
-
YouTube. (2024). Process Related Impurities in Pharmaceuticals. [Link]
-
Seshadri, R. K., et al. (2013). Identification and Characterization of Process-Related Impurities of Trans-Resveratrol. PMC. [Link]
-
Wang, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]
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Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Agilent Technologies. LC/MS Instruments. [Link]
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Shimadzu Corporation. Quadrupole Time-of-Flight LC-MS/MS. [Link]
-
Emery Pharma. (2025). Bridging Study: Comparing QQQ and HRMS for Impurity X Quantitation. [Link]
-
ResearchGate. (2005). Optimization of triple quadrupole mass spectrometer for quantitation of trace degradants of pharmaceutical compounds. [Link]
-
Shimadzu Corporation. (2020). Analysis of Impurities in Pharmaceuticals Using LCMS-9030 Quadrupole Time-of-Flight Liquid Chromatograph-Mass Spectrometer. [Link]
-
ResearchGate. (2016). Mass spectrum of N-benzylacetamide. [Link]
-
MDPI. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. [Link]
-
Cimarron Research. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
IJRAR. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]
-
PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]
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Vishweshwar, D., et al. (2018). Development and validation of a stability-indicating UPLC method for the determination of Brivaracetam. International Journal of Pharmaceutical Sciences and Research. [Link]
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LinkedIn. (2023). Forced degradation studies. [Link]
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PubMed. (2021). Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry. [Link]
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Royal Society of Chemistry. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. [Link]
-
PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
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Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Michigan State University. Mass Spectrometry - Fragmentation Patterns. [Link]
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Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]
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E-Thesis, University of Huddersfield. (2011). Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]
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ResearchGate. (2024). Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine. [Link]
-
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration. [Link]
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Selectivity profile of 2-Bromo-N-(4-isopropoxybenzyl)acetamide vs iodoacetamide
Here is the in-depth technical guide comparing the selectivity profile of 2-Bromo-N-(4-isopropoxybenzyl)acetamide versus Iodoacetamide.
Executive Summary: The "Scalpel" vs. The "Sledgehammer"
In the landscape of covalent protein modification and cysteine profiling, the choice of electrophile dictates the quality of the dataset. This guide compares Iodoacetamide (IAA) , the industry-standard "pan-reactive" alkylator, with 2-Bromo-N-(4-isopropoxybenzyl)acetamide , a "tuned" electrophile designed for enhanced selectivity.
-
Iodoacetamide (IAA): Acts as a "sledgehammer." Its high intrinsic reactivity (driven by the excellent leaving group ability of iodide) allows it to alkylate a broad spectrum of surface-accessible cysteines, regardless of the local protein environment. It is ideal for total cysteine mapping but poor for identifying functional "ligandable" pockets.
-
2-Bromo-N-(4-isopropoxybenzyl)acetamide: Acts as a "scalpel." The substitution of iodine with bromine lowers intrinsic reactivity, making the covalent bond formation dependent on non-covalent recognition (provided by the isopropoxybenzyl group). This probe selectively labels cysteines located within specific hydrophobic pockets, filtering out "spectator" residues.
Chemical Biology Profile & Mechanism
The Reactivity-Selectivity Trade-off
The core distinction lies in the Electrophilicity Index and the Structure-Activity Relationship (SAR) of the warhead.
-
Leaving Group Physics: The C-I bond is weaker and longer than the C-Br bond. Iodide is a better leaving group (
of conjugate acid ) than bromide ( ), making the -carbon in IAA significantly more electrophilic. -
Recognition Element: IAA lacks a recognition element; it relies solely on collision frequency and cysteine nucleophilicity (
of the thiol). The bromo-analog features a 4-isopropoxybenzyl moiety, a hydrophobic pharmacophore that directs the probe to hydrophobic clefts (e.g., allosteric sites, enzyme active sites) before reaction.
Mechanism of Action
Both compounds follow an
-
IAA: Reaction is driven primarily by
(rate of bond formation). (binding affinity) is negligible. -
Bromo-Analog: Reaction is driven by a balance of
and . The probe must first bind ( ) to the protein pocket to position the warhead, effectively increasing the local concentration of the electrophile near the target cysteine.
Figure 1: General mechanism of cysteine alkylation. For the Bromo-analog, the "Selectivity Filter" (Non-Covalent Complex) is the rate-determining step for specificity, whereas IAA bypasses this with high intrinsic reactivity.
Comparative Analysis
The following table contrasts the operational profiles of both reagents in a chemoproteomics context.
| Feature | Iodoacetamide (IAA) | 2-Bromo-N-(4-isopropoxybenzyl)acetamide |
| Warhead | ||
| Intrinsic Reactivity | High (Pan-reactive) | Moderate (Tunable) |
| Primary Driver | Cysteine Nucleophilicity ( | Protein-Ligand Affinity ( |
| Selectivity | Low (Surface & buried cysteines) | High (Hydrophobic pockets/Ligandable sites) |
| Target Scope | Global Proteome (Structural mapping) | Functional Proteome (Drug discovery) |
| Stability | Light-sensitive (unstable) | More stable to light/hydrolysis |
| Typical Conc. | 1 - 5 mM | 10 - 100 |
| Leaving Group | Iodide ( | Bromide ( |
Key Insight: The "Goldilocks" Zone
While chloroacetamides are often too unreactive (requiring very tight binding) and iodoacetamides are too promiscuous, bromoacetamides occupy a "Goldilocks" zone. They are reactive enough to covalently modify a target once bound, but not so reactive that they non-specifically label every thiol they encounter. The isopropoxybenzyl group specifically biases this probe towards proteins with accessible hydrophobic pockets, such as kinases, metabolic enzymes, and transport proteins.
Experimental Protocols
Protocol A: Global Cysteine Mapping (IAA)
Use this to define the "total" cysteine inventory of your sample.
-
Lysis: Lyse cells in PBS/0.1% Triton X-100 with protease inhibitors.
-
Reduction: Treat lysate (1 mg/mL) with 10 mM DTT for 30 min at 37°C to reduce disulfides.
-
Alkylation: Add Iodoacetamide to a final concentration of 20 mM .
-
Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark (Critical: IAA is light-sensitive).
-
Quenching: Quench with 20 mM DTT or proceed to precipitation.
Protocol B: Selective Ligandability Profiling (Bromo-Analog)
Use this to identify "ligandable" cysteines targeted by the isopropoxybenzyl scaffold.
-
Lysis: Lyse cells in PBS (avoid strong detergents that disrupt hydrophobic pockets).
-
Probe Treatment: Add 2-Bromo-N-(4-isopropoxybenzyl)acetamide (from 50 mM DMSO stock) to lysate (1 mg/mL).
-
Screening Conc:10 - 50
M .
-
-
Incubation: Incubate for 1 hour at 37°C. (Longer/warmer incubation compensates for lower reactivity compared to IAA).
-
Click Chemistry (Optional): If using an alkyne-tagged variant, perform CuAAC with rhodamine-azide or biotin-azide.
-
Competition Control: Pre-incubate a separate sample with IAA (5 mM) or a non-reactive analog to validate specific binding.
Data Interpretation & Visualization
When analyzing Mass Spectrometry (MS) data from these experiments, the "Hit Lists" will differ significantly.
-
IAA Dataset: Will contain thousands of peptides. High abundance of structural proteins (actin, tubulin) and surface-exposed metabolic enzymes.
-
Bromo-Analog Dataset: Will contain a subset of the IAA dataset. Enriched for proteins with:
-
Hyper-reactive cysteines (catalytic triads).
-
Allosteric pockets capable of accommodating the isopropoxybenzyl ring.
-
Workflow Diagram: Activity-Based Protein Profiling (ABPP)
Figure 2: Standard ABPP workflow for profiling covalent probe selectivity.
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. [Link]
-
Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795. [Link]
-
Resnick, E., et al. (2019). "Theys and nays of cysteine reactivity profiling." Journal of the American Chemical Society, 141(38), 15318–15341. [Link]
-
Åkerfeldt, K. S., et al. (2011). "Design of covalent inhibitors." Journal of Medicinal Chemistry, 54(13), 4339–4358. [Link]
Analytical Control of 2-Bromo-N-(4-isopropoxybenzyl)acetamide: A Comparative Guide to Reference Standards for Genotoxic Impurity Analysis
As drug development pipelines become increasingly complex, the analytical scrutiny applied to reactive intermediates and by-products has intensified. 2-Bromo-N-(4-isopropoxybenzyl)acetamide (CAS: 947240-36-0) is a highly reactive alkylating agent often utilized as a building block in pharmaceutical synthesis. Due to its bromoacetamide moiety, it is classified as a Potentially Mutagenic Impurity (PMI) and falls under the stringent regulatory framework of the 1[1].
This guide provides an in-depth, objective comparison of reference standard grades for the trace-level analysis of this compound, supported by mechanistic insights and a self-validating experimental protocol.
Mechanistic Grounding: The Causality of Genotoxicity
To understand the analytical challenges surrounding 2-Bromo-N-(4-isopropoxybenzyl)acetamide, one must first understand its chemical behavior. Haloacetamides are potent electrophiles. They readily undergo bimolecular nucleophilic substitution (SN2) reactions, where the halogen (bromide) acts as an excellent leaving group[2].
In a biological context, this electrophilic nature allows the compound to covalently bind to nucleophilic sites on proteins (e.g., the thiol groups of cysteine) and, critically, the amine groups of DNA bases such as guanine[3]. This DNA-alkylating capability is the root cause of its genotoxicity, a mechanism heavily documented in 4[4]. Because even trace exposures can theoretically induce carcinogenic mutations, the 5 mandates that such impurities be controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 μ g/day [5].
Caption: SN2 mechanism of nucleophilic alkylation by 2-Bromo-N-(4-isopropoxybenzyl)acetamide.
Comparative Analysis of Reference Standard Grades
Quantifying an impurity at the parts-per-million (ppm) or parts-per-billion (ppb) level requires robust analytical standards. However, the inherent reactivity of 2-Bromo-N-(4-isopropoxybenzyl)acetamide makes it susceptible to degradation (e.g., hydrolysis or solvolysis) during sample preparation[6]. Selecting the correct grade of reference standard is the most critical variable in method development.
Quantitative Data Presentation
The following table summarizes the performance and utility of different reference standard grades for this specific genotoxic impurity.
| Standard Grade | Chemical Purity | Isotopic Purity | Matrix Effect Compensation | Relative Cost | Ideal Application Workflow |
| Primary / Compendial | >99.5% | N/A | None (Susceptible to ion suppression) | High | Absolute method calibration; regulatory submissions. |
| Secondary / Working | >98.0% | N/A | None | Moderate | Routine batch release testing (post-validation). |
| Stable Isotope-Labeled (SIL) | >98.0% | >99.0% (e.g., | Excellent (Corrects for degradation & suppression) | Very High | Internal standard for trace LC-MS/MS quantification. |
The Analytical Verdict: While Primary standards are required for absolute calibration, the Stable Isotope-Labeled (SIL) Standard is the undisputed gold standard for the actual extraction and quantification process. Because the SIL standard shares the exact physicochemical properties of the analyte, it degrades at the exact same rate and experiences identical ionization suppression in the mass spectrometer. This creates a mathematically self-correcting ratio.
Validated Experimental Protocol: Trace-Level LC-MS/MS
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By introducing the SIL internal standard at the very first step, the method automatically flags and corrects for any analyte loss caused by the reactive bromoacetamide moiety.
Step 1: Preparation of the Self-Validating Extraction Solvent
-
Action: Prepare a solution of Acetonitrile containing 10 ng/mL of the SIL-2-Bromo-N-(4-isopropoxybenzyl)acetamide internal standard.
-
Causality: Adding the internal standard to the extraction solvent before it contacts the Active Pharmaceutical Ingredient (API) ensures that the isotopic ratio is established immediately. Furthermore, Acetonitrile is chosen because it is a non-nucleophilic, aprotic solvent, preventing unwanted solvolysis of the reactive bromine atom that would occur in aqueous or alcoholic solvents.
Step 2: API Solubilization and Extraction
-
Action: Weigh 50 mg of the API into a low-bind microcentrifuge tube. Add 1.0 mL of the self-validating extraction solvent. Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Causality: Low-bind tubes prevent the hydrophobic isopropoxybenzyl moiety from adhering to the plastic walls. Centrifugation at a low temperature minimizes the kinetic energy available for degradation reactions while precipitating the bulk API matrix.
Step 3: Chromatographic Separation (UHPLC)
-
Action: Inject 2 µL of the supernatant onto a sub-2 µm C18 UHPLC column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Causality: The acidic mobile phase keeps the acetamide nitrogen protonated/neutral, preventing peak tailing and ensuring sharp, reproducible retention on the hydrophobic C18 stationary phase.
Step 4: Mass Spectrometric Detection (MRM)
-
Action: Analyze using a Triple Quadrupole Mass Spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the native impurity and the SIL standard.
-
Causality: MRM provides the ultimate specificity, filtering out the massive background signal of the API matrix to achieve the sub-ppm limits of detection required by ICH M7.
Step 5: System Suitability and Validation Check
-
Action: Calculate the peak area ratio of the Native Impurity to the SIL Standard.
-
Causality: This is the self-validating step. If the absolute peak area of the SIL standard drops by 30% due to matrix suppression, the native impurity's peak area will also drop by exactly 30%. The ratio remains constant, guaranteeing the trustworthiness of the final calculated concentration.
Caption: Analytical workflow for trace-level quantification of the genotoxic impurity via LC-MS/MS.
Conclusion
The reliable quantification of 2-Bromo-N-(4-isopropoxybenzyl)acetamide requires an analytical strategy that respects its high reactivity. While primary standards are necessary for initial calibration, the integration of a Stable Isotope-Labeled (SIL) standard is non-negotiable for overcoming matrix effects and degradation during sample preparation. By employing the self-validating LC-MS/MS protocol outlined above, drug development professionals can ensure robust compliance with ICH M7 guidelines and guarantee patient safety.
References
- ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA)
- Source: nih.
- Source: benchchem.
- Source: acs.
- Source: nih.
- Source: ulisboa.
Sources
- 1. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Genotoxicity Assessment of Drinking Water Disinfection Byproducts by DNA Damage and Repair Pathway Profiling Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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Biological activity comparison of isopropoxy vs methoxy benzyl acetamides
An In-Depth Guide to the Biological Activity of Isopropoxy vs. Methoxy Benzyl Acetamides for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzyl acetamide scaffold serves as a versatile template for the design of novel therapeutics targeting a wide array of biological entities. The strategic substitution on the benzyl ring is a key determinant of a compound's pharmacological profile. This guide provides a detailed comparative analysis of the biological activities of isopropoxy- and methoxy-substituted benzyl acetamides, offering insights into the nuanced interplay between structure, physicochemical properties, and therapeutic efficacy.
The Decisive Role of Alkoxy Substituents: A Physicochemical Perspective
The choice between an isopropoxy and a methoxy group on a benzyl acetamide core is not arbitrary; it is a deliberate decision rooted in the fundamental principles of medicinal chemistry. These two alkoxy groups, while seemingly similar, impart distinct physicochemical characteristics to the parent molecule, which in turn dictate its interaction with biological targets and its overall pharmacokinetic profile.
| Property | Methoxy (-OCH₃) | Isopropoxy (-OCH(CH₃)₂) | Impact on Molecular Properties |
| Size (Steric Bulk) | Smaller | Larger | The larger isopropoxy group can introduce steric hindrance, potentially influencing binding affinity and selectivity. |
| Lipophilicity (logP) | Lower | Higher | Increased lipophilicity of the isopropoxy group can enhance membrane permeability but may also lead to increased metabolic liability and off-target effects. |
| Electronic Effect | Electron-donating (resonance) | Electron-donating (resonance and induction) | Both groups are electron-donating, which can influence the reactivity and binding interactions of the aromatic ring. |
| Hydrogen Bond Acceptor | Yes (oxygen lone pair) | Yes (oxygen lone pair) | Both can act as hydrogen bond acceptors, a crucial interaction in many ligand-receptor binding events. |
| Metabolic Stability | Susceptible to O-demethylation | Potentially more stable to O-dealkylation | The bulkier isopropoxy group may offer greater resistance to metabolic enzymes like cytochrome P450s.[1][2] |
Comparative Analysis of Biological Activity: Insights from Structure-Activity Relationship (SAR) Studies
Anticonvulsant Activity: A Case for Steric Constraints
In the development of anticonvulsant agents, the size of the substituent at the 3-oxy position of N-benzyl-2-acetamidopropionamide derivatives has been shown to be a critical factor.[3] Studies have demonstrated that small, non-polar, and non-bulky substituents at this position are favorable for potent activity in the maximal electroshock (MES) seizure test.[3][4]
A progressive increase in anticonvulsant activity is observed as the steric bulk of the alkoxy substituent decreases, with the methoxy derivative exhibiting high potency.[3] Specifically, the ED₅₀ values in mice (i.p.) for O-substituted analogs were as follows:
| Substituent | ED₅₀ (mg/kg) |
| Methyl (Methoxy) | 4.5 |
| Ethyl | 7.9 |
| Isopropyl | 23 |
| tert-Butyl | 30-100 |
| Cyclohexyl | 100-300 |
| (Data extracted from Choi et al., 2011)[3] |
This trend strongly suggests that the larger isopropoxy group, while not explicitly tested in this exact series, would likely confer lower anticonvulsant activity compared to the methoxy analog due to steric hindrance at the binding site.
GPR88 Agonist Activity: The Lipophilicity Advantage
Conversely, in the context of G protein-coupled receptor 88 (GPR88) agonists, lipophilicity of the alkoxy group on the phenyl ring has been identified as a favorable property for enhancing potency.[5] SAR studies on (4-alkoxyphenyl)glycinamides revealed that increasing the length and branching of the alkyl chain of the ether substituent generally correlated with improved agonist activity, up to a certain point. This suggests that the greater lipophilicity of the isopropoxy group could be advantageous in this particular therapeutic area, potentially leading to enhanced receptor binding and efficacy compared to the methoxy analog.
General Considerations for Other Biological Targets
The differential effects of isopropoxy and methoxy substitution can be extrapolated to other biological targets. For instance, in the design of kinase inhibitors, where specific interactions within a well-defined binding pocket are paramount, the steric bulk of the isopropoxy group might be either beneficial or detrimental depending on the topology of the active site.[6] Similarly, the enhanced metabolic stability of the isopropoxy group could be a significant advantage in developing long-acting therapeutics.[1]
Experimental Protocols
General Synthesis of 4-Alkoxy-N-benzylacetamides
This protocol outlines a general method for the synthesis of 4-methoxy- and 4-isopropoxy-N-benzylacetamides, which can be adapted from standard amide coupling procedures.[7]
Step 1: Synthesis of 4-Alkoxyphenylacetic Acid
-
To a solution of 4-hydroxyphenylacetic acid in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃).
-
Add the appropriate alkylating agent (methyl iodide for methoxy, 2-iodopropane for isopropoxy).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography to obtain the desired 4-alkoxyphenylacetic acid.
Step 2: Amide Coupling
-
Dissolve the 4-alkoxyphenylacetic acid in a suitable solvent (e.g., DCM or DMF).
-
Add a coupling agent (e.g., HBTU, TCFH) and a base (e.g., DIPEA, NMI).[8]
-
Add benzylamine to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions (e.g., HCl, NaHCO₃, brine).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the final N-benzyl-2-(4-alkoxyphenyl)acetamide.
Representative Biological Assay: Maximal Electroshock (MES) Seizure Test
This protocol is a standard preclinical screen for anticonvulsant drugs.[3]
-
Animal Model: Adult male mice.
-
Drug Administration: The test compound (e.g., isopropoxy or methoxy benzyl acetamide) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizures: At a predetermined time after drug administration (to allow for absorption), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.
Visualizations
Caption: Hypothetical GPR88 signaling pathway activated by a benzyl acetamide agonist.
Caption: General experimental workflow for the synthesis and biological evaluation of benzyl acetamides.
Conclusion
The choice between an isopropoxy and a methoxy substituent on a benzyl acetamide scaffold is a critical decision in drug design that can profoundly influence the biological activity and pharmacokinetic properties of the resulting compound. While the methoxy group's smaller size may be advantageous for targets with sterically constrained binding pockets, the isopropoxy group's increased lipophilicity and metabolic stability can enhance potency and duration of action for other targets. A thorough understanding of the SAR for the specific biological target is essential for making an informed decision. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and evaluate novel benzyl acetamide-based therapeutics.
References
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Jin, Z., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. ACS Chemical Neuroscience. [Link]
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Yuen, P. W., et al. (1995). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. [Link]
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Fallah-Tafti, A., et al. (2011). Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. Chapman University Digital Commons. [Link]
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Gümüş, M., et al. (2024). Synthesis of novel N-substituted benzyl N-(1,3-benzothiazol-2-yl) acetamides and their in vitro antibacterial activities. Journal of the Serbian Chemical Society. [Link]
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Gümüş, M., et al. (2024). Synthesis of novel N-substituted benzyl N-(1,3-benzothiazol-2-yl) acetamides and their in vitro antibacterial activities | Request PDF. ResearchGate. [Link]
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Nankai, H., et al. (1999). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology. [Link]
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Jin, Z., et al. (2021). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry. [Link]
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Choi, D., et al. (2011). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. ResearchGate. [Link]
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Choi, D., et al. (2011). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. Journal of Medicinal Chemistry. [Link]
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De Jonghe, S., et al. (2022). Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. Molecules. [Link]
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Usuki, T., et al. (2022). Acetylcarbamate Potassium Salts: Versatile Reagents for N-Alkylacetamide and p-Methoxy- and 2,4-Dimethoxybenzyl Carbamates. Journal of Organic Chemistry. [Link]
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Hranjec, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. [Link]
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Various Authors. (2023). The role of the methoxy group in approved drugs | Request PDF. ResearchGate. [Link]
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Arnold, M. A., et al. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases. [Link]
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Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Semantic Scholar. [Link]
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Mickevičienė, R., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. [Link]
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An, C., et al. (2012). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition. [Link]
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Cushman, M. (2024). The role of the methoxy group in approved drugs. Journal of Medicinal Chemistry. [Link]
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Wikipedia. (n.d.). MIPM. Wikipedia. [Link]
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Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
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Iwanami, M., et al. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry. [Link]
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Li, L., et al. (2010). Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. Drug Metabolism and Disposition. [Link]
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Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. [Link]
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Gonec, R., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences. [Link]
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Various Authors. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. ResearchGate. [Link]
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Isanbor, C., & O'Hagan, D. (2019). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
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A Senior Scientist's Guide to Elemental Analysis: Comparing Theoretical Calculations with Modern Analytical Techniques for C₁₂H₁₆BrNO₂
Introduction: The Foundational Importance of Elemental Analysis in Drug Development
In the precise world of pharmaceutical research and development, the elemental composition of a molecule is its fundamental identity. Verifying this composition is not merely an academic exercise; it is a critical step in confirming the synthesis of the correct active pharmaceutical ingredient (API), assessing its purity, and ensuring it meets stringent regulatory standards. Elemental analysis provides the empirical formula of a compound, which serves as the first line of evidence for its molecular structure. Any deviation from the theoretical values can indicate the presence of impurities, residual solvents, or an incorrect synthetic outcome, all of which have profound implications for a drug's safety and efficacy.
This guide uses the model compound C₁₂H₁₆BrNO₂, a representative organic molecule containing carbon, hydrogen, bromine, nitrogen, and oxygen, to explore the landscape of elemental analysis. We will begin by establishing the theoretical "ground truth" through calculation. Subsequently, we will provide a comparative overview of the primary analytical techniques employed in the modern laboratory, offering insights into their principles, workflows, and the strategic rationale behind choosing one method over another.
Part 1: Establishing the Benchmark: Theoretical Elemental Composition of C₁₂H₁₆BrNO₂
Before any experimental analysis can be validated, a theoretical percentage for each element must be calculated based on the compound's molecular formula and the atomic masses of its constituent elements. The atomic masses used for these calculations are the weighted averages of the natural abundances of their isotopes.[1][2][3]
Table 1: Atomic Masses of Constituent Elements
| Element | Symbol | Atomic Mass ( g/mol ) |
| Carbon | C | 12.011[1][2][3] |
| Hydrogen | H | 1.008[3][4][5] |
| Bromine | Br | 79.904[6][7] |
| Nitrogen | N | 14.007[3][8][9] |
| Oxygen | O | 15.999[3][10][11] |
The calculation of the molecular weight and the elemental percentages follows a straightforward, multi-step process.
Step 1: Calculate the Total Mass Contribution of Each Element The mass of each element is determined by multiplying the number of atoms of that element in the formula by its atomic mass.
-
Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol
-
Hydrogen (H): 16 atoms × 1.008 g/mol = 16.128 g/mol
-
Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol
Step 2: Calculate the Total Molecular Weight The molecular weight of C₁₂H₁₆BrNO₂ is the sum of the mass contributions of each element.
-
Molecular Weight (MW): 144.132 + 16.128 + 79.904 + 14.007 + 31.998 = 286.169 g/mol
Step 3: Calculate the Percentage of Each Element The percentage composition of each element is its total mass contribution divided by the total molecular weight, multiplied by 100.
Table 2: Theoretical Elemental Composition of C₁₂H₁₆BrNO₂
| Element | Calculation | Percentage (%) |
| Carbon | (144.132 / 286.169) × 100 | 50.367% |
| Hydrogen | (16.128 / 286.169) × 100 | 5.636% |
| Bromine | (79.904 / 286.169) × 100 | 27.922% |
| Nitrogen | (14.007 / 286.169) × 100 | 4.895% |
| Oxygen | (31.998 / 286.169) × 100 | 11.181% |
| Total | ~100.00% |
These theoretical values are the absolute standard against which all experimental results for a pure sample of C₁₂H₁₆BrNO₂ must be compared.
Part 2: A Comparative Guide to Experimental Elemental Analysis Techniques
While the theoretical calculation is exact, experimental verification requires sophisticated instrumentation. The choice of technique is not arbitrary; it depends on the specific question being asked—are we confirming the empirical formula, screening for the presence of a halogen, or searching for trace metal contaminants?
Caption: Decision tree for selecting the appropriate elemental analysis technique.
Table 3: Comparison of Key Elemental Analysis Techniques
| Feature | Combustion Analysis (CHN/O) | Combustion Ion Chromatography (CIC) | X-ray Fluorescence (XRF) | Inductively Coupled Plasma (ICP-MS) |
| Primary Use Case | Determination of %C, %H, %N, %S, %O in organic matter.[12][13] | Quantitative determination of halogens (F, Cl, Br, I) and Sulfur.[10][14][15] | Rapid, non-destructive screening and quantification of elements.[3][16] | Ultra-trace analysis of elemental impurities (heavy metals, catalysts).[4][16] |
| Principle | High-temperature combustion converts elements to simple gases (CO₂, H₂O, N₂) for detection.[6][17] | Pyrohydrolytic combustion converts halogens to gaseous HX, which are absorbed and analyzed by IC.[2][10] | X-ray irradiation causes sample to emit element-specific fluorescent X-rays.[15][18] | High-temperature plasma creates ions from the sample, which are separated and detected by a mass spectrometer.[4][19] |
| Sample Preparation | Simple; precise weighing of a solid/liquid sample into a tin capsule.[14] | Simple; precise weighing of a solid/liquid sample into a combustion boat.[2] | Minimal to none; sample can be analyzed as a solid, powder, or liquid.[3] | Complex; requires complete acid digestion to create a clear aqueous solution.[3][19] |
| Destructive? | Yes | Yes | No | Yes (original molecule is destroyed) |
| Typical Use Range | Major constituents (0.1% to 100%) | ppm to percentage levels | ppm to 100% | ppb to low ppm |
| Key Advantage | "Gold standard" for accuracy and reliability for C, H, N, S.[12] | High accuracy and automation for halogen quantification. | Speed, simplicity, and non-destructive nature. | Unmatched sensitivity for trace element detection.[4][5] |
| Key Limitation | Standard analyzers do not detect halogens. | Does not provide information on other elements like C, H, N. | Lower sensitivity for light elements; matrix effects can be a challenge. | Destroys the parent molecule; complex sample prep can be time-consuming.[3] |
In-Depth Protocols and Experimental Insights
Combustion Analysis for C, H, N, and O Determination
Causality: This method is the cornerstone for verifying the organic backbone of a molecule. The core principle is the complete and instantaneous oxidation of the sample (flash combustion), which reliably converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[13] The reliability of this conversion is why it is the definitive method for these elements. Oxygen is determined separately by pyrolysis in an inert atmosphere, converting it to carbon monoxide (CO).
-
System Calibration:
-
Rationale: To ensure accuracy, the instrument's detector must be calibrated against a known standard. This step correlates the detector's signal response to a known mass percentage of each element.
-
Procedure: Analyze several precisely weighed samples of a certified organic standard (e.g., Acetanilide). Generate a calibration curve for C, H, and N.
-
-
Sample Preparation:
-
Rationale: The sample must be homogenous and free of residual solvent or moisture, which would artificially inflate the hydrogen and oxygen values.
-
Procedure: Dry the C₁₂H₁₆BrNO₂ sample under a high vacuum to remove any volatile impurities. Accurately weigh approximately 1-3 mg of the sample into a clean tin capsule and seal it.
-
-
CHN Analysis:
-
Rationale: The sample is dropped into a high-temperature (≥950°C) furnace with a pulse of pure oxygen. The resulting combustion gases (CO₂, H₂O, Nₓ, SO₂, HBr) are passed over a copper catalyst to reduce nitrogen oxides (Nₓ) to N₂.
-
Procedure: Place the sealed capsule into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace. The gaseous products are separated by a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD).[14]
-
-
Oxygen Analysis (Separate Run):
-
Rationale: Oxygen cannot be measured directly in an oxygen-rich combustion environment. Therefore, it is determined by pyrolysis in a high-temperature reactor filled with nickelized carbon, which converts all oxygen in the sample to carbon monoxide.
-
Procedure: Weigh a separate 1-3 mg sample into a silver capsule. Run the analysis in "Oxygen Mode," where the sample undergoes pyrolysis. The resulting CO is detected and quantified.
-
Combustion Ion Chromatography (CIC) for Bromine Quantification
Causality: Standard combustion analyzers are not equipped to handle or detect the corrosive gases (e.g., HBr) produced from halogens. CIC is the modern, automated solution that couples a combustion furnace directly to an ion chromatograph.[2][10] The combustion step liberates the bromine, which is then captured in an aqueous solution as bromide ions (Br⁻). The ion chromatograph provides a highly sensitive and selective method for quantifying these ions, free from interference from the other combustion products.
-
System Calibration:
-
Rationale: The conductivity detector of the ion chromatograph must be calibrated to accurately quantify bromide concentration.
-
Procedure: Prepare a series of aqueous standards of known bromide concentration (e.g., from KBr). Inject these standards into the ion chromatograph to generate a calibration curve.
-
-
Sample Preparation:
-
Rationale: Accurate weighing is critical for a quantitative result.
-
Procedure: Accurately weigh 1-5 mg of the C₁₂H₁₆BrNO₂ sample into a ceramic or quartz combustion boat.
-
-
Combustion and Absorption:
-
Rationale: The sample is heated in a stream of argon and then combusted in pure oxygen at high temperatures (>1000°C). The resulting gases, including HBr, are passed through an absorption tube containing an aqueous solution (often with a small amount of H₂O₂ to ensure complete oxidation of any byproducts).[15]
-
Procedure: Place the sample boat into the CIC furnace autosampler. Initiate the analysis. The system automatically combusts the sample and transfers the gaseous products into the absorption solution.
-
-
Ion Chromatography Analysis:
-
Rationale: The absorption solution, now containing the bromide ions, is analyzed. The ions are separated on an IC column and their concentration is measured by a conductivity detector.
-
Procedure: The system automatically injects a loop of the absorption solution into the ion chromatograph. The software integrates the bromide peak and calculates its concentration based on the calibration curve. The final weight percentage of bromine in the original solid sample is then calculated.
-
Part 3: Integrated Workflow and Validation of Results
The ultimate goal is to compare the experimental data with the theoretical values calculated in Part 1. A successful analysis, confirming both the identity and purity of the compound, will show experimental values that fall within an acceptable margin of error (typically ±0.4%) of the theoretical percentages.
Caption: Integrated workflow for elemental analysis validation.
Conclusion
Elemental analysis remains a fundamental pillar of chemical and pharmaceutical science. For a compound like C₁₂H₁₆BrNO₂, a multi-faceted approach is required for complete characterization. While theoretical calculations provide the essential benchmark, a combination of modern analytical techniques is necessary for experimental verification. Combustion analysis remains the definitive method for carbon, hydrogen, and nitrogen, while the coupled technique of Combustion Ion Chromatography (CIC) offers a precise and robust solution for halogen quantification. Complementary techniques like XRF and ICP-MS play crucial supporting roles in rapid screening and impurity testing, respectively. By understanding the principles, advantages, and limitations of each method, researchers and drug development professionals can strategically design an analytical workflow that ensures the identity, purity, and safety of their compounds with the highest degree of confidence.
References
-
What is the atomic mass of nitrogen? - Unacademy. (n.d.). Retrieved from [Link]
-
What is the atomic mass of hydrogen? - Quora. (2016, October 3). Retrieved from [Link]
-
Atomic Mass of Oxygen Definition - AP Chemistry Key Term |... - Fiveable. (2025, August 15). Retrieved from [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]
-
Flexi answers - What is carbon's atomic mass? | CK-12 Foundation - CK12.org. (n.d.). Retrieved from [Link]
-
Validation of Metal Impurities in Drug Products - American Laboratory. (2013, November 7). Retrieved from [Link]
-
What is the atomic mass of nitrogen in grams per mole? (n.d.). Retrieved from [Link]
-
Elemental Analysis - Organic & Inorganic Compounds | ELTRA. (n.d.). Retrieved from [Link]
-
Elemental Analysis: CHNS/O Determination of Marine Samples - Spectro-Lab. (n.d.). Retrieved from [Link]
-
CHNS Analysis - Eurofins Scientific. (2026, January 7). Retrieved from [Link]
-
Bromine - Wikipedia. (n.d.). Retrieved from [Link]
-
Combustion IC System – Halogen and Sulfur Determinations-Pyrolysis of Difficult Samples - Tecnofrom. (n.d.). Retrieved from [Link]
-
Quantitative Analysis of Organic Compounds | CK-12 Foundation. (2026, February 2). Retrieved from [Link]
-
Approaching Elemental Impurity Analysis | Pharmaceutical Technology. (2021, February 2). Retrieved from [Link]
-
CHNS-O determination in pharmaceutical products by flash combustion - VELP Scientifica. (n.d.). Retrieved from [Link]
-
The Use of EDXRF for Pharmaceutical Material Elemental Analysis. (2012, November 9). Retrieved from [Link]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): An Emerging Tool in Radiopharmaceutical Science | Journal of the American Chemical Society. (2024, October 31). Retrieved from [Link]
-
What is ICP-MS? Principles & Technique - Agilent. (n.d.). Retrieved from [Link]
-
Atomic Mass of First 30 Elements - BYJU'S. (n.d.). Retrieved from [Link]
-
#8 - Oxygen - O. (n.d.). Retrieved from [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 2-Bromo-N-(4-isopropoxybenzyl)acetamide
[1][2]
Executive Summary & Hazard Context
2-Bromo-N-(4-isopropoxybenzyl)acetamide belongs to the class of
Why this matters: This functional group is a potent alkylating agent .[1][2] It reacts irreversibly with nucleophiles (such as thiol groups in cysteine residues of proteins and DNA bases).[2] In a disposal context, this means the compound is not just "toxic"; it is a contact sensitizer and a lachrymator (tear-inducing) that can cause delayed tissue damage.[1]
Core Directive: Treat this waste as a High-Hazard Halogenated Organic . Do not comingle with general organic trash or non-halogenated solvents.[1][2][3]
Technical Hazard Profile (The "Why")
Before disposal, you must understand the reactivity profile to prevent accidental exposure or incompatibility.[2]
| Parameter | Specification | Operational Implication |
| Chemical Class | Alkylating Agent ( | Reacts with biological nucleophiles.[1][2] Double-gloving is mandatory. |
| RCRA Status | Halogenated Organic (Likely D001/Toxic) | Must be incinerated at a permitted facility.[1][2] Do not drain dispose. |
| Stability | Light Sensitive; Hydrolytically Unstable in Base | Do not mix with strong bases (e.g., NaOH waste) in the waste drum; this can cause exothermic hydrolysis and gas evolution.[1] |
| Physical State | Solid (typically) | Dust inhalation is a critical vector.[1][2] Use a weigh box or fume hood.[1][2] |
Operational Disposal Protocol
This protocol uses a Self-Validating System : every step includes a check to ensure the waste is chemically stable before it leaves your control.[1][2]
Phase A: Waste Segregation (The Critical Decision)
Do not mix this compound with "General Non-Halogenated Solvents" (acetone/ethanol waste).[2] Halogenated waste requires higher temperature incineration (typically >1100°C) to prevent dioxin formation.[2]
Step-by-Step Workflow:
-
Solid Waste (Pure Compound/Desiccated Reaction Crude):
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]
-
Labeling: Must read "Hazardous Waste - Solid - Halogenated Organic." [1][2]
-
Specific Notation: Add "Contains Alkylating Agent" to the hazard tag.[1][2] This alerts waste handlers to the contact hazard.[2]
-
-
Liquid Waste (Mother Liquors/Reaction Mixtures):
-
Segregation: Pour into the Halogenated Solvent carboy (Green label in most systems).[1]
-
Compatibility Check: Ensure the carboy does not contain strong aqueous bases or oxidizers (piranha solution).[1][2]
-
Validation: Verify the pH of the waste stream is neutral to slightly acidic (pH 4-7) to prevent uncontrolled hydrolysis.
-
Phase B: Pre-Disposal Stabilization (Optional but Recommended)
If you have a large quantity (>10g) of pure material to dispose of, "quenching" it before disposal reduces downstream risk.[2]
-
The Quench: React with a nucleophile to displace the bromine.[1]
-
Reagent: Saturated aqueous Sodium Thiosulfate or Sodium Sulfite .[1][2]
-
Method: Dissolve waste in a minimal amount of acetone.[1][2] Slowly add the thiosulfate solution. Stir for 1 hour. The alkylating capability is now neutralized (converted to the thiosulfate adduct).
-
Disposal: The resulting mixture is still chemical waste (halogenated organic/aqueous mix) but is no longer a potent alkylator.[1][2]
Emergency Contingency: Spill Response
Standard Operating Procedure for Alkylating Agent Spills
If this material is spilled outside a fume hood, immediate action is required to prevent sensitization.[1][2]
-
Isolate: Evacuate the immediate area.
-
PPE: Wear Silver Shield (Laminate) gloves or double nitrile gloves.[1][2] Standard latex is insufficient against halogenated organics.[1][2]
-
Neutralize (The "Decon" Solution):
-
Cleanup: Absorb with vermiculite or spill pads.[1][2] Place in a hazardous waste bag labeled "Debris from Alkylating Agent Spill."
Visual Decision Workflow
The following diagram outlines the logical flow for determining the correct waste stream, ensuring compliance and safety.
Caption: Logical decision tree for segregating 2-Bromo-N-(4-isopropoxybenzyl)acetamide waste. Note the optional quenching step for large quantities.
References & Regulatory Grounding[1][2][4][5]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1][2] (Defines Halogenated Organic Waste protocols).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] (Standard for handling alkylating agents).[1][2]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][2] (Risk assessment for reactive intermediates).
Personal Protective Equipment & Handling Guide: 2-Bromo-N-(4-isopropoxybenzyl)acetamide
[1][2][3][4]
Executive Safety Summary
Hazard Class: High-Reactivity Electrophile / Alkylating Agent / Potential Lachrymator Primary Risk: Irreversible covalent modification of biological nucleophiles (cysteine/lysine residues).[1][2][3][4] Immediate Action: Handle strictly inside a chemical fume hood. Do not inhale dust.[2][3][4][5][6][7][8][9][10]
Risk Assessment & Mechanism of Action
To safely handle 2-Bromo-N-(4-isopropoxybenzyl)acetamide , one must understand why it is dangerous.[1][2][3][4] This compound is an
-
Chemical Mechanism: The carbon atom attached to the bromine is electron-deficient (electrophilic).[1][2][3][4] Upon contact with biological tissue, it undergoes a nucleophilic substitution (
) reaction.[2][3][4] -
Biological Target: It rapidly alkylates thiol (-SH) groups in proteins (e.g., glutathione, cysteine proteases), leading to cellular oxidative stress and apoptosis.[1][2][4]
-
Lipophilicity Factor: The 4-isopropoxybenzyl moiety significantly increases lipophilicity compared to simple bromoacetamide.[1][2][3] This facilitates rapid penetration through the lipid bilayer of the skin and cell membranes, increasing systemic toxicity risks relative to smaller analogs.[3][4]
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient.[2][3][4] The following "Defense-in-Depth" PPE strategy is required to prevent dermal absorption and inhalation.
| PPE Component | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves (min 5 mil outer, 4 mil inner) | |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are inadequate against lachrymatory dusts or vapors which can bypass side gaps.[1][2][3][4] |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Mandatory. If working outside a hood (e.g., weighing large quantities), a NIOSH-approved N95 or P100 respirator is required.[1][2][3] |
| Body Protection | Tyvek® Lab Coat or Apron | Cotton coats absorb liquids, keeping the alkylator against the skin.[2][3][4] Impervious materials (Tyvek/polypropylene) shed spills.[2][3][4] |
Operational Protocol: Step-by-Step Handling
Phase A: Preparation & Weighing
-
Control Static: The solid is likely a fine crystalline powder.[2][3][4] Use an anti-static gun or ionizer to prevent particle dispersal.[2][3][4]
-
Closed Transfer: Weigh inside the fume hood. If the balance is external, tare the vial, add solid inside the hood, cap tightly, and then weigh.[4] Never transport open vials across the lab.
Phase B: Solubilization
-
Solvent Choice: Soluble in DMSO, DMF, or Dichloromethane (DCM).[2][3][4]
-
Exothermic Risk: Dissolution is generally neutral, but subsequent reactions with amines are exothermic.[2][3][4]
-
Technique: Add solvent slowly down the side of the vial to minimize aerosol generation.[2][3][4]
Phase C: Reaction Setup
-
Addition Order: Always add the electrophile (bromoacetamide) to the nucleophile solution dropwise, preferably at 0°C, to control reaction kinetics.
-
Vessel: Use a septum-capped vial or round-bottom flask under inert gas (
or Ar) to prevent moisture hydrolysis, which releases hydrobromic acid (HBr).[1][2][3][4]
Deactivation & Waste Disposal
Do not dispose of active
Quenching Solution (The "Scavenger" Mix):
-
Composition: 10% w/v Sodium Thiosulfate (
) in water.[2][3][4] -
Mechanism: Thiosulfate is a potent nucleophile that rapidly displaces the bromine, converting the toxic alkylator into a non-toxic Bunte salt.[2][3][4]
Disposal Protocol:
-
Collect all reaction waste, contaminated gloves, and wipes in a dedicated beaker.[2][3][4]
-
Add Quenching Solution (2:1 ratio by volume relative to waste).
-
Stir for 30 minutes.
-
Dispose of the deactivated mixture into the aqueous or organic waste stream as per local EHS regulations.[2][3][4]
Visualizations
Figure 1: Safe Handling & Deactivation Workflow
This diagram outlines the critical decision points and safety barriers for handling this compound.
Caption: Operational workflow emphasizing the critical quenching step before disposal.
Emergency Response
-
Skin Contact: Immediate flushing with water for 15 minutes is critical.[2][3][4][5][6][7][8] Do not use ethanol (increases absorption).[2][3][4] Consult a physician; delayed burns are common with alkylators.[2][3][4]
-
Eye Contact: Flush for 15 minutes using an eyewash station.[2][3][4] Hold eyelids open.
-
Spill Cleanup:
References
-
PubChem. 2-Bromo-N-isopropylacetamide (Analogous Hazard Data).[1][2][3][4] National Library of Medicine.[2][3][4] Available at: [Link][2][4]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][3][4] National Academies Press, 2011.[2][3][4] (Chapter 6: Working with Chemicals). Available at: [Link]
Sources
- 1. 75726-96-4 | 2-Bromo-N-isopropylacetamide - AiFChem [aifchem.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.ca [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. capotchem.com [capotchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
